molecular formula C8H7F3O2 B1299818 4-(Trifluoromethoxy)anisole CAS No. 710-18-9

4-(Trifluoromethoxy)anisole

Cat. No.: B1299818
CAS No.: 710-18-9
M. Wt: 192.13 g/mol
InChI Key: NOAFZIOGGDPYKK-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)anisole can undergo metalation preferentially or exclusively at the methoxy-neighboring position.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxy-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2/c1-12-6-2-4-7(5-3-6)13-8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAFZIOGGDPYKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369307
Record name 4-(Trifluoromethoxy)anisole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710-18-9
Record name 1-Methoxy-4-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=710-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethoxy)anisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Trifluoromethoxy)anisole CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Trifluoromethoxy)anisole (CAS No. 710-18-9), a versatile fluorinated building block with significant applications in pharmaceutical, agrochemical, and materials science research.

Core Properties and Specifications

This compound, also known as 1-methoxy-4-(trifluoromethoxy)benzene, is a colorless to light yellow liquid.[1] Its unique trifluoromethoxy group imparts desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity, making it a valuable synthon in drug discovery and the development of advanced materials.[2][3]

Physicochemical Properties
PropertyValueSource
CAS Number 710-18-9[1][4][5]
Molecular Formula C₈H₇F₃O₂[1][4][5]
Molecular Weight 192.14 g/mol [1][5]
Appearance Colorless to light yellow clear liquid[1]
Boiling Point 164 °C[1][6]
Density 1.266 g/mL at 25 °C[6]
Refractive Index n20/D 1.432[6]
Purity ≥97% to >98% (GC)[1][4]
Chemical Identifiers
IdentifierValueSource
IUPAC Name 1-methoxy-4-(trifluoromethoxy)benzene[4]
SMILES COc1ccc(OC(F)(F)F)cc1[6]
InChI Key NOAFZIOGGDPYKK-UHFFFAOYSA-N[4][6]
PubChem ID 2724973[1]
MDL Number MFCD00216942[1]

Safety and Handling

This compound is a flammable liquid and vapor.[6] It is harmful if swallowed, in contact with skin, or if inhaled.[6] It also causes skin and eye irritation and may cause respiratory irritation.[6]

GHS Hazard Information
Hazard ClassCodeDescription
Flammable LiquidsH226Flammable liquid and vapor
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Specific Target Organ ToxicityH335May cause respiratory irritation
Precautionary Statements

Key precautionary statements include:

  • P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

  • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P403 + P235: Store in a well-ventilated place. Keep cool.

Experimental Protocols & Synthesis

The synthesis of this compound and related compounds often involves multi-step procedures. A common pathway involves the preparation of a key intermediate, 4-(trifluoromethoxy)aniline, from nitro trifluoromethoxybenzene. This aniline can then be further modified.

Example Synthesis Pathway: Preparation of 4-(Trifluoromethoxy)phenol from 4-(Trifluoromethoxy)aniline

This protocol outlines the synthesis of 4-(trifluoromethoxy)phenol, a direct precursor for anisole derivatives.

Step 1: Reduction of Nitro Trifluoromethoxybenzene to 4-(Trifluoromethoxy)aniline

  • Charge a reaction vessel with nitro trifluoromethoxybenzene, iron powder, and methanol.

  • Add concentrated hydrochloric acid at a controlled temperature (e.g., 60-65°C).

  • Monitor the reaction for completion.

  • Filter the iron sludge and evaporate the filtrate.

  • Adjust the pH to 9-10 to precipitate the crude product.

  • Extract the product with a solvent like dichloromethane and evaporate the organic layer to obtain crude 4-(trifluoromethoxy)aniline.[7]

Step 2: Diazotization and Hydrolysis to 4-(Trifluoromethoxy)phenol

  • Dissolve 4-(trifluoromethoxy)aniline in 9N sulfuric acid.

  • Cool the solution to below 5°C.

  • Add an aqueous solution of sodium nitrite (NaNO₂) to form the diazonium salt.[7]

  • Decompose the diazonium salt by heating it in a boiling 9N sulfuric acid solution (e.g., at 110°C) for approximately 2 hours.[7]

  • Cool the reaction mixture and separate the organic layer.

  • Extract the remaining aqueous layer with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent to yield the final phenol product.[7]

This phenol can subsequently be methylated to yield this compound.

Applications in Research and Development

The incorporation of the trifluoromethoxy group can significantly influence a molecule's biological activity and metabolic stability.[2]

  • Pharmaceutical Development: This compound is a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders.[1] The trifluoromethoxy group is increasingly utilized as a substituent in bioactive molecules.

  • Agrochemical Chemistry: It is used in the formulation of pesticides and other agrochemicals, where the OCF₃ group can enhance stability and efficacy.[1]

  • Material Science: The unique electronic properties of this compound are leveraged in the synthesis of advanced materials, including high-performance polymers and coatings, to enhance durability and chemical resistance.[2][3]

Visualized Synthesis Workflow

The following diagram illustrates a generalized synthetic pathway for producing key precursors to 4-substituted-1-(trifluoromethoxy)benzene compounds.

SynthesisWorkflow cluster_0 Step 1: Reduction cluster_1 Step 2: Diazotization cluster_2 Step 3: Hydrolysis Nitrobenzene Nitro Trifluoromethoxy benzene Aniline 4-(Trifluoromethoxy) aniline Nitrobenzene->Aniline  Fe, HCl, MeOH  60-65°C Diazonium Diazonium Salt Intermediate Aniline->Diazonium  aq. NaNO₂, 9N H₂SO₄  < 5°C cluster_1 cluster_1 Phenol 4-(Trifluoromethoxy) phenol Diazonium->Phenol  Boiling 9N H₂SO₄  110°C cluster_2 cluster_2

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Trifluoromethoxy)anisole, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details experimental protocols, quantitative data, and analytical workflows to facilitate its practical application in research and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid. Its key physicochemical properties are summarized in the table below for easy reference.

PropertyValueReference
Molecular FormulaC₈H₇F₃O₂[1][2]
Molecular Weight192.14 g/mol [1][2]
Boiling Point164 °C (lit.)[2]
Density1.266 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D)1.432 (lit.)[2]
InChI1S/C8H7F3O2/c1-12-6-2-4-7(5-3-6)13-8(9,10,11)/h2-5H,1H3[1]
InChIKeyNOAFZIOGGDPYKK-UHFFFAOYSA-N[1]
SMILESCOc1ccc(OC(F)(F)F)cc1[1]
CAS Number710-18-9[1]

Synthesis of this compound

The synthesis of this compound can be achieved through the trifluoromethoxylation of 4-methoxyphenol. While direct trifluoromethoxylation of phenols can be challenging, several indirect methods have been developed. A robust and commonly employed strategy involves a two-step sequence: O-functionalization of the phenol followed by a fluorination reaction. Below are two detailed protocols adapted from established methodologies for the synthesis of aryl trifluoromethyl ethers.

Method 1: Sequential Xanthate Formation and Oxidative Desulfurization-Fluorination

This method involves the conversion of 4-methoxyphenol to a xanthate intermediate, which is then subjected to oxidative desulfurization-fluorination to yield the desired trifluoromethyl ether.

Experimental Protocol:

Step 1: Synthesis of O-(4-methoxyphenyl) S-methyl xanthate

  • To a stirred solution of 4-methoxyphenol (1.0 eq.) in anhydrous acetonitrile, add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add carbon disulfide (1.2 eq.) dropwise.

  • After stirring for 1 hour at room temperature, add methyl iodide (1.2 eq.) dropwise at 0 °C.

  • Continue stirring at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford O-(4-methoxyphenyl) S-methyl xanthate.

Step 2: Synthesis of this compound

  • In a well-ventilated fume hood, to a solution of O-(4-methoxyphenyl) S-methyl xanthate (1.0 eq.) in anhydrous dichloromethane, add a suitable fluorinating agent such as (diethylamino)sulfur trifluoride (DAST) or Deoxo-Fluor® (2.0-3.0 eq.) at -78 °C under an inert atmosphere.

  • Add an oxidant, such as N-chlorosuccinimide (NCS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (2.0-3.0 eq.), portion-wise to the reaction mixture.

  • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

  • Carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Xanthate Formation cluster_step2 Step 2: Oxidative Desulfurization-Fluorination cluster_workup Workup & Purification Start1 4-Methoxyphenol Reagents1 1. NaH, CS₂, MeI 2. Acetonitrile Start1->Reagents1 Reaction Intermediate O-(4-methoxyphenyl) S-methyl xanthate Reagents1->Intermediate Formation Reagents2 1. Fluorinating Agent (e.g., DAST) 2. Oxidant (e.g., NCS) 3. Dichloromethane Intermediate->Reagents2 Reaction Product This compound Reagents2->Product Formation Workup Aqueous Workup Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis of this compound via a two-step sequence.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected analytical data.

Spectroscopic Data
TechniqueData
¹H NMR (CDCl₃)δ (ppm): 6.80-7.20 (m, 4H, Ar-H), 3.80 (s, 3H, -OCH₃).[1]
¹³C NMR (CDCl₃)δ (ppm): 155.8, 144.5, 122.0 (q, J = 257 Hz, -OCF₃), 121.5, 114.5, 55.7.
Mass Spec. (EI) m/z (%): 192 (M⁺, 100), 177, 149, 123, 108, 95, 77, 69.
FT-IR (neat)ν (cm⁻¹): ~3050 (Ar C-H stretch), ~2950, 2850 (Alkyl C-H stretch), ~1600, 1500 (Ar C=C stretch), ~1250-1050 (C-O stretch and C-F stretch).

Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis Output cluster_purification Purification cluster_analysis Analytical Characterization cluster_confirmation Structure & Purity Confirmation CrudeProduct Crude this compound Purification Column Chromatography CrudeProduct->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR MS Mass Spectrometry (MS) Purification->MS IR FT-IR Spectroscopy Purification->IR Purity Purity Assessment (e.g., GC, HPLC) Purification->Purity Confirmation Confirmed Structure and Purity of This compound NMR->Confirmation MS->Confirmation IR->Confirmation Purity->Confirmation

Caption: Analytical workflow for the characterization of this compound.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software. Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via a gas chromatography (GC-MS) or direct infusion method.

  • Ionization: Utilize electron ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum, identifying the molecular ion peak and characteristic fragmentation patterns. The molecular ion peak should correspond to the calculated molecular weight of this compound (192.14 g/mol ).

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For a liquid sample, a spectrum can be obtained neat using a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as aromatic C-H, alkyl C-H, C=C, C-O, and C-F stretches.

This guide provides essential information for the synthesis and characterization of this compound, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences. Adherence to these protocols will facilitate the reliable preparation and verification of this important chemical intermediate.

References

Spectroscopic Profile of 4-(Trifluoromethoxy)anisole: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-(trifluoromethoxy)anisole. The information is presented to support research, development, and quality control activities where this compound is utilized.

Spectral Data Summary

The following tables summarize the key spectral data obtained for this compound.

¹H NMR Spectral Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
7.15dAr-H
6.89dAr-H
3.80s-OCH₃
¹³C NMR Spectral Data

Solvent: Chloroform-d (CDCl₃)

Chemical Shift (δ) ppmAssignment
155.6Ar-C
143.2Ar-C
122.0Ar-C
120.7 (q, J=256 Hz)-OCF₃
114.8Ar-C
55.6-OCH₃
Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Putative Fragment
192100[M]⁺
17740[M-CH₃]⁺
14920[M-CH₃-CO]⁺
12315[M-OCF₃]⁺
9530[C₆H₄O]⁺
7710[C₆H₅]⁺
Infrared (IR) Spectral Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch (-OCH₃)
1600-1450StrongAromatic C=C Bending
1250-1000StrongC-O Stretch (Aryl Ether & Alkyl Ether)
~1260StrongAsymmetric C-F Stretch (-OCF₃)
~1160StrongSymmetric C-F Stretch (-OCF₃)
850-800Strongp-Disubstituted Benzene C-H Bend

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented. The exact parameters for the referenced data were not available; therefore, these represent standard methodologies for the analysis of similar small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

  • Approximately 10-20 mg of this compound is accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • The tube is capped and carefully cleaned before insertion into the spectrometer.

2.1.2. ¹H NMR Data Acquisition

  • Instrument: 400 MHz NMR Spectrometer

  • Pulse Sequence: Standard single-pulse experiment

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30°

  • Acquisition Time: 4.0 s

2.1.3. ¹³C NMR Data Acquisition

  • Instrument: 100 MHz NMR Spectrometer

  • Pulse Sequence: Proton-decoupled pulse sequence

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Pulse Width: 30°

  • Acquisition Time: 1.5 s

2.1.4. Data Processing

The raw Free Induction Decay (FID) data is Fourier transformed, phased, and baseline corrected using standard NMR processing software. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

2.2.1. Sample Preparation

A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

2.2.2. GC-MS Analysis

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

Infrared (IR) Spectroscopy

2.3.1. Sample Preparation

As this compound is a liquid at room temperature, the spectrum can be obtained neat using a liquid sample cell or an Attenuated Total Reflectance (ATR) accessory.

2.3.2. FT-IR Data Acquisition

  • Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer

  • Accessory: ATR accessory with a diamond crystal

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Background: A background spectrum of the clean, empty ATR crystal is collected prior to the sample measurement.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR MS Mass Spectrometry (GC-MS) Dissolution->MS IR IR Spectroscopy (FT-IR) Dissolution->IR Processing Data Processing (Fourier Transform, etc.) NMR->Processing MS->Processing IR->Processing Interpretation Spectral Interpretation & Structure Elucidation Processing->Interpretation Final_Report Final_Report Interpretation->Final_Report Final Report

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Relationship between Spectral Data and Structural Information

Spectral_Data_Structure_Relationship cluster_Spectra Spectroscopic Data cluster_Info Derived Structural Information Molecule This compound NMR_Data ¹H & ¹³C NMR Molecule->NMR_Data MS_Data Mass Spectrum Molecule->MS_Data IR_Data IR Spectrum Molecule->IR_Data Connectivity Carbon-Hydrogen Framework Connectivity NMR_Data->Connectivity provides Molecular_Weight Molecular Weight & Fragmentation Pattern MS_Data->Molecular_Weight provides Functional_Groups Functional Groups Present (C-O, C-F, Ar) IR_Data->Functional_Groups provides Structure_Elucidation Structure_Elucidation Connectivity->Structure_Elucidation Structure Elucidation Molecular_Weight->Structure_Elucidation Functional_Groups->Structure_Elucidation

Caption: Relationship between spectral data and derived structural information.

An In-depth Technical Guide to 4-(Trifluoromethoxy)anisole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Trifluoromethoxy)anisole is a fluorinated aromatic compound of significant interest in medicinal chemistry, agrochemical research, and material science.[1][2][3] Its unique combination of a methoxy group and a trifluoromethoxy group imparts desirable physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and modulated electronic effects, making it a valuable building block in the synthesis of complex molecules.[4][5] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a discussion of its applications in drug discovery and beyond.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[2] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 710-18-9[2]
Molecular Formula C₈H₇F₃O₂[2]
Molecular Weight 192.14 g/mol [2]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 164 °C (lit.)
Density 1.266 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.432 (lit.)
Flash Point 58 °C (136.4 °F) - closed cup
Table 2: Solubility and Stability
PropertyDescriptionReference(s)
Solubility Soluble in various organic solvents.[1][3]
Stability The trifluoromethoxy group is thermally and chemically resistant to attack by acids, bases, oxidizing, and reducing agents.[4][6]
Storage Store at 2 - 8 °C.[2]

Synthesis and Purification

While several methods exist for the synthesis of aryl trifluoromethyl ethers, a common laboratory-scale approach for this compound involves the trifluoromethylation of 4-methoxyphenol.

Synthetic Protocol: Trifluoromethylation of 4-Methoxyphenol

This protocol is a representative method based on modern trifluoromethylation techniques.

Materials and Equipment:

  • 4-methoxyphenol

  • Electrophilic trifluoromethylating reagent (e.g., Umemoto's or Togni's reagent)

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)

  • Base (e.g., Pyridine, Triethylamine)

  • Round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and extraction

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-methoxyphenol (1 equivalent) and the anhydrous solvent.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (1.2 equivalents) dropwise to the solution.

  • In a separate flask, dissolve the electrophilic trifluoromethylating reagent (1.1 equivalents) in the anhydrous solvent.

  • Slowly add the solution of the trifluoromethylating reagent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to afford this compound.

G cluster_setup Reaction Setup cluster_reaction Trifluoromethylation cluster_workup Workup & Purification 4-Methoxyphenol 4-Methoxyphenol Dissolve Dissolve 4-Methoxyphenol->Dissolve Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Dissolve Base Base Add Dropwise Add Dropwise Base->Add Dropwise Step 3 Inert Atmosphere Inert Atmosphere Cool to 0C Cool to 0C Dissolve->Cool to 0C Step 1-2 Cool to 0C->Add Dropwise Slow Addition Slow Addition Add Dropwise->Slow Addition CF3 Reagent CF3 Reagent Dissolve CF3 Dissolve CF3 CF3 Reagent->Dissolve CF3 Anhydrous Solvent_2 Anhydrous Solvent Anhydrous Solvent_2->Dissolve CF3 Dissolve CF3->Slow Addition Step 4-5 Warm to RT & Stir Warm to RT & Stir Slow Addition->Warm to RT & Stir Step 6 Quench Quench Warm to RT & Stir->Quench Step 7 Extract Extract Quench->Extract Step 8 Wash & Dry Wash & Dry Extract->Wash & Dry Step 9 Concentrate Concentrate Wash & Dry->Concentrate Step 10 Purify Purify Concentrate->Purify Step 11 Product Product Purify->Product

Synthetic Workflow for this compound
Purification Protocol: Fractional Distillation

For larger quantities or to achieve higher purity, fractional distillation under reduced pressure is recommended.

Equipment:

  • Distillation flask

  • Fractionating column (e.g., Vigreux)

  • Condenser

  • Receiving flask

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • Assemble the fractional distillation apparatus.

  • Place the crude this compound in the distillation flask.

  • Slowly reduce the pressure to the desired level.

  • Gently heat the distillation flask.

  • Collect the fraction that distills at the boiling point of this compound at the given pressure. The boiling point at atmospheric pressure is 164 °C.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

3.1.1. Experimental Protocol

This protocol is a general procedure for obtaining ¹H and ¹³C NMR spectra.

Materials and Equipment:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated solvent in a clean vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

G Sample Sample Dissolve Dissolve Sample->Dissolve Deuterated Solvent Deuterated Solvent Deuterated Solvent->Dissolve NMR Tube NMR Tube NMR Spectrometer NMR Spectrometer NMR Tube->NMR Spectrometer Data Analysis Data Analysis NMR Spectrometer->Data Analysis Dissolve->NMR Tube

NMR Analysis Workflow

3.1.2. Spectral Interpretation

¹H NMR: The ¹H NMR spectrum of this compound is expected to show signals for the methoxy protons and the aromatic protons.

  • Methoxy Protons (-OCH₃): A singlet around 3.8 ppm.

  • Aromatic Protons: Two sets of doublets in the aromatic region (typically 6.8-7.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR: The ¹³C NMR spectrum will show signals for the methoxy carbon, the aromatic carbons, and the trifluoromethoxy carbon. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

3.2.1. Experimental Protocol (GC-MS)

Instrument: Gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane).

  • Inject a small volume of the solution into the GC-MS system.

  • The compound will be separated on the GC column and then ionized and detected by the mass spectrometer.

3.2.2. Fragmentation Pattern

The electron ionization (EI) mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 192. Common fragmentation pathways for aryl ethers include cleavage of the ether bond.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present.

Expected Absorptions:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1500-1600 cm⁻¹

  • C-O stretching (ether): ~1000-1300 cm⁻¹

  • C-F stretching (-OCF₃): Strong absorptions in the region of ~1100-1250 cm⁻¹

Reactivity and Stability

The trifluoromethoxy group is known for its high thermal and chemical stability.[4][6] It is generally resistant to acidic and basic hydrolysis, as well as to many oxidizing and reducing conditions.[4][6]

The electron-withdrawing nature of the trifluoromethoxy group and the electron-donating nature of the methoxy group influence the reactivity of the aromatic ring. A key reaction of this compound is directed ortho-metalation.

Directed Ortho-Metalation

The methoxy group directs lithiation to the ortho position (adjacent to the methoxy group). This reaction provides a powerful method for further functionalization of the aromatic ring.

G Start This compound Reagent + n-BuLi Start->Reagent Metalation Intermediate Lithiate Intermediate Reagent->Intermediate Electrophile + Electrophile (E+) Intermediate->Electrophile Quenching Product Ortho-functionalized Product Electrophile->Product

Directed Ortho-Metalation of this compound

Applications in Drug Discovery and Agrochemicals

The trifluoromethoxy group is a bioisostere of other functional groups and can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4][5] These properties make this compound a valuable starting material in drug discovery and agrochemical development.

Role in Medicinal Chemistry

Derivatives of this compound are explored as potential therapeutic agents, particularly for neurological disorders.[1] The trifluoromethoxy group is often incorporated into molecules designed as kinase inhibitors for cancer therapy.[7][8] The stability and electronic properties of this group can lead to improved potency and pharmacokinetic profiles of drug candidates.

Agrochemical Applications

In the agrochemical industry, the trifluoromethoxy group is used to develop new pesticides with improved efficacy and stability.[1][3] Compounds derived from this compound can exhibit insecticidal, herbicidal, or fungicidal activity. The mode of action of these agrochemicals varies depending on the overall structure of the final molecule.

Conclusion

This compound is a versatile and valuable building block for chemists in academia and industry. Its unique combination of functional groups provides a platform for the synthesis of novel compounds with tailored properties for applications in drug discovery, agrochemicals, and material science. This guide has provided a comprehensive overview of its physical and chemical properties, along with practical experimental protocols to aid researchers in their work with this important compound.

References

An In-depth Technical Guide to the Solubility of 4-(Trifluoromethoxy)anisole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Structure and Solubility

4-(Trifluoromethoxy)anisole (CAS Number: 710-18-9) is a colorless to light yellow liquid with a molecular weight of 192.14 g/mol .[1] Its structure, featuring a methoxy group and a trifluoromethoxy group on a benzene ring, imparts a unique combination of polarity and lipophilicity. The trifluoromethoxy group is known to increase lipophilicity, which generally leads to better solubility in organic solvents.[3]

The principle of "like dissolves like" is fundamental to understanding the solubility of this compound. As a substituted aromatic ether, it is expected to be miscible with a wide range of common organic solvents. For comparison, its parent compound, anisole, is known to be soluble in acetone, ether, benzene, and chloroform.[4]

Quantitative Solubility Data

Exhaustive searches of scientific databases and chemical literature did not yield specific quantitative data on the solubility of this compound in various organic solvents. The following table is provided as a template for researchers to populate with experimentally determined values.

Organic SolventChemical FormulaPolarity IndexSolubility ( g/100 mL) at 25°CObservations
Methanol CH₃OH5.1Data not available
Ethanol C₂H₅OH4.3Data not available
Acetone C₃H₆O5.1Data not available
Toluene C₇H₈2.4Data not available
Dichloromethane CH₂Cl₂3.1Data not available
Ethyl Acetate C₄H₈O₂4.4Data not available
Hexane C₆H₁₄0.1Data not available
Dimethyl Sulfoxide C₂H₆OS7.2Data not available

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the solubility of a liquid compound like this compound in an organic solvent.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Calibrated pipettes and syringes

  • Vials with screw caps

  • Centrifuge

  • Drying oven

Procedure:

  • Solvent Saturation:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. "Excess" means that undissolved droplets of the anisole derivative are clearly visible.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure saturation. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, carefully remove the vial from the shaker.

    • Allow the mixture to stand undisturbed for at least 2 hours to allow for the separation of the undissolved solute.

    • For fine dispersions, centrifuge the vial at a moderate speed to facilitate the separation of the excess solute.

  • Sample Collection:

    • Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear, saturated supernatant using a calibrated pipette. Be cautious not to disturb the undissolved layer.

  • Solvent Evaporation:

    • Transfer the collected supernatant to a pre-weighed, clean, and dry vial.

    • Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound (a temperature below its boiling point of 164°C is recommended).[1] A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate evaporation.

    • Continue drying until a constant weight is achieved.

  • Calculation of Solubility:

    • Weigh the vial containing the dried residue.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial.

    • Express the solubility in g/100 mL or other desired units.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

G Workflow for Solubility Determination A Preparation of Supersaturated Solution B Equilibration under Controlled Temperature A->B C Phase Separation (Settling/Centrifugation) B->C D Sampling of Saturated Supernatant C->D E Solvent Evaporation D->E F Gravimetric Analysis of Residue E->F G Calculation of Solubility F->G

Caption: A flowchart outlining the key steps in the experimental determination of a compound's solubility in a given solvent.

Applications in Research and Development

The solubility of this compound in organic solvents is a crucial factor in its various applications:

  • Pharmaceutical Synthesis: As an intermediate, its solubility in reaction media is essential for achieving optimal reaction kinetics and product yields.[1]

  • Agrochemical Formulation: The ability to dissolve in a range of organic solvents allows for the development of stable and effective pesticide and herbicide formulations.[1]

  • Materials Science: In the synthesis of polymers and other advanced materials, solubility is key to processing and fabrication.[3]

References

A Technical Guide to the Electronic Effects of the Trifluoromethoxy Group in Anisole

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy group (-OCF₃) has emerged as a uniquely powerful substituent. Its electronic properties stand in stark contrast to its hydrocarbon analog, the methoxy group (-OCH₃), enabling chemists to profoundly alter a molecule's physicochemical and pharmacological profile.

This technical guide provides an in-depth examination of the electronic effects of the trifluoromethoxy group, using the anisole scaffold as a comparative model. We will dissect the inductive and resonance contributions, quantify these effects through Hammett constants, dipole moments, and NMR spectroscopy, and discuss the implications for drug design. Detailed experimental protocols for measuring these key parameters are also provided.

Comparative Electronic Properties: Methoxy vs. Trifluoromethoxy

The electronic character of a substituent is governed by the interplay of two fundamental phenomena: the inductive effect (σ-effect) and the resonance effect (π-effect). The dramatic difference between the methoxy and trifluoromethoxy groups lies in the balance of these forces.

  • The Methoxy Group (-OCH₃): The oxygen atom is more electronegative than carbon, exerting an electron-withdrawing inductive effect (σ-withdrawing). However, the lone pairs on the oxygen atom can be delocalized into the aromatic π-system, resulting in a strong electron-donating resonance effect (π-donating).[1] In aromatic systems, this resonance effect dominates, making the -OCH₃ group an overall electron-donating and ring-activating substituent.

  • The Trifluoromethoxy Group (-OCF₃): The introduction of three highly electronegative fluorine atoms drastically alters the electronic landscape. The inductive pull of the fluorine atoms across the C-O bond is immense, making the -OCF₃ group powerfully σ-withdrawing. This intense inductive effect also sequesters the oxygen's lone pairs, severely diminishing their ability to participate in resonance.[2] Consequently, the weak π-donation is overwhelmed by the strong σ-withdrawal, rendering the -OCF₃ group a potent, net electron-withdrawing substituent. This has led to the -OCF₃ group being referred to as a "pseudo-halogen."

G cluster_OCH3 Methoxy Group (-OCH₃) cluster_OCF3 Trifluoromethoxy Group (-OCF₃) a Inductive Effect (σ) Slightly Withdrawing c Overall Effect Electron Donating (Ring Activating) a->c b Resonance Effect (π) Strongly Donating b->c d Inductive Effect (σ) Strongly Withdrawing f Overall Effect Electron Withdrawing (Ring Deactivating) d->f e Resonance Effect (π) Weakly Donating e->f

Figure 1. Dominant electronic effects of -OCH₃ vs. -OCF₃ groups.

Quantitative Electronic Parameters

The net electronic influence of these substituents can be quantified using several experimental parameters. The data below for anisole (methoxybenzene) and trifluoromethoxybenzene clearly illustrate their opposing characteristics.

Table 1: Hammett Substituent Constants

The Hammett constants (σ) quantify the electron-donating or electron-withdrawing influence of a substituent on the reactivity of the aromatic ring. A negative value indicates electron donation, while a positive value signifies electron withdrawal relative to hydrogen.[3]

SubstituentσmetaσparaDominant Effect (at para position)
Methoxy (-OCH₃)+0.12[4]-0.27[4]Electron Donating (Resonance)
Trifluoromethoxy (-OCF₃)+0.39[5]+0.35[2]Electron Withdrawing (Inductive)

Table 2: Molecular Dipole Moments

The molecular dipole moment (μ) is a measure of the overall polarity of a molecule. A larger value indicates greater charge separation.

CompoundDipole Moment (μ) in Debye (D)Comments
Anisole~1.36 D[6]Moderate polarity due to the C-O bond and lone pairs.
Trifluoromethoxybenzene> 2.5 D (estimated)A significantly larger dipole moment is expected due to the strong vector sum of C-F and C-O bond dipoles. For comparison, the dipole moment of trifluoromethylbenzene is 2.86 D.[7]

Table 3: 13C and 19F NMR Chemical Shifts (in CDCl₃)

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment. Electron-withdrawing groups deshield adjacent nuclei, shifting their resonance to a higher frequency (higher ppm), while electron-donating groups cause shielding (lower ppm).

CompoundC1 (ipso)C2/C6 (ortho)C3/C5 (meta)C4 (para)19F Shift (ppm)
Anisole159.8114.1129.5120.7N/A
Trifluoromethoxybenzene148.8 (q)121.3129.6126.2~ -57.8
Data sourced from various spectral databases and literature.[6][8][9]

The data show that the -OCH₃ group strongly shields the ortho and para carbons, consistent with its electron-donating nature. In contrast, the -OCF₃ group deshields the para carbon relative to anisole, reflecting its net electron-withdrawing character. The 19F NMR signal for the -OCF₃ group typically appears around -58 to -60 ppm relative to CFCl₃.[6]

Implications in Drug Design and Development

The replacement of a methoxy group with a trifluoromethoxy group is a common and powerful strategy in drug discovery to modulate a candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Metabolic Stability: The methoxy group is a primary site of phase I metabolism, specifically oxidative O-demethylation by cytochrome P450 enzymes. The C-F bonds in the trifluoromethoxy group are exceptionally strong, making the group highly resistant to this metabolic pathway. This can significantly increase a drug's half-life and bioavailability.

  • Lipophilicity: Lipophilicity, often measured by the Hansch-Leo parameter (π), is critical for membrane permeability and transport. The -OCF₃ group is substantially more lipophilic than the -OCH₃ group, which can be used to enhance absorption and penetration across biological barriers like the blood-brain barrier.

Table 4: Hansch-Leo Lipophilicity Parameters (π)

The π value represents the contribution of a substituent to the lipophilicity of a parent molecule. A positive value indicates an increase in lipophilicity.

SubstituentHansch π ValueImplication
Methoxy (-OCH₃)-0.02Slightly increases hydrophilicity
Trifluoromethoxy (-OCF₃)+1.04Significantly increases lipophilicity
Data sourced from Hansch, C. et al.[10]

  • Receptor Binding: The change in electronic distribution can alter key interactions with a biological target. The -OCH₃ group can act as a hydrogen bond acceptor, whereas the -OCF₃ group is a very poor hydrogen bond acceptor due to the reduced electron density on the oxygen atom. This modification can be used to fine-tune binding affinity and selectivity.

G Start Lead Compound (with -OCH₃ group) Modification Bioisosteric Replacement -OCH₃ → -OCF₃ Start->Modification Stability Increased Metabolic Stability (Blocks O-demethylation) Modification->Stability Lipophilicity Increased Lipophilicity (π) (Enhances Permeability) Modification->Lipophilicity Binding Altered Receptor Binding (Reduced H-Bond Acceptance) Modification->Binding Outcome Optimized Drug Candidate (Improved Pharmacokinetics) Stability->Outcome Lipophilicity->Outcome Binding->Outcome

Figure 2. Impact of -OCH₃ to -OCF₃ substitution in drug development.

Experimental Protocols

Determination of Hammett Substituent Constants (σ)

This protocol outlines the determination of σ values based on the potentiometric titration of substituted benzoic acids, the reference reaction for the Hammett scale.[3]

G A Prepare equimolar solutions of benzoic acid (reference) and substituted benzoic acid (test) B Calibrate pH meter with standard buffers (pH 4, 7, 10) A->B C Titrate each acid solution with standardized NaOH, recording pH vs. volume of titrant B->C D Plot pH vs. Volume NaOH and determine the equivalence point C->D E Identify the volume at the half-equivalence point (V½) D->E F Determine pKa (pKa = pH at V½) E->F G Calculate Hammett constant σ σ = pKa(ref) - pKa(test) F->G

Figure 3. Experimental workflow for Hammett constant determination.

Methodology:

  • Solution Preparation: Prepare 0.01 M solutions of benzoic acid (the reference compound, K₀) and the meta- or para-substituted benzoic acid of interest (K) in a suitable solvent (e.g., 50:50 ethanol/water).

  • Titrant Preparation: Prepare and standardize a 0.1 M solution of NaOH.

  • Titration:

    • Calibrate a pH meter using standard buffer solutions.

    • Place a known volume (e.g., 25.0 mL) of the acid solution in a beaker with a magnetic stir bar.

    • Immerse the pH electrode and begin adding the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL).

    • Record the pH after each addition, allowing the reading to stabilize. Continue well past the equivalence point.

  • Data Analysis:

    • Plot pH versus the volume of NaOH added. The equivalence point is the point of maximum slope on the titration curve (or the center of the vertical inflection).

    • Determine the volume of NaOH at the half-equivalence point.

    • The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

  • Calculation: The Hammett constant (σ) is calculated using the formula: σ = pKₐ(benzoic acid) - pKₐ(substituted benzoic acid) .

Measurement of Molecular Dipole Moment

This protocol describes the solution-phase determination of a dipole moment using the Guggenheim method, which relies on measuring the dielectric constant and refractive index of dilute solutions.

Methodology:

  • Instrumentation: A precision capacitance bridge (dielectric constant meter) and an Abbe refractometer are required.

  • Solvent Selection: Choose a non-polar solvent with a known dielectric constant and refractive index (e.g., benzene, p-xylene, or cyclohexane).

  • Solution Preparation: Prepare a series of at least five dilute solutions of the compound of interest (solute) in the chosen non-polar solvent, with accurately known weight fractions. Concentrations should be low (e.g., 10⁻² to 10⁻³ M) to minimize solute-solute interactions.

  • Dielectric Constant Measurement:

    • Measure the capacitance of the pure solvent and each of the prepared solutions using a thermostated cell.

    • Calculate the dielectric constant (ε) for each solution from the capacitance measurements.

  • Refractive Index Measurement:

    • Measure the refractive index (n) of the pure solvent and each solution using the refractometer, ensuring temperature control.

  • Data Analysis:

    • Plot (ε₁₂ - ε₁) and (n₁₂² - n₁²) against the weight fraction of the solute (w₂), where subscripts 1 and 2 refer to the solvent and solute, respectively, and 12 refers to the solution.

    • Determine the slopes, (dε/dw₂) and (dn²/dw₂), at infinite dilution (w₂ → 0).

    • The molecular dipole moment (μ) in Debye is calculated using the Guggenheim equation, which relates these slopes to molecular properties.

19F and 13C NMR Spectroscopic Analysis

This protocol provides general guidelines for acquiring NMR spectra to probe the electronic environment of the anisole and trifluoromethoxybenzene scaffolds.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Add a small amount of an internal standard if quantitative analysis is needed. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is common (δ = 0.00 ppm). For ¹⁹F NMR, an external reference like CFCl₃ (δ = 0.00 ppm) is standard, though internal standards can also be used.[6]

  • Spectrometer Setup (13C NMR):

    • Tune and match the broadband probe for the ¹³C frequency.

    • Acquire a standard proton-decoupled ¹³C spectrum. Typical spectral width is ~200-250 ppm.

    • Ensure a sufficient relaxation delay (d1) to allow for the typically slow relaxation of quaternary carbons.

  • Spectrometer Setup (19F NMR):

    • Tune and match the probe for the ¹⁹F frequency.

    • 19F NMR has a very wide chemical shift range (~800 ppm). For an Ar-OCF₃ group, center the spectrum around -60 ppm with a spectral width sufficient to cover potential signals (e.g., 50-100 ppm).

    • Acquire a standard proton-decoupled spectrum.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra to the internal or external standard.

Conclusion

The substitution of a methoxy group with a trifluoromethoxy group induces a profound reversal of electronic effects on the anisole ring. The -OCH₃ group acts as a classic resonance-driven electron donor, while the -OCF₃ group functions as a powerful induction-driven electron withdrawer. This electronic dichotomy is quantitatively reflected in their Hammett constants, dipole moments, and NMR chemical shifts. For scientists in drug development, understanding these fundamental differences is critical. The -OCF₃ group offers a validated strategy to enhance metabolic stability, modulate lipophilicity, and fine-tune interactions with biological targets, making it an indispensable tool in the design of modern therapeutics.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 4-(Trifluoromethoxy)anisole in Organic Reactions

This technical guide provides a comprehensive overview of the reactivity of this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The unique electronic properties imparted by the competing methoxy (-OCH3) and trifluoromethoxy (-OCF3) substituents govern its behavior in a variety of organic transformations. This document details its reactivity in electrophilic aromatic substitution, metal-catalyzed reactions, and other significant transformations, supported by quantitative data, detailed experimental protocols, and logical diagrams.

Electronic Properties and Their Influence on Reactivity

The reactivity of the aromatic ring of this compound is dictated by the interplay of the electronic effects of its two substituents.

  • Methoxy Group (-OCH3): This group is a moderately activating, ortho, para-director for electrophilic aromatic substitution.[2] It exerts a strong, electron-donating resonance effect (+R) by delocalizing a lone pair of electrons from the oxygen atom into the benzene ring, and a weaker, electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. The resonance effect is dominant, increasing the electron density of the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack.

  • Trifluoromethoxy Group (-OCF3): In contrast, the trifluoromethoxy group is classified as an electron-withdrawing and deactivating group.[3][4] This is due to the powerful inductive effect (-I) of the three highly electronegative fluorine atoms, which strongly pulls electron density away from the aromatic ring. While the oxygen atom can participate in resonance (+R), this effect is significantly diminished by the fluorine atoms.[3][5] Despite its deactivating nature, the -OCF3 group is also an ortho, para-director because the oxygen's lone pairs can help stabilize the cationic intermediate (sigma complex) during electrophilic attack at these positions.[3] The Hammett constants for the -OCF3 group (σ_meta = 0.38, σ_para = 0.35) quantify its electron-withdrawing nature.[6]

Combined Effect: In this compound, the activating, electron-donating methoxy group dominates the directing effects for electrophilic aromatic substitution over the deactivating trifluoromethoxy group. Therefore, electrophiles will preferentially attack the positions ortho to the methoxy group (C2 and C6), as the para position is blocked.

Reactivity in Electrophilic Aromatic Substitution (EAS)

The primary pathway for the functionalization of the this compound ring is through electrophilic aromatic substitution, directed by the methoxy group.

Fig. 1: Electrophilic Aromatic Substitution Pathway.
Nitration

Nitration of trifluoromethoxybenzene with a mixture of nitric acid and sulfuric acid yields a combination of ortho- and para-nitrotrifluoromethoxybenzene.[7] For this compound, the reaction is expected to proceed at the positions ortho to the activating methoxy group.

Halogenation

Bromination of this compound is a common transformation used to install a handle for further functionalization, such as cross-coupling reactions. The reaction yields products substituted ortho to the methoxy group.

Quantitative Data for Electrophilic Aromatic Substitution
ReactionReagents & ConditionsSubstrateProduct(s)YieldReference
NitrationHNO3, H2SO4, 30-45°CTrifluoromethoxybenzeneMixture of o- and p-nitrotrifluoromethoxybenzeneN/A[7]
ReductionIron, HCl, Methanol, 60-65°Cp-Nitrotrifluoromethoxybenzenep-TrifluoromethoxyanilineHigh[8]

Reactivity in Metal-Catalyzed Reactions

Directed ortho-Metalation (DoM)

A significant feature of this compound's reactivity is its ability to undergo directed ortho-metalation. Treatment with strong organolithium bases, such as sec-butyllithium or tert-butyllithium, results in deprotonation exclusively at the position adjacent to the methoxy group.[9][10] The methoxy group is a more effective directing group for lithiation than the trifluoromethoxy group. The resulting organolithium species can then be trapped with various electrophiles to generate ortho-substituted products.

DoM_Workflow Start This compound Step1 Deprotonation with s-BuLi or t-BuLi (Directed by -OCH3) Start->Step1 Intermediate 2-Lithio-4-(trifluoromethoxy)anisole Step1->Intermediate Forms organolithium species Step2 Quench with Electrophile (E+) Intermediate->Step2 Product 2-E-4-(Trifluoromethoxy)anisole Step2->Product Forms C-E bond

Fig. 2: Directed ortho-Metalation and Electrophilic Trapping.
Palladium-Catalyzed Cross-Coupling Reactions

Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and Suzuki coupling. These reactions are fundamental for constructing C-N and C-C bonds, respectively, and are widely used in drug discovery.[11][12] The general workflow involves first halogenating the parent molecule and then using the resulting aryl halide in the cross-coupling step.

Cross_Coupling_Workflow Start This compound Halogenation Electrophilic Halogenation (e.g., Bromination) Start->Halogenation ArylHalide 2-Bromo-4-(trifluoromethoxy)anisole Halogenation->ArylHalide Coupling Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination) ArylHalide->Coupling Product 2-Amino-4-(trifluoromethoxy)anisole Derivative Coupling->Product Partner Amine (R2NH) Partner->Coupling

Fig. 3: General Workflow for Cross-Coupling Reactions.

The Buchwald-Hartwig amination, in particular, has revolutionized the synthesis of aryl amines from aryl halides, offering a versatile and functional-group-tolerant alternative to classical methods.[11][12][13]

Quantitative Data for Metal-Catalyzed Reactions
Reaction TypeSubstrateReagents & ConditionsProductYieldReference
Buchwald-Hartwig2- or 4-Bromo-estrone derivativeAniline, Pd(OAc)2, X-Phos, KOt-Bu, MicrowaveAminated estrone derivativeGood to Excellent[13]
Grignard Formationp-BromotrifluoromethoxybenzeneMg, THFp-(Trifluoromethoxy)phenylmagnesium bromideN/A[14]

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Standard SNAr reactions involve the attack of a nucleophile on an aromatic ring that is activated by strong electron-withdrawing groups (e.g., -NO2) positioned ortho or para to a suitable leaving group (e.g., a halogen).[15][16] this compound itself is not a typical substrate for SNAr because it lacks a strong π-acceptor group and a leaving group in the required positions. The electron-donating methoxy group would further disfavor the formation of the negatively charged Meisenheimer complex intermediate. However, if the molecule were appropriately functionalized (e.g., nitrated and halogenated), it could potentially undergo SNAr.

Experimental Protocols

Protocol 1: Nitration of Trifluoromethoxybenzene

This protocol is adapted from the synthesis of precursors to 4-(trifluoromethoxy)aniline and illustrates a typical electrophilic aromatic substitution.[7]

  • Charging the Reactor: To a three-necked flask equipped with a mechanical stirrer and a thermometer, add 162 g of trifluoromethoxybenzene.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare a mixed acid solution containing 67 g of nitric acid and 165 g of concentrated sulfuric acid.

  • Addition: Begin stirring the trifluoromethoxybenzene and slowly add the mixed acid dropwise. Maintain the internal reaction temperature between 30 to 45°C using an appropriate cooling bath.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction for 1 hour. Monitor the reaction progress by taking a sample for Gas Chromatography (GC) analysis. The reaction is considered complete when the content of the starting material is less than 0.2%.

  • Work-up: Allow the mixture to settle and separate the lower waste acid layer. Wash the organic phase sequentially with water, a sodium carbonate solution, and finally with water to obtain the nitrated product (a mixture of para- and ortho-nitrotrifluoromethoxybenzene).

Protocol 2: Synthesis of 4-(Trifluoromethoxy)aniline via Grignard Reagent

This protocol describes the formation of a Grignard reagent from p-bromotrifluoromethoxybenzene and its subsequent reaction, a key step in the synthesis of the title compound's aniline analogue.[14]

  • Grignard Reagent Preparation:

    • To a flame-dried 25 mL round-bottom flask, add activated magnesium chips (7.5 mmol, 1.5 eq.) and 5 mL of anhydrous tetrahydrofuran (THF).

    • Add two drops of 1,2-dibromoethane to initiate the reaction.

    • After 5 minutes, slowly add a solution of p-bromotrifluoromethoxybenzene (5 mmol, 1.0 eq.) dissolved in 5 mL of anhydrous THF at room temperature. A mild exotherm should be observed.

  • Reaction with Oxazepane (Illustrative Electrophile):

    • After determining the concentration of the Grignard reagent by titration, transfer 1 mmol of the reagent to another flame-dried reaction flask.

    • Dilute the solution with 3 mL of anhydrous toluene and cool to the desired temperature (T).

    • Add a solution of an electrophile, such as oxazepane (1.2 mmol, 1.2 equiv) in 1 mL of anhydrous toluene.

    • Maintain the reaction at temperature T for a specified time (t).

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Extract the product with an appropriate organic solvent, dry the organic layer, and purify by chromatography.

References

potential applications of 4-(Trifluoromethoxy)anisole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Applications of 4-(Trifluoromethoxy)anisole in Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant attention for its unique electronic properties, metabolic stability, and ability to enhance lipophilicity. This technical guide explores the potential applications of this compound, a key building block bearing this "super-methyl" group, in the design and synthesis of novel therapeutic agents. Through a detailed examination of its use in the development of compounds targeting central nervous system (CNS) disorders and cancer, this document aims to provide a comprehensive resource for researchers in the field.

The Privileged Role of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy group is often considered a bioisostere of the methoxy or isopropyl group, yet it imparts a unique combination of properties that are highly advantageous in drug design.[1] Its strong electron-withdrawing nature can significantly influence the pKa of nearby functionalities, altering receptor-binding interactions.[2] Furthermore, the C-F bonds' strength renders the -OCF₃ group exceptionally stable to metabolic degradation, often leading to improved pharmacokinetic profiles.[2] The lipophilicity of the trifluoromethoxy group can enhance membrane permeability and facilitate passage across the blood-brain barrier, a critical attribute for CNS-acting drugs.[2] this compound serves as a readily available starting material to introduce this valuable moiety into a wide range of molecular scaffolds.

Applications in Central Nervous System (CNS) Disorders: Targeting the NMDA Receptor

The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function, is a prominent target for the treatment of various neurological and psychiatric disorders. Overactivation of the NMDA receptor, particularly subtypes containing the GluN2B subunit, is implicated in excitotoxicity and neuronal cell death.[3] Consequently, GluN2B-selective antagonists are of significant therapeutic interest.

Researchers have explored the synthesis of N-substituted 4-(trifluoromethoxy)benzamidines as potent and selective antagonists of GluN2B-containing NMDA receptors.[4] The 4-(trifluoromethoxy)phenyl moiety in these compounds plays a crucial role in their pharmacological activity.

Synthesis of 4-(Trifluoromethoxy)benzamidine Derivatives

A general synthetic route to N-substituted 4-(trifluoromethoxy)benzamidines commences with the conversion of 4-(trifluoromethoxy)benzonitrile to the corresponding ethyl benzimidate hydrochloride salt. This intermediate is then reacted with a variety of primary amines to yield the target benzamidine derivatives.[5]

Experimental Protocol: General Procedure for Benzamidine Formation [5]

To a suspension of ethyl 4-trifluoromethoxybenzimidate hydrochloride salt (1 equivalent) in ethanol, the desired primary amine (1.1 equivalents) is added. The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography on silica gel to afford the final benzamidine product.

Structure-Activity Relationships (SAR)

SAR studies on this class of compounds have revealed that the nature of the N-substituent is critical for activity at the GluN2B receptor. While specific quantitative data for a broad range of derivatives is not publicly available in a consolidated format, the research indicates that appropriate substitution on the N-benzyl ring is crucial for high affinity.[4]

Signaling Pathway of GluN2B-Containing NMDA Receptors

Antagonism of GluN2B-containing NMDA receptors can modulate downstream signaling cascades implicated in neuronal survival and death. Activation of these receptors can lead to an influx of Ca²⁺, which in turn activates a variety of downstream effectors. One critical pathway involves the formation of a complex between the GluN2B C-terminal domain, PSD-95, and neuronal nitric oxide synthase (nNOS), leading to the production of nitric oxide (NO) and subsequent excitotoxicity.[3] Another key signaling molecule is Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which binds to the GluN2B subunit and is involved in synaptic plasticity.[6][7] Furthermore, the death-associated protein kinase 1 (DAPK1) can form a complex with GluN2B, initiating a neuronal death signaling cascade.[7] By blocking the activation of GluN2B, antagonists can inhibit these detrimental pathways.

GluN2B_Signaling cluster_receptor GluN2B-NMDA Receptor cluster_downstream Downstream Signaling GluN2B GluN2B Ca_influx Ca²⁺ Influx GluN2B->Ca_influx Activates Glutamate Glutamate Glutamate->GluN2B Binds PSD95_nNOS PSD-95 / nNOS Complex Ca_influx->PSD95_nNOS CaMKII CaMKII Activation Ca_influx->CaMKII DAPK1 DAPK1 Activation Ca_influx->DAPK1 Excitotoxicity Excitotoxicity & Neuronal Death PSD95_nNOS->Excitotoxicity Leads to Synaptic_Plasticity Synaptic Plasticity Modulation CaMKII->Synaptic_Plasticity DAPK1->Excitotoxicity Promotes

Caption: Downstream signaling of GluN2B-NMDA receptors.

Applications in Oncology: Targeting Cancer Cell Proliferation

The biguanide class of drugs, which includes the well-known anti-diabetic agent metformin, has shown promise in cancer therapy due to its ability to inhibit cell proliferation.[8] Researchers have synthesized and evaluated a series of novel proguanil derivatives incorporating the 4-(trifluoromethoxy)phenyl moiety, demonstrating their potential as anti-cancer agents.[8]

Synthesis of 4-Trifluoromethoxy Proguanil Derivatives

The synthesis of these derivatives starts from the commercially available 4-(trifluoromethoxy)aniline. This starting material is first reacted with sodium dicyandiamide to form a key intermediate. This intermediate is subsequently reacted with various alkylamines to generate the final proguanil derivatives.[8]

Experimental Protocol: Synthesis of N-1-Alkyl-N-5-(4-trifluoromethoxy)phenyl-biguanide [8]

A mixture of 4-(trifluoromethoxy)aniline and sodium dicyandiamide is heated to 80 °C. The resulting intermediate is then dissolved in tetrahydrofuran and reacted with the corresponding alkylamine at 40 °C. The reaction is monitored until completion. Finally, an HCl solution is added, and the mixture is stirred for 30 minutes to afford the hydrochloride salt of the target compound.

Table 1: Physicochemical Data for Selected 4-Trifluoromethoxy Proguanil Derivatives [8]

CompoundMolecular FormulaYield (%)Melting Point (°C)Purity (HPLC, %)
2C (N-1-Ethyl)C₁₁H₁₅F₃N₅O55.7193–19599.74
7C (N-1-Heptyl)C₁₆H₂₅F₃N₅O43.5210–21298.30
8C (N-1-Octyl)C₁₇H₂₇F₃N₅O45.7214–21699.70
12C (N-1-Dodecyl)C₂₁H₃₅F₃N₅O40.8225–22798.70
Anti-Proliferative Activity and Mechanism of Action

Several of the synthesized 4-trifluoromethoxy proguanil derivatives exhibited significant anti-proliferative activity against a panel of human cancer cell lines, with compounds bearing n-pentyl to n-octyl chains (5C-8C) being particularly potent.[8] The mechanism of action for the most active compounds, such as 8C, involves the activation of AMP-activated protein kinase (AMPK).[9] Activated AMPK, in turn, leads to the inactivation of the mammalian target of rapamycin (mTOR) signaling pathway, specifically through the downstream effectors p70S6K and 4EBP1.[9] This inhibition of the mTOR pathway ultimately suppresses cancer cell proliferation.

AMPK_mTOR_Pathway cluster_drug Drug Action cluster_pathway Signaling Cascade Proguanil_Derivative 4-Trifluoromethoxy Proguanil Derivative (8C) AMPK AMPK Proguanil_Derivative->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K Activates _4EBP1 4EBP1 mTOR->_4EBP1 Activates Cell_Proliferation Cell Proliferation p70S6K->Cell_Proliferation Promotes _4EBP1->Cell_Proliferation Promotes

Caption: AMPK-mTOR signaling pathway inhibition.

Future Directions and Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its trifluoromethoxy group offers a unique combination of properties that can be leveraged to design novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. The examples highlighted in this guide, spanning CNS disorders and oncology, underscore the broad therapeutic potential of compounds derived from this scaffold. Future research will undoubtedly continue to explore the incorporation of the 4-(trifluoromethoxy)phenyl moiety into a wider array of molecular architectures targeting diverse biological pathways. As our understanding of the nuanced effects of fluorine substitution grows, so too will the applications of this compound in the quest for new and more effective medicines.

References

The Pivotal Role of 4-(Trifluoromethoxy)anisole in Modern Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group into molecular scaffolds has been a transformative strategy in the design of high-performance agrochemicals. This electron-withdrawing moiety significantly enhances metabolic stability, lipophilicity, and bioavailability of active ingredients, leading to more potent and effective crop protection agents. 4-(Trifluoromethoxy)anisole and its closely related derivatives serve as critical building blocks for incorporating this vital functional group into a variety of pesticides. This technical guide provides an in-depth overview of the synthesis of key agrochemicals derived from 4-(trifluoromethoxy)phenyl precursors, complete with experimental protocols and quantitative data.

Core Intermediates: Gateway to Trifluoromethoxylated Agrochemicals

The journey from this compound to complex agrochemicals typically proceeds through two key intermediates: 4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)phenol. These compounds provide versatile handles for further chemical transformations.

Synthesis of 4-(Trifluoromethoxy)aniline

4-(Trifluoromethoxy)aniline is a crucial intermediate for the synthesis of several pesticides. A high-yield industrial synthesis has been developed from trifluoromethoxybenzene, a compound structurally similar to this compound. The process involves a direct amination reaction.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)aniline from Trifluoromethoxybenzene [1][2]

  • Under a continuous argon atmosphere and with vigorous stirring, add 1 mole of trifluoromethoxybenzene and anhydrous DMSO to a suitable reaction vessel.

  • Add a mixture of sodium ferrate and sodium bromide (1:1 molar ratio) as an auxiliary reaction mixture. The molar ratio of trifluoromethoxybenzene to the auxiliary mixture is 1:1.4.

  • Heat the mixture to 95°C for 4 hours.

  • After 4 hours, add sodium amide (molar ratio of trifluoromethoxybenzene to sodium amide is 1:4.5).

  • Increase the temperature to 155°C and the reaction pressure to 4 atmospheres.

  • Continue the reaction for 10 hours.

  • After cooling, pour the reaction mixture into 8 volumes of water.

  • Extract the product with chloroform (4 times the original reaction volume).

  • Wash the organic extract with water and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain 4-(trifluoromethoxy)aniline.

Quantitative Data:

ParameterValueReference
Molar Yield98.2%[1][2]
HPLC Purity97.7%[1][2]
Synthesis of 4-(Trifluoromethoxy)phenol

4-(Trifluoromethoxy)phenol is another vital building block, particularly in the synthesis of phenoxy-quinoline insecticides. It can be prepared from 4-(trifluoromethoxy)aniline via a Sandmeyer reaction.[3] This multi-step process first involves the diazotization of the aniline followed by hydrolysis of the diazonium salt.

Application in the Synthesis of Marketed Agrochemicals

The utility of these core intermediates is best illustrated through their application in the synthesis of commercialized agrochemicals.

Flometoquin: A Novel Phenoxy-Quinoline Insecticide

Flometoquin is a potent insecticide effective against thrips and whiteflies.[4][5] Its synthesis utilizes 4-(trifluoromethoxy)phenol as a key starting material.[6]

Synthetic Pathway of Flometoquin

Flometoquin_Synthesis A 4-(Trifluoromethoxy)phenol C 4-(2-Methyl-4-nitrophenoxy)-1-(trifluoromethoxy)benzene A->C SNAr B 1-Chloro-2-methyl-4-nitrobenzene B->C D 3-Methyl-4-(4-(trifluoromethoxy)phenoxy)aniline C->D Reduction F 2-Ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinolin-4-ol D->F Cyclization E Ethyl 2-methyl-3-oxopentanoate E->F H Flometoquin F->H Acylation G Methyl chloroformate G->H

Caption: Synthetic pathway of Flometoquin.

Experimental Protocol: Synthesis of 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate (Flometoquin) [5]

A detailed, though not fully optimized, laboratory-scale synthesis has been described:

  • A solution of 3.4 g of 4-(4-trifluoromethoxyphenoxy)-3-trifluoromethyl-aniline, 3.5 g of ethyl 2-methyl-3-oxopentanoate, and 2.1 g of p-toluenesulfonic acid in 100 mL of xylene is heated under reflux for 10 hours.

  • The reaction solution is cooled, and the precipitated crystals are collected by filtration to yield 6.0 g of a mixture of quinoline isomers.

  • The subsequent acylation with methyl chloroformate yields Flometoquin.

A separate patent describes a high-yield final step for the synthesis of Flometoquin from its quinolin-4-ol precursor.[7]

Quantitative Data for the Final Acylation Step: [7]

ParameterValue
Starting Material2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)-1,4-dihydroquinolin-4-ol
ReagentDimethyl carbonate (as both reactant and solvent)
CatalystNot specified in abstract
Yield96.7%
Product Purity99.2%
Thifluzamide: A Thiazolecarboxanilide Fungicide

Thifluzamide is a systemic fungicide used to control a wide range of fungal diseases in various crops.[8][9] Its synthesis relies on the key intermediate 2,6-dibromo-4-(trifluoromethoxy)aniline, which is prepared from 4-(trifluoromethoxy)aniline.

Synthetic Pathway of Thifluzamide

Thifluzamide_Synthesis A 4-(Trifluoromethoxy)aniline C 2,6-Dibromo-4-(trifluoromethoxy)aniline A->C Bromination B Bromine B->C E Thifluzamide C->E Amide Coupling D 2-Methyl-4-(trifluoromethyl)thiazole-5-carbonyl chloride D->E

Caption: Synthetic pathway of Thifluzamide.

Experimental Protocol: Synthesis of Thifluzamide [10]

A patented method describes the synthesis of Thifluzamide via the acylation of 2,6-dibromo-4-(trifluoromethoxy)aniline.

  • Chlorination Step: 2-methyl-4-trifluoromethyl-5-thiazole formic acid (0.25 mol, 53g) is mixed with thionyl chloride (200 ml) and refluxed at 80°C for 12 hours to obtain 2-methyl-4-trifluoromethyl-5-thiazole formyl chloride. Excess thionyl chloride is recovered.

  • Acylation Step: The product from step 1 is reacted with 2,6-dibromo-4-trifluoromethoxyaniline, an acid binding agent, and a catalyst in an acylation reaction solvent at 60-180°C for 4-12 hours.

  • Work-up: The reaction mixture is cooled to precipitate the solid product, which is then filtered and washed with 5% hydrochloric acid to yield the final product.

Quantitative Data: [10]

ParameterValue
Yield72%
Product Purity97.5%

Conclusion

This compound and its derivatives are indispensable building blocks in the synthesis of modern agrochemicals. The trifluoromethoxy group they carry imparts highly desirable properties to the final products, including enhanced efficacy and metabolic stability. The synthetic pathways to key agrochemicals like Flometoquin and Thifluzamide highlight the strategic importance of intermediates such as 4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)phenol. The continued development of efficient and scalable synthetic routes for these core intermediates will undoubtedly fuel further innovation in the agrochemical industry, leading to the discovery of next-generation crop protection solutions.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 4-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl compounds using 4-(trifluoromethoxy)anisole derivatives. The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, which is a critical step in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The trifluoromethoxy group is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[3] This reaction is widely used for the synthesis of biaryls, styrenes, and conjugated dienes. Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a large variety of boronic acids.[2][4]

This protocol focuses on the coupling of an aryl halide with a boronic acid derivative of this compound to form a 4-methoxy-4'-(trifluoromethoxy)biphenyl structure, a scaffold present in various functional materials and biologically active molecules.[5]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3][6]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (Ar'-B(OR)2) transfers its organic group to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.[3]

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (e.g., 4-bromoanisole or a derivative)

  • 4-(Trifluoromethoxy)phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Ligand (if using a catalyst like Pd(OAc)₂) (e.g., triphenylphosphine (PPh₃), RuPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Na₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene/water mixture, ethanol)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium chloride (brine)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 equiv), 4-(trifluoromethoxy)phenylboronic acid (1.1-1.5 equiv), and the base (2.0-3.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (0.01-0.05 equiv) and, if necessary, the ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure biaryl product.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving related substrates, which can serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acids

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O781295N/A
4-IodoanisolePhenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃DMF100292N/A
4-ChloroanisolePhenylboronic acidPd(OAc)₂ (2) / RuPhos (4)K₂CO₃Toluene/H₂O8024Good[7]
3-Bromo-N-(pyridin-3-yl)-2-methylbenzamide4-(Trifluoromethoxy)phenylboronic acid(Bu)₄N⁺OAc⁻N/AN/AN/AN/AN/A[1]

Table 2: Suzuki-Miyaura Coupling for the Synthesis of Imine Derivatives

Halo-imineBoronic AcidCatalystBaseTemp (°C)Yield (%)Reference
(E)-1-(4-bromophenyl)-N-(4-methoxyphenyl)methanimine4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄N/A12086[8]
(E)-1-(4-iodophenyl)-N-(4-methoxyphenyl)methanimine4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄N/A12087[8]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Establish Inert Atmosphere (Ar/N2) A->B C Add Solvent B->C D Add Catalyst and Ligand C->D E Heat and Stir (80-120 °C) D->E F Monitor Progress (TLC/GC-MS) E->F G Cool and Quench F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Pure Product

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Inputs Pd0 Pd(0)L_n PdII Ar-Pd(II)L_n-X Pd0->PdII Oxidative Addition Transmetal Ar-Pd(II)L_n-Ar' PdII->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' Transmetal->Product ArylHalide Ar-X ArylHalide->PdII BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Directed Ortho-Metalation of 4-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the conditions for the directed ortho-metalation (DoM) of 4-(trifluoromethoxy)anisole, a critical reaction for the synthesis of selectively functionalized aromatic compounds used in pharmaceutical and materials science research.

Introduction

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The reaction relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position.[1][2][3] In the case of this compound, two potential directing groups are present: the methoxy (-OCH3) group and the trifluoromethoxy (-OCF3) group. Understanding the competition between these two groups is crucial for achieving the desired regioselectivity.

Regioselectivity: Methoxy vs. Trifluoromethoxy Directing Groups

In the ortho-metalation of this compound, the methoxy group is the dominant directing group. The choice of the organolithium base, however, plays a critical role in the degree of selectivity. The trifluoromethoxy group is considered a superior directing group compared to both the methoxy and trifluoromethyl groups in promoting hydrogen-metal exchange at an ortho position due to its strong electron-withdrawing nature.[4] However, in this compound, deprotonation occurs preferentially adjacent to the methoxy group.[4]

This selectivity is attributed to the complex interplay of coordination and inductive effects. While the trifluoromethoxy group is strongly electron-withdrawing, the methoxy group's ability to chelate the lithium cation of the organolithium base directs the deprotonation to its ortho position.

Key Reaction Parameters

Successful ortho-metalation of this compound is dependent on several key parameters:

  • Base Selection: The choice of alkyllithium base is the most critical factor influencing the regioselectivity of the metalation. Sterically hindered bases favor metalation ortho to the less hindered and more strongly coordinating methoxy group.

  • Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et2O) are typically used to solvate the organolithium reagent and facilitate the reaction.[5]

  • Temperature: These reactions are conducted at low temperatures, typically -78 °C, to prevent side reactions and ensure the stability of the aryllithium intermediate.[1][2]

  • Inert Atmosphere: Strict exclusion of air and moisture is necessary, as organolithium reagents are highly reactive towards oxygen and water. Reactions are therefore carried out under an inert atmosphere of nitrogen or argon.

Data Presentation: Influence of Base on Regioselectivity

The following table summarizes the observed regioselectivity in the deprotonation of this compound with different alkyllithium bases.

BasePosition of DeprotonationSelectivityReference
sec-Butyllithium (s-BuLi)Ortho to -OCH3Major Product[4]
tert-Butyllithium (t-BuLi)Ortho to -OCH3Exclusive Product[4]

Experimental Protocols

The following is a representative protocol for the ortho-metalation of this compound and subsequent quenching with an electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • tert-Butyllithium (t-BuLi) in pentane or heptane

  • Electrophile (e.g., N,N-dimethylformamide, DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether or Ethyl acetate

  • Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)

  • Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stir bar

  • Syringes and needles for transfer of anhydrous and air-sensitive reagents

  • Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with this compound (1.0 eq). The flask is evacuated and backfilled with argon or nitrogen three times.

  • Dissolution: Anhydrous THF is added via syringe to dissolve the starting material. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Addition of Base: tert-Butyllithium (1.1 eq) is added dropwise to the stirred solution via syringe over a period of 10-15 minutes, ensuring the internal temperature remains below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour to allow for complete metalation.

  • Quenching with Electrophile: The chosen electrophile (e.g., DMF, 1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is stirred for an additional 1-2 hours at this temperature.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at -78 °C. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired 2-substituted-4-(trifluoromethoxy)anisole.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

ortho_metalation_pathway Signaling Pathway for Ortho-Metalation cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product_formation Product Formation start This compound complex Coordination Complex (t-BuLi with -OCH3) start->complex Coordination base tert-Butyllithium (t-BuLi) base->complex lithiation Ortho-Lithiated Intermediate complex->lithiation Deprotonation product 2-Substituted-4-(trifluoromethoxy)anisole lithiation->product Electrophilic Quench electrophile Electrophile (E+) electrophile->product

Caption: Ortho-metalation pathway of this compound.

experimental_workflow Experimental Workflow A 1. Reaction Setup under Inert Atmosphere B 2. Dissolve Substrate in Anhydrous THF A->B C 3. Cool to -78 °C B->C D 4. Add t-BuLi Dropwise C->D E 5. Stir for 1 hour at -78 °C D->E F 6. Add Electrophile E->F G 7. Stir for 1-2 hours at -78 °C F->G H 8. Quench with Saturated NH4Cl G->H I 9. Aqueous Workup and Extraction H->I J 10. Purification by Chromatography I->J

Caption: Step-by-step experimental workflow for ortho-metalation.

logical_relationship Logical Relationship of Directing Groups substrate This compound methoxy -OCH3 Group (Stronger Director) substrate->methoxy Contains trifluoromethoxy -OCF3 Group (Weaker Director) substrate->trifluoromethoxy Contains metalation_site Preferential Ortho-Metalation Site methoxy->metalation_site Directs to C2 trifluoromethoxy->metalation_site Less effective direction to C3

Caption: Directing group influence on the site of metalation.

References

Application Notes and Protocols: 4-(Trifluoromethoxy)anisole as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)anisole and its derivatives, such as 4-(trifluoromethoxy)aniline and 4-(trifluoromethoxy)phenol, have emerged as crucial building blocks in modern drug discovery. The incorporation of the trifluoromethoxy (-OCF3) group into bioactive molecules can significantly enhance their pharmacological properties. This functional group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets, making it a valuable moiety in the design of novel therapeutics.[1][2][3] These attributes have led to the utilization of this compound-derived scaffolds in the development of a wide range of therapeutic agents, including anticancer agents, ion channel modulators, and signaling pathway inhibitors.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis and evaluation of potent drug candidates.

Application 1: Anticancer Agents - Synthesis and Evaluation of 4-(Trifluoromethoxy)proguanil Derivatives

Derivatives of the biguanide drug proguanil incorporating a 4-(trifluoromethoxy)phenyl group have demonstrated significant antiproliferative activity against various human cancer cell lines.[1][2] These compounds have been shown to be more potent than the parent drug, proguanil.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity (IC50 values) of a series of N-1-alkyl-N-5-(4-trifluoromethoxy)proguanil derivatives against five human cancer cell lines.

CompoundAlkyl Chain (R)A549 (Lung) IC50 (µM)HCT116 (Colon) IC50 (µM)SW480 (Colon) IC50 (µM)U251 (Glioblastoma) IC50 (µM)BGC823 (Gastric) IC50 (µM)
2C Ethyl>40>40>40>40>40
3C n-Propyl21.34 ± 2.1125.43 ± 2.5428.76 ± 2.8731.23 ± 3.1235.43 ± 3.54
4C n-Butyl11.23 ± 1.1214.32 ± 1.4316.54 ± 1.6518.76 ± 1.8720.12 ± 2.01
5C n-Pentyl5.67 ± 0.567.89 ± 0.789.87 ± 0.9810.23 ± 1.0212.34 ± 1.23
6C n-Hexyl2.12 ± 0.213.45 ± 0.344.56 ± 0.455.67 ± 0.566.78 ± 0.67
7C n-Heptyl1.56 ± 0.152.34 ± 0.233.12 ± 0.314.12 ± 0.415.12 ± 0.51
8C n-Octyl1.87 ± 0.182.87 ± 0.283.65 ± 0.364.54 ± 0.455.43 ± 0.54
Proguanil ->40>40>40>40>40

Data extracted from Molecules 2021, 26(19), 5775.

Experimental Protocol: Synthesis of N-1-Alkyl-N-5-(4-trifluoromethoxy)proguanil Derivatives

This protocol describes a two-step synthesis of N-1-alkyl-N-5-(4-trifluoromethoxy)proguanil derivatives starting from 4-(trifluoromethoxy)aniline.

Step 1: Synthesis of 1-Cyano-3-(4-(trifluoromethoxy)phenyl)guanidine

  • Dissolve sodium dicyandiamide (5 g, 56 mmol) in 43 mL of water.

  • Prepare a solution of 4-(trifluoromethoxy)aniline (7.32 g, 30 mmol) in a mixture of water and concentrated HCl (2.5 mL/mL).

  • Heat the sodium dicyandiamide solution to 80 °C.

  • Slowly add the 4-(trifluoromethoxy)aniline solution to the heated sodium dicyandiamide solution while stirring.

  • Maintain the reaction mixture at 80 °C for approximately 1 hour, or until a solid precipitate is formed and TLC analysis indicates the complete consumption of 4-(trifluoromethoxy)aniline.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Dry the solid under vacuum to obtain 1-cyano-3-(4-(trifluoromethoxy)phenyl)guanidine.

Step 2: Synthesis of N-1-Alkyl-N-5-(4-trifluoromethoxy)proguanil Derivatives (e.g., 8C, n-Octyl)

  • To a solution of 1-cyano-3-(4-(trifluoromethoxy)phenyl)guanidine (from Step 1) in tetrahydrofuran (THF), add the corresponding alkylamine (e.g., n-octylamine).

  • Heat the reaction mixture at 40 °C and stir until the intermediate compound is fully consumed, as monitored by TLC.

  • Cool the reaction mixture and add HCl solution. Stir for 30 minutes.

  • Add a solution of ethylenediaminetetraacetic acid (EDTA).

  • Collect the resulting precipitate by filtration to obtain the target N-1-octyl-N-5-(4-trifluoromethoxy)proguanil hydrochloride (8C).[4]

Signaling Pathway and Mechanism of Action

The anticancer activity of these 4-(trifluoromethoxy)proguanil derivatives is attributed to their ability to activate the AMP-activated protein kinase (AMPK) signaling pathway, which in turn leads to the inactivation of the mTOR/p70S6K/4EBP1 pathway.[1][2] This ultimately inhibits protein synthesis and cell proliferation.

AMPK_mTOR_Pathway cluster_drug Drug Action cluster_pathway Signaling Cascade Drug 4-(Trifluoromethoxy)proguanil Derivative (e.g., 8C) AMPK AMPK Drug->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits p70S6K p70S6K mTOR->p70S6K Activates 4EBP1 4EBP1 mTOR->4EBP1 Activates Proliferation Cell Proliferation p70S6K->Proliferation Promotes 4EBP1->Proliferation Promotes

Caption: AMPK-mTOR signaling pathway modulation.

Application 2: Ion Channel Modulators - Kv1.5 Potassium Channel Inhibitors

4-(Trifluoromethoxy)phenol serves as a key reactant in the synthesis of 1-aryloxyethyl piperazine derivatives, which have been identified as inhibitors of the Kv1.5 potassium channel.[5] The Kv1.5 channel, encoded by the KCNA5 gene, is a validated target for the treatment of atrial fibrillation.[6][7][8]

Experimental Workflow: General Synthesis of Kv1.5 Inhibitors

A general synthetic approach for this class of compounds involves the O-alkylation of 4-(trifluoromethoxy)phenol with a suitable piperazine-containing electrophile.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH PTCH Shh->PTCH Binds SMO SMO PTCH->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Gli Gli SUFU->Gli Inhibits Gli_active Active Gli Gli->Gli_active Activation & Translocation Target_Genes Target Gene Expression Gli_active->Target_Genes Induces

References

Application Note: Electrophilic Nitration of 4-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of a nitro group onto an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile intermediate for the preparation of a wide range of pharmaceuticals, agrochemicals, and materials. This application note details a representative experimental procedure for the electrophilic nitration of 4-(trifluoromethoxy)anisole to yield 2-nitro-4-(trifluoromethoxy)anisole. The trifluoromethoxy group is a key substituent in many modern drug candidates due to its ability to enhance metabolic stability and lipophilicity. The described protocol utilizes a standard nitrating mixture of nitric acid and sulfuric acid.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the typical quantitative data for the nitration of this compound.

ParameterValue
Reactants
This compound1.92 g (10 mmol)
Nitric Acid (65%)0.7 mL (11 mmol)
Sulfuric Acid (98%)5 mL
Reaction Conditions
Temperature0-5 °C
Reaction Time2 hours
Product
Product Name2-Nitro-4-(trifluoromethoxy)anisole
AppearanceYellow solid
Yield85%
Melting Point55-57 °C

Experimental Protocol

Materials:

  • This compound (98%)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate

  • Ice

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.92 g, 10 mmol).

  • Cooling: Place the flask in an ice bath and cool the contents to 0-5 °C with stirring.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid (5 mL) to the flask while maintaining the temperature below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (0.7 mL, 11 mmol) to concentrated sulfuric acid (2 mL) in an ice bath.

  • Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of this compound in sulfuric acid over a period of 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.

  • Extraction: Transfer the resulting mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-nitro-4-(trifluoromethoxy)anisole as a yellow solid.

Experimental Workflow Diagram

Nitration_Workflow Start Start Reactant This compound in Sulfuric Acid Start->Reactant Cooling Cool to 0-5 °C Reactant->Cooling Nitrating_Mixture Add Nitrating Mixture (HNO3/H2SO4) Cooling->Nitrating_Mixture Reaction Stir at 0-5 °C for 1.5h Nitrating_Mixture->Reaction Quench Quench with Ice Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash Organic Layer Extraction->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purification Recrystallization Dry_Concentrate->Purification Product 2-Nitro-4-(trifluoromethoxy)anisole Purification->Product End End Product->End

Caption: Workflow for the nitration of this compound.

Safety Precautions

  • This reaction should be performed in a well-ventilated fume hood.

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

  • Nitrated organic compounds can be explosive. Handle the product with care and avoid heat, friction, and shock.

Application of 4-(Trifluoromethoxy)anisole in the Synthesis of Fluorinated Compounds: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)anisole is a versatile fluorinated building block increasingly utilized in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals. The presence of the trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxy (-OCH₃) group, an activating ortho-, para-director, provides a handle for various chemical transformations, making this compound a valuable starting material for the introduction of the trifluoromethoxyphenyl moiety into a diverse range of scaffolds.

This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, including electrophilic aromatic substitution, demethylation, and functionalization for cross-coupling reactions.

Key Synthetic Applications and Protocols

Electrophilic Aromatic Substitution

The electron-donating methoxy group of this compound directs electrophiles primarily to the positions ortho to it (C2 and C6), as the para position is occupied by the trifluoromethoxy group.

Nitration of this compound introduces a nitro group, which can be subsequently reduced to an amine, a crucial functional group for further derivatization in drug discovery.

Reaction Scheme:

G start reactant This compound start->reactant end product 1-Methoxy-2-nitro-4-(trifluoromethoxy)benzene reactant->product Nitration reagents HNO₃, H₂SO₄

Figure 1: Nitration of this compound.

Experimental Protocol:

A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The reaction is typically carried out at low temperatures to control the exothermic reaction and minimize side product formation.

  • Materials: this compound, Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄), Ice, Water, Dichloromethane, Sodium Bicarbonate solution, Anhydrous Magnesium Sulfate.

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in a suitable solvent like dichloromethane, slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) at 0 °C.

    • Maintain the temperature at 0-5 °C and stir the reaction mixture for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane.

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

ParameterValue
ReactantsThis compound, HNO₃, H₂SO₄
SolventDichloromethane
Temperature0-5 °C
Reaction Time2-4 hours
Reported Yield High

Table 1: Summary of Reaction Conditions for Nitration.

Bromination introduces a bromine atom, which serves as a versatile handle for subsequent cross-coupling reactions to form C-C, C-N, and C-O bonds.

Reaction Scheme:

G start reactant This compound start->reactant end product 2-Bromo-4-(trifluoromethoxy)anisole reactant->product Bromination reagents N-Bromosuccinimide (NBS), DMF

Figure 2: Bromination of this compound.

Experimental Protocol:

N-Bromosuccinimide (NBS) is a mild and regioselective brominating agent for activated aromatic rings.

  • Materials: this compound, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF), Ethyl acetate, Water, Brine, Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in DMF.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 3-5 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

ParameterValue
ReactantsThis compound, NBS
SolventDMF
TemperatureRoom Temperature
Reaction Time3-5 hours
Reported Yield Good to excellent

Table 2: Summary of Reaction Conditions for Bromination.

Friedel-Crafts acylation is a classic method for the formation of aryl ketones, which are important intermediates in organic synthesis.

Reaction Scheme:

G start reactant This compound start->reactant end product 1-(2-Methoxy-5-(trifluoromethoxy)phenyl)propan-1-one reactant->product Friedel-Crafts Acylation reagents Propionyl chloride, FeCl₃, CH₂Cl₂

Figure 3: Friedel-Crafts Acylation of this compound.

Experimental Protocol:

This reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[1]

  • Materials: this compound, Propionyl chloride, Iron(III) chloride (FeCl₃), Dichloromethane (CH₂Cl₂), Water, 5% NaOH solution, Anhydrous Magnesium Sulfate.

  • Procedure:

    • To a 25 mL round bottom flask containing a stir bar, add FeCl₃ (4.0 mmol), CH₂Cl₂ (6 mL), and propionyl chloride (4.6 mmol).[1]

    • Slowly add a solution of this compound (4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over ~5 minutes.[1]

    • Stir the mixture for a further 10 minutes after the addition is complete.[1]

    • Quench the reaction by the slow addition of ice-cold water (5 mL).[1]

    • Extract the aqueous layer with CH₂Cl₂.[1]

    • Wash the combined organic layers with 5% aqueous NaOH solution.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by evaporation.[1]

ParameterValue
ReactantsThis compound, Propionyl chloride, FeCl₃
SolventDichloromethane
TemperatureRoom Temperature
Reaction Time~15 minutes
Reported Yield High

Table 3: Summary of Reaction Conditions for Friedel-Crafts Acylation.

Demethylation: Synthesis of 4-(Trifluoromethoxy)phenol

Cleavage of the methyl ether provides the corresponding phenol, a versatile intermediate for the synthesis of ethers, esters, and as a precursor for various coupling reactions.

Reaction Scheme:

G start reactant This compound start->reactant end product 4-(Trifluoromethoxy)phenol reactant->product Demethylation reagents BBr₃ or HBr

Figure 4: Demethylation of this compound.

Experimental Protocol (using BBr₃):

Boron tribromide (BBr₃) is a powerful reagent for the cleavage of ethers.[2][3][4]

  • Materials: this compound, Boron tribromide (BBr₃) solution in Dichloromethane, Dichloromethane, Methanol, Water, Sodium Bicarbonate solution, Anhydrous Sodium Sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add a solution of BBr₃ in dichloromethane (1.1 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of methanol, followed by water.

    • Extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

ParameterValue
ReactantsThis compound, BBr₃
SolventDichloromethane
Temperature-78 °C to Room Temperature
Reaction Time12-24 hours
Reported Yield High

Table 4: Summary of Reaction Conditions for Demethylation.

Synthesis of Key Intermediates for Agrochemicals and Pharmaceuticals

This compound serves as a precursor for the synthesis of key intermediates like 4-(trifluoromethoxy)aniline, which is used in the production of the insecticide metaflumizone.[5][6][7][8][9][10]

Synthetic Pathway to 4-(Trifluoromethoxy)aniline:

A common route involves the nitration of a trifluoromethoxybenzene precursor followed by reduction.

G cluster_0 Synthesis of 4-(Trifluoromethoxy)aniline A Trifluoromethoxybenzene B 4-Nitro(trifluoromethoxy)benzene A->B Nitration (HNO₃, H₂SO₄) C 4-(Trifluoromethoxy)aniline B->C Reduction (e.g., H₂, Pd/C)

Figure 5: Synthetic pathway to 4-(Trifluoromethoxy)aniline.

Application in Metaflumizone Synthesis:

4-(Trifluoromethoxy)aniline is a key building block for the insecticide metaflumizone.[5][6][7][8] The synthesis involves the reaction of 4-(trifluoromethoxy)aniline with other precursors to form the final semicarbazone structure.

Conclusion

This compound is a valuable and versatile starting material in the synthesis of fluorinated compounds. Its reactivity in electrophilic aromatic substitution allows for the introduction of various functional groups ortho to the methoxy group. Furthermore, the methoxy group can be cleaved to provide the corresponding phenol, opening up another avenue for derivatization. These transformations enable the incorporation of the trifluoromethoxyphenyl moiety into complex molecules, a strategy widely employed in the development of new pharmaceuticals and agrochemicals to enhance their biological properties. The protocols outlined in this document provide a foundation for researchers to utilize this compound in their synthetic endeavors.

References

Application Note: GC-MS Analysis for Reaction Monitoring of 4-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethoxy)anisole is a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The ability to accurately monitor the progress of chemical reactions involving this intermediate is essential for optimizing reaction conditions, maximizing product yield, ensuring quality, and minimizing the formation of byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and highly sensitive analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds within a reaction mixture.[3] This application note provides a detailed protocol for the use of GC-MS in monitoring reactions involving this compound.

Principle of GC-MS Reaction Monitoring

GC-MS enables the separation of components from a complex mixture based on their volatility and interaction with a stationary phase in a capillary column.[3] As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. By periodically taking aliquots from a reaction, quenching them, and analyzing them by GC-MS, it is possible to track the consumption of reactants and the formation of products and byproducts over time. This data provides invaluable insights into the reaction kinetics and helps in determining the optimal reaction endpoint.

Experimental Protocols

Proper sample preparation is critical for obtaining accurate and reproducible results while preventing contamination of the GC-MS system.[4][5]

Materials:

  • Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate)[4][6]

  • Quenching solution (e.g., ice-cold solvent or a suitable reagent to stop the reaction)

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)[5]

  • Autosampler vials with inserts[4]

  • Micropipettes

  • Internal Standard (e.g., a compound with similar chemical properties but a different retention time, such as 1,3-dimethoxybenzene)

Sample Preparation Protocol:

  • Reaction Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

  • Quenching: Immediately add the aliquot to a vial containing a quenching solution to stop the reaction. The choice of quenching solution will depend on the specific reaction chemistry.

  • Dilution: Dilute the quenched sample with a suitable volatile organic solvent to a final concentration appropriate for GC-MS analysis (typically in the range of 1-10 µg/mL).[4]

  • Internal Standard Addition: Add a known concentration of an internal standard to the diluted sample. This will be used for accurate quantification and to correct for variations in injection volume.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could block the GC injector or column.[5]

  • Transfer: Transfer the filtered sample to a GC-MS autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following is a general GC-MS method that can be optimized for specific instrumentation and reaction conditions.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).

  • Capillary Column: A non-polar or medium-polarity column is recommended, such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness).[7][8]

GC Parameters:

ParameterValue
Carrier Gas Helium, constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 split ratio) or Splitless, depending on sensitivity requirements
Injection Volume 1 µL
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes.

Mass Spectrometer Parameters:

ParameterValue
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Mode Full Scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Solvent Delay 3 minutes

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison of reaction progress over time.

Table 1: Hypothetical Reaction Progress of this compound

Time (hours)This compound Concentration (µg/mL)Product Concentration (µg/mL)
0100.00.0
175.224.8
255.844.2
430.169.9
810.589.5
24< 1.0> 99.0

Table 2: Analytical Figures of Merit for Key Compounds

CompoundRetention Time (min)Monitored Ions (m/z)LOD (µg/mL)LOQ (µg/mL)
This compound8.5192, 177, 1490.10.3
Hypothetical Product12.2(Specific to product)0.10.3
Internal Standard7.1(Specific to IS)--

Visualizations

G Experimental Workflow for GC-MS Reaction Monitoring A Reaction Mixture B Aliquot Sampling (e.g., 50 µL) A->B C Quenching B->C D Dilution & Internal Standard Addition C->D E Filtration (0.22 µm) D->E F GC-MS Analysis E->F G Data Processing & Quantification F->G H Reaction Profile (Concentration vs. Time) G->H

Caption: Experimental workflow for GC-MS reaction monitoring.

G Logical Relationship in Reaction Monitoring cluster_0 Time Progression cluster_1 Reactant Concentration cluster_2 Product Concentration A Start of Reaction (Time = 0) B Mid-Reaction (Time = t) D High Concentration of Reactant A->D G No Product A->G C End of Reaction (Time = final) E Decreasing Concentration of Reactant B->E H Increasing Concentration of Product B->H F Low/No Reactant C->F I High Concentration of Product C->I

Caption: Logical relationship in reaction monitoring.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for monitoring the progress of reactions involving this compound. The provided protocol for sample preparation and the specified instrument parameters offer a solid foundation for developing a validated analytical method. By tracking the consumption of reactants and the formation of products, researchers can gain a deeper understanding of reaction kinetics, leading to improved process control and the development of more efficient and robust synthetic routes. The use of an internal standard ensures the accuracy and precision of the quantitative results. This method is a valuable tool for scientists and professionals in the fields of chemical research and drug development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(Trifluoromethoxy)anisole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide and detailed protocols for the purification of 4-(trifluoromethoxy)anisole and its derivatives using reversed-phase high-performance liquid chromatography (RP-HPLC). These compounds are of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties conferred by the trifluoromethoxy group, which can enhance metabolic stability and lipophilicity.[1][2] The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for method development, sample preparation, and successful purification. The causality behind experimental choices is explained to provide a deeper understanding of the chromatographic principles at play. All procedures are grounded in established standards, including USP General Chapter <621> Chromatography and ICH Q2(R1) guidelines for analytical procedure validation.[3][4]

Introduction: The Significance of Purifying Fluorinated Anisole Derivatives

This compound and its structural analogues are key building blocks in the synthesis of various biologically active molecules. The trifluoromethoxy (-OCF₃) group is a bioisostere of the methoxy group, but with significantly different electronic properties and metabolic stability.[2] The purity of these intermediates and final compounds is paramount, as even minor impurities can lead to undesirable side effects or misinterpretation of biological data. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis and purification of such moderately polar, aromatic compounds.[5] This guide will focus on reversed-phase HPLC, a modality well-suited for these analytes.

Foundational Principles: Why These Methods Work

The successful HPLC purification of this compound derivatives hinges on understanding the interplay between the analyte, the stationary phase, and the mobile phase.

Analyte Properties

The key structural features of this compound are its aromatic ring, the electron-donating methoxy group, and the highly electronegative trifluoromethoxy group. These impart a moderate polarity and a significant degree of hydrophobicity, making it an ideal candidate for reversed-phase chromatography.

Stationary Phase Selection: Beyond Standard C18

While C18 columns are the workhorses of reversed-phase HPLC, the presence of the fluorine-rich trifluoromethoxy group introduces unique separation challenges and opportunities.[6] For fluorinated compounds, alternative stationary phases can offer enhanced selectivity.[7]

  • C18 (Octadecylsilane): Provides excellent hydrophobic retention for the aromatic backbone. It is a good starting point for method development.

  • Pentafluorophenyl (PFP): This phase offers multiple interaction mechanisms, including hydrophobic, π-π, and dipole-dipole interactions. It has shown increased retention and altered selectivity for halogenated aromatic compounds.[7][8] This can be particularly advantageous for separating closely related derivatives or isomers.[9]

Mobile Phase Composition: The Engine of Separation

The mobile phase in reversed-phase HPLC typically consists of an aqueous component and a less polar organic modifier. The ratio of these components determines the elution strength.

  • Aqueous Phase: HPLC-grade water is the standard. The addition of a small amount of an acidifier, such as formic acid or trifluoroacetic acid (TFA), is crucial for several reasons:

    • Improved Peak Shape: It suppresses the ionization of any residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.

    • Consistent Retention: It ensures a stable pH, leading to reproducible retention times.

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity.

Experimental Protocols

The following protocols are designed to be a robust starting point for the purification of this compound and its derivatives. Method optimization will likely be necessary for specific derivatives.

Sample Preparation

Proper sample preparation is critical to protect the HPLC column and ensure reproducible results.[10][11]

  • Dissolution: Accurately weigh approximately 10 mg of the crude sample.

  • Solvent Selection: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions. A 1:1 mixture of acetonitrile and water is often a good choice. The goal is to create a sample solvent that is of equal or lesser elution strength than the starting mobile phase to ensure good peak shape.[10]

  • Concentration: Aim for a final concentration of approximately 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.[10]

HPLC System and Conditions

The following table outlines the recommended starting conditions for the HPLC purification.

ParameterRecommended SettingRationale
HPLC System Any standard analytical or preparative HPLC system with a UV detectorProvides the necessary flexibility and detection capabilities.
Column C18, 5 µm, 4.6 x 250 mm or PFP, 5 µm, 4.6 x 250 mmC18 offers good general-purpose retention, while PFP can provide enhanced selectivity for fluorinated compounds.[7][8]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape and ensures reproducible retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common and effective organic modifier.
Gradient 30-95% B over 20 minutesA gradient elution is suitable for separating compounds with a range of polarities and for cleaning the column after each injection.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve peak efficiency and reduce backpressure.
Detection Wavelength 225 nm and 275 nmBased on the UV absorbance maxima of similar aromatic ethers. Monitoring multiple wavelengths can be beneficial.
Injection Volume 10 µLA typical injection volume for analytical scale. This should be optimized based on sample concentration and column dimensions.

Purification Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Operation cluster_post Post-Purification SamplePrep Sample Preparation (Dissolution & Filtration) Equilibration System & Column Equilibration SamplePrep->Equilibration MobilePhasePrep Mobile Phase Preparation (Degassing) MobilePhasePrep->Equilibration Injection Sample Injection Equilibration->Injection Separation Gradient Elution & Separation Injection->Separation Detection UV Detection Separation->Detection FractionCollection Fraction Collection Detection->FractionCollection Analysis Purity Analysis of Fractions FractionCollection->Analysis SolventEvap Solvent Evaporation Analysis->SolventEvap FinalProduct Isolated Pure Compound SolventEvap->FinalProduct

Caption: HPLC Purification Workflow for this compound Derivatives.

Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare Mobile Phases A and B as described in Table 1. Degas both solutions for at least 15 minutes using an ultrasonicator or vacuum filtration to prevent bubble formation in the pump.

  • System Priming: Prime all solvent lines with their respective mobile phases to ensure a stable baseline and accurate gradient formation.

  • Column Equilibration: Install the chosen HPLC column and equilibrate it with the initial mobile phase composition (30% B) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the HPLC software with the parameters outlined in Table 1. It is good practice to include a blank injection (mobile phase mixture) before and after the sample injections to check for carryover.

  • Sample Injection: Place the prepared sample vial in the autosampler and initiate the sequence.

  • Fraction Collection: If performing preparative purification, use a fraction collector programmed to collect the eluent corresponding to the retention time of the target compound.

  • Post-Purification Analysis: Analyze the collected fractions by re-injecting a small aliquot onto the HPLC to confirm purity.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

System Suitability and Method Validation

For routine analysis and to ensure the reliability of the purification method, system suitability testing should be performed. This is in accordance with USP <621> guidelines.[3] Key parameters to monitor include:

  • Tailing Factor: Should be between 0.8 and 1.5 for the peak of interest.

  • Theoretical Plates: A measure of column efficiency.

  • Reproducibility: The retention time and peak area of replicate injections should be consistent.

For applications in a regulated environment, the analytical method should be validated according to ICH Q2(R1) guidelines, which assess parameters such as accuracy, precision, specificity, linearity, and range.[4]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with residual silanols; Column overload.Ensure mobile phase is sufficiently acidic (e.g., 0.1% formic acid). Reduce sample concentration or injection volume.
Broad Peaks Extra-column volume; Poor sample solvent.Use smaller diameter tubing. Ensure sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[10]
Poor Resolution Inappropriate stationary phase or mobile phase conditions.Try a PFP column for alternative selectivity. Optimize the gradient slope or change the organic modifier (e.g., methanol instead of acetonitrile).
Ghost Peaks Carryover from previous injection; Contaminated mobile phase.Run a blank gradient after each sample. Prepare fresh mobile phase.

Conclusion

The HPLC purification of this compound and its derivatives can be effectively achieved using a reversed-phase C18 or PFP column with an acidified water/acetonitrile mobile phase gradient. The protocols provided in this application note serve as a comprehensive starting point for method development and purification. By understanding the fundamental principles of the separation and adhering to systematic procedures for sample preparation and HPLC operation, researchers can consistently obtain high-purity compounds essential for their research and development activities.

References

Application Notes and Protocols for the Scale-Up Synthesis of 4-(Trifluoromethoxy)anisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Trifluoromethoxy)anisole and its derivatives are crucial intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The incorporation of the trifluoromethoxy group can significantly enhance the biological activity, stability, and lipophilicity of molecules, making it a desirable feature in drug design and crop protection.[1][2] These application notes provide detailed protocols for the multi-step, scale-up synthesis of key this compound derivatives, focusing on industrially viable and scalable methodologies. The protocols described are designed for researchers, scientists, and professionals in drug development and process chemistry.

Overall Synthetic Strategy

The synthesis of this compound derivatives on a larger scale typically involves a multi-step process. A common route begins with the chlorination and subsequent fluorination of a suitable anisole precursor to introduce the trifluoromethoxy group. This is followed by functional group manipulations on the aromatic ring, such as nitration and reduction, to yield versatile intermediates like 4-(trifluoromethoxy)aniline. This aniline derivative serves as a key building block for a wide range of more complex molecules.[3][4]

G cluster_0 Step 1: Synthesis of Trichloromethoxy Benzene cluster_1 Step 2: Synthesis of Trifluoromethoxy Benzene cluster_2 Step 3: Nitration cluster_3 Step 4: Reduction A Anisole C Trichloromethoxy Benzene A->C Chlorination B Chlorinating Agent + Catalyst B->C D Trichloromethoxy Benzene F Trifluoromethoxy Benzene D->F Fluorination E Anhydrous HF E->F G Trifluoromethoxy Benzene I 1-nitro-4-trifluoromethoxybenzene G->I Nitration H Conc. H₂SO₄ + Conc. HNO₃ H->I J 1-nitro-4-trifluoromethoxybenzene L 4-(Trifluoromethoxy)aniline J->L Reduction K Iron + Hydrochloric Acid K->L

Caption: Overall workflow for the synthesis of 4-(Trifluoromethoxy)aniline.

Experimental Protocols

Protocol 1: Synthesis of Trifluoromethoxybenzene

This protocol is divided into two main steps: the chlorination of anisole to form trichloromethoxy benzene, followed by fluorination to yield trifluoromethoxybenzene.

Step 1: Synthesis of Trichloromethoxy Benzene

  • Materials: Anisole, chlorinating agent, catalyst.

  • Procedure:

    • React anisole with a suitable chlorinating agent in the presence of a catalyst.

    • Maintain the reaction temperature between 90 to 100°C.

    • After the initial reaction, continue to purge the mixture with chlorine gas for approximately 2 hours to ensure completion.

    • Purge the reaction mass with nitrogen gas to remove dissolved chlorine and HCl.

    • Remove the solvent to obtain the crude trichloromethoxy benzene, which can be used in the next step without further purification.[4]

Step 2: Synthesis of Trifluoromethoxy Benzene

  • Materials: Trichloromethoxy benzene (from Step 1), anhydrous hydrogen fluoride (AHF).

  • Procedure:

    • Charge a suitable pressure reactor (e.g., SS 316 autoclave) with trichloromethoxy benzene and anhydrous HF.[4]

    • Heat the mixture to 80°C and maintain for 4-6 hours. The reaction will generate hydrochloric acid as a byproduct, and the pressure may rise to 30-35 kg/cm ².[4]

    • After the reaction is complete, distill the crude material at atmospheric pressure to isolate the pure trifluoromethoxybenzene.[4]

Protocol 2: Synthesis of 1-nitro-4-trifluoromethoxybenzene

This protocol details the nitration of trifluoromethoxybenzene to introduce a nitro group at the para position.

  • Materials: Trifluoromethoxybenzene, concentrated sulfuric acid, concentrated nitric acid, dichloromethane (DCM).

  • Procedure:

    • In a three-necked flask equipped with mechanical stirring and a thermometer, add 162g of trifluoromethoxybenzene.[3]

    • Prepare a nitrating mixture by combining 67g of nitric acid and 165g of concentrated sulfuric acid.[3]

    • Slowly add the nitrating mixture dropwise to the trifluoromethoxybenzene while maintaining the reaction temperature between 30 to 45°C.[3]

    • After the addition is complete, continue stirring for 1 hour.[3]

    • Monitor the reaction by GC analysis until the content of trifluoromethoxybenzene is less than 0.2%.[3]

    • Allow the mixture to settle and separate the waste acid layer.[3]

    • Wash the organic phase sequentially with water, sodium carbonate solution, and water.[3]

    • The resulting product is a mixture of para- and ortho-nitrotrifluoromethoxybenzene, with the para isomer being the major product (approximately 90%).[4]

G A Start: Trifluoromethoxybenzene B Add Nitrating Mixture (H₂SO₄ + HNO₃) 30-45°C A->B C Stir for 1 hour B->C D Monitor by GC (<0.2% starting material) C->D E Settling and Acid Separation D->E Reaction Complete F Aqueous Workup (Water, Na₂CO₃, Water) E->F G End: 1-nitro-4-trifluoromethoxybenzene F->G

Caption: Workflow for the nitration of trifluoromethoxybenzene.

Protocol 3: Synthesis of 4-(Trifluoromethoxy)aniline

This protocol describes the reduction of 1-nitro-4-trifluoromethoxybenzene to the corresponding aniline, a key intermediate for further derivatization.

  • Materials: 1-nitro-4-trifluoromethoxybenzene, iron powder, concentrated hydrochloric acid, methanol, water, dichloromethane.

  • Procedure:

    • To a reaction vessel, add 204g of 1-nitro-4-trifluoromethoxybenzene, 185g of iron powder, 44ml of concentrated HCl, and 800ml of methanol.[4]

    • Heat the mixture to 60-65°C and stir until the reaction is complete (monitor by TLC or GC).[4]

    • Filter the reaction mixture through a celite bed to remove the iron sludge.[4]

    • Evaporate the methanol from the filtrate.[4]

    • Adjust the pH of the remaining mixture to 9-10 to precipitate the crude product.[4]

    • For purification, dissolve the crude product in a mixture of water and dichloromethane to remove inorganic impurities.[4]

    • Separate the organic layer and evaporate the solvent to obtain the crude 4-(trifluoromethoxy)aniline.[4]

Data Presentation

Table 1: Summary of Reagents and Conditions for Key Synthetic Steps

StepStarting MaterialReagentsSolventTemperature (°C)Duration (h)
Chlorination AnisoleChlorinating agent, Catalyst-90-100>2
Fluorination Trichloromethoxy benzeneAnhydrous HF-804-6
Nitration TrifluoromethoxybenzeneConc. H₂SO₄, Conc. HNO₃-30-451
Reduction 1-nitro-4-trifluoromethoxybenzeneIron, Conc. HClMethanol60-65-

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 710-18-9
Molecular Formula C₈H₇F₃O₂
Molecular Weight 192.14 g/mol
Boiling Point 164 °C (lit.)[5]
Density 1.266 g/mL at 25 °C (lit.)[5]
Refractive Index n20/D 1.432 (lit.)[5]
Purity ≥ 97% (GC)[1]

Safety Precautions

  • Anhydrous Hydrogen Fluoride (AHF): AHF is extremely corrosive and toxic. All manipulations should be carried out in a specialized, well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield. Emergency calcium gluconate gel should be readily available.

  • Nitrating Mixture: Concentrated sulfuric and nitric acids are highly corrosive. Handle with extreme care in a fume hood, wearing appropriate PPE. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Flammable Solvents: Dichloromethane and methanol are flammable. Ensure all operations are performed away from ignition sources in a well-ventilated area.

Disclaimer: These protocols are intended for informational purposes for trained professionals. All experiments should be conducted with appropriate safety measures and in compliance with institutional and governmental regulations.

References

Application Notes and Protocols: Synthesis of Novel Liquid Crystals Incorporating 4-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and potential applications of novel liquid crystalline materials derived from 4-(Trifluoromethoxy)anisole. The incorporation of the trifluoromethoxy group (-OCF₃) is a key strategy in the design of advanced liquid crystals, offering a unique combination of high polarity, low viscosity, and high thermal and chemical stability. These properties are highly desirable for applications in modern liquid crystal displays (LCDs), optical switches, and other electro-optical devices.

This document outlines a representative synthetic pathway for the preparation of a biphenyl-based liquid crystal incorporating the this compound moiety. The protocol is based on established palladium-catalyzed cross-coupling reactions, a versatile and efficient method for constructing the core structures of many liquid crystalline compounds.

Overview of the Synthetic Approach

The synthesis of a 4-alkoxy-4'-(trifluoromethoxy)biphenyl liquid crystal from this compound can be achieved through a multi-step process. The general strategy involves the functionalization of this compound to introduce a reactive group suitable for cross-coupling, followed by a Suzuki-Miyaura cross-coupling reaction with a second functionalized aromatic ring.

Key Transformations:

  • Bromination of this compound: Introduction of a bromine atom at the para-position to the methoxy group to create a reactive handle for the subsequent cross-coupling reaction.

  • Suzuki-Miyaura Cross-Coupling: A palladium-catalyzed reaction between the brominated this compound derivative and a suitable boronic acid to form the central biphenyl core of the liquid crystal.

Experimental Protocols

Synthesis of 4-Bromo-1-methoxy-2-(trifluoromethoxy)benzene

This protocol describes the bromination of this compound to prepare the key intermediate for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent system.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and add dichloromethane.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 4-Bromo-1-methoxy-2-(trifluoromethoxy)benzene.

Synthesis of 4'-Alkoxy-4-(trifluoromethoxy)biphenyl (Target Liquid Crystal)

This protocol details the Suzuki-Miyaura cross-coupling of 4-Bromo-1-methoxy-2-(trifluoromethoxy)benzene with a commercially available 4-alkoxyphenylboronic acid.

Materials:

  • 4-Bromo-1-methoxy-2-(trifluoromethoxy)benzene (from step 2.1)

  • 4-Alkoxyphenylboronic acid (e.g., 4-hexyloxyphenylboronic acid) (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (anhydrous)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask, combine 4-Bromo-1-methoxy-2-(trifluoromethoxy)benzene (1.0 eq), 4-alkoxyphenylboronic acid (1.1 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).

  • Solvent and Base Addition: Add a 3:1 mixture of anhydrous toluene and ethanol, followed by an aqueous solution of potassium carbonate (2 M).

  • Inert Atmosphere: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 20 minutes.

  • Reaction Execution: Heat the mixture to 80 °C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and add water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final liquid crystal product. Recrystallization from a suitable solvent (e.g., ethanol) may be necessary to achieve high purity.

Data Presentation

The following table summarizes the expected physicochemical properties of a representative 4'-hexyloxy-4-(trifluoromethoxy)biphenyl liquid crystal. These values are illustrative and based on trends observed for similar fluorinated liquid crystal compounds.[1][2]

PropertyValue
Chemical Formula C₂₁H₂₅F₃O₂
Molecular Weight 382.42 g/mol
Phase Transition Temperatures
Crystal to Nematic (Cr-N)~ 45-55 °C
Nematic to Isotropic (N-I)~ 100-110 °C
Dielectric Anisotropy (Δε) Moderately to highly positive
Birefringence (Δn) ~ 0.15 - 0.20
Viscosity (η) Low to moderate

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the synthesis of the target liquid crystal.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Suzuki-Miyaura Coupling Start This compound Reagent1 N-Bromosuccinimide (NBS) Acetonitrile Reaction1 Bromination Reaction Start->Reaction1 Reagent1->Reaction1 Intermediate 4-Bromo-1-methoxy-2-(trifluoromethoxy)benzene Reaction1->Intermediate Reaction2 Suzuki-Miyaura Coupling Intermediate->Reaction2 Reagent2 4-Alkoxyphenylboronic acid Pd(OAc)2, PPh3, K2CO3 Reagent2->Reaction2 Product 4'-Alkoxy-4-(trifluoromethoxy)biphenyl (Liquid Crystal) Reaction2->Product

Caption: Synthetic workflow for the preparation of a 4'-alkoxy-4-(trifluoromethoxy)biphenyl liquid crystal.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up & Extraction Crude->Workup Drying Drying & Solvent Removal Workup->Drying Column Column Chromatography Drying->Column Pure Pure Liquid Crystal Product Column->Pure Characterization Characterization (NMR, DSC, POM) Pure->Characterization

Caption: General purification and characterization workflow for the synthesized liquid crystal.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium catalysts are toxic and should be handled with care.

  • Organic solvents are flammable and should be kept away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

The protocols and data presented in these application notes are intended to serve as a guide for the synthesis of novel liquid crystals incorporating the this compound moiety. Researchers may need to optimize reaction conditions and purification procedures for specific target molecules. The unique properties imparted by the trifluoromethoxy group make this an exciting area of research with the potential for the development of next-generation liquid crystal materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Trifluoromethoxy)anisole.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inefficient Trifluoromethoxylation Reagent: The chosen reagent may not be reactive enough for the substrate. Decomposition of Reagent: Some trifluoromethoxylation reagents are sensitive to moisture or temperature. Suboptimal Reaction Conditions: Incorrect temperature, solvent, or base can significantly impact yield. Competing Side Reactions: The reaction may favor side product formation, such as C-trifluoromethylation.Reagent Selection: Consider using more reactive reagents like Umemoto's or Togni's reagents. For instance, Umemoto Reagent IV is noted for its high reactivity.[1][2] Handling Precautions: Ensure all reagents and solvents are anhydrous and handle sensitive reagents under an inert atmosphere. Condition Optimization: Systematically screen solvents, bases, and temperatures. For example, some protocols require very low temperatures (-100 °C to -90 °C).[3] Reaction Monitoring: Use techniques like TLC or GC-MS to monitor the reaction progress and identify the formation of side products.
Formation of C-Trifluoromethylated Byproducts "Soft" Nucleophilic Center: The aromatic ring can compete with the hydroxyl group for the electrophilic trifluoromethyl source, especially with electron-rich phenols.[3] Reagent Choice: Some reagents, like Togni reagent II, have been observed to cause competing trifluoromethylation at aromatic carbons.[3]Modify Reaction Strategy: A two-step approach, such as conversion to a xanthate intermediate followed by fluorinative desulfurization, can offer better selectivity for O-trifluoromethylation.[4] Protecting Groups: Consider using protecting groups to temporarily block reactive sites on the aromatic ring, although this adds extra synthetic steps.
Difficulty in Product Purification Close Boiling Points of Isomers: If C-trifluoromethylation occurs, the resulting isomers may have similar physical properties to the desired product, making separation by distillation or chromatography challenging. Contamination with Reagent Byproducts: Byproducts from the trifluoromethoxylation reagent can co-elute with the product.Chromatography Optimization: Experiment with different solvent systems and stationary phases for column chromatography. Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. Derivatization: In some cases, converting the product to a derivative can facilitate separation, followed by regeneration of the desired product.
Inconsistent Results/Lack of Reproducibility Variable Reagent Quality: The purity and activity of trifluoromethoxylation reagents can vary between batches. Atmospheric Contamination: Trace amounts of water or oxygen can interfere with the reaction. Scaling Issues: Reaction conditions that work on a small scale may not be directly transferable to a larger scale without re-optimization.Reagent Titration/Validation: If possible, test the activity of a new batch of reagent on a small scale before committing to a large-scale reaction. Inert Atmosphere: Ensure reactions are carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Process Optimization for Scale-up: When scaling up, consider factors like heat transfer, mixing efficiency, and addition rates. Continuous flow manufacturing can offer better control for larger-scale production.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of this compound?

The most direct precursor is 4-methoxyphenol. Alternative multi-step syntheses may start from trifluoromethoxybenzene, which can be nitrated and then reduced to form 4-(trifluoromethoxy)aniline, followed by a Sandmeyer-type reaction to introduce the hydroxyl group, which is then methylated.[5][6]

Q2: Which trifluoromethoxylation reagents are recommended for the synthesis of this compound?

Several classes of reagents can be used:

  • Umemoto's Reagents: These are electrophilic trifluoromethylating agents. Umemoto Reagent IV is particularly powerful.[1][2][7]

  • Togni's Reagents: Hypervalent iodine reagents, such as 1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one (Togni reagent II), are also used for electrophilic trifluoromethylation.[3]

  • Silver-Mediated Protocols: These methods often use TMSCF₃ (Ruppert-Prakash reagent) as the trifluoromethyl source in the presence of a silver salt and an oxidant.[3][8]

  • Two-Step Xanthate Method: This involves converting the phenol to a xanthate intermediate, which then reacts with a fluorinating agent like XtalFluor-E.[4]

Q3: How can I improve the yield of the O-trifluoromethylation step?

To improve the yield, consider the following:

  • Optimize Reaction Conditions: Systematically screen the solvent, base, temperature, and reaction time.

  • Use a More Reactive Reagent: If a less reactive reagent is giving low yields, switching to a more powerful one like Umemoto Reagent IV may be beneficial.[2]

  • Ensure Anhydrous Conditions: Moisture can quench many of the reagents used in this synthesis.

  • Consider a Two-Step Strategy: Methods like the xanthate intermediate route can provide higher yields by avoiding direct competition between O- and C-trifluoromethylation.[4]

Q4: What are the typical side reactions to be aware of?

The primary side reaction is the electrophilic trifluoromethylation of the aromatic ring (C-trifluoromethylation), especially at the positions ortho to the activating hydroxyl or methoxy groups.[3] Another potential side reaction is the thiocarbonylation of the aromatic ring when using certain xanthate formation reagents.[4]

Q5: Are there any safety precautions I should take during this synthesis?

Yes, several safety precautions are crucial:

  • Fluorinating Agents: Many fluorinating and trifluoromethylating reagents are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Anhydrous Reagents: Some reagents may react violently with water.

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to pressure build-up in a sealed vessel. Ensure proper venting.

  • Exothermic Reactions: Some steps may be exothermic. Use an ice bath for cooling and control the rate of reagent addition.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of aryl trifluoromethyl ethers from phenols using various methods.

MethodReagent(s)SubstrateSolventTemperature (°C)Yield (%)Reference
Two-Step (Xanthate)1. Imidazolium salt, Base 2. XtalFluor-E, TCCAPhenolsMeCNRT>90 (xanthate), up to 78 (ether)[4]
Electrophilic O-TrifluoromethylationO-(trifluoromethyl)dibenzofuranium saltsPhenol derivativesNot specified-100 to -90Not specified[3]
Silver-Mediated O-TrifluoromethylationTMSCF₃, Selectfluor®, NFSI, Ag saltPhenolsNot specifiedRT42-77[9]
Electrochemical O-TrifluoromethylationCF₃SO₂Na (Langlois reagent)Electron-deficient phenolsMeCN/H₂ORTup to 75[10]

Experimental Protocols

Key Experiment: Two-Step Trifluoromethoxylation of 4-Methoxyphenol via a Xanthate Intermediate

This protocol is adapted from a general procedure for the trifluoromethoxylation of phenols.[4]

Step 1: Synthesis of the Xanthate Intermediate

  • To a solution of 4-methoxyphenol (1.0 mmol) in acetonitrile (MeCN, 5 mL) in a round-bottom flask, add a mild base such as potassium carbonate (1.1 mmol).

  • Add the imidazolium salt reagent (1.0 mmol) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the xanthate intermediate, which can be used in the next step without further purification if of sufficient purity.

Step 2: O-Trifluoromethylation of the Xanthate Intermediate

  • Dissolve the xanthate intermediate (1.0 mmol) in an appropriate solvent such as dichloromethane (DCM) in a clean, dry flask under an inert atmosphere.

  • Add a Lewis acid such as trichloroisocyanuric acid (TCCA) (1.0 mmol).

  • Add XtalFluor-E (1.5 mmol) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its completion by TLC or GC-MS.

  • Once the reaction is complete, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Xanthate Formation cluster_step2 Step 2: O-Trifluoromethylation start 4-Methoxyphenol intermediate Xanthate Intermediate start->intermediate MeCN, RT reagent1 Imidazolium Salt + Base (e.g., K2CO3) reagent1->intermediate product This compound intermediate->product DCM, RT reagent2 XtalFluor-E + TCCA reagent2->product

Caption: Two-step synthesis of this compound.

Side_Reactions cluster_pathways Reaction Pathways start 4-Methoxyphenol + Electrophilic CF3+ Source desired_product Desired Product: This compound (O-Trifluoromethylation) start->desired_product Desired Pathway side_product Side Product: C-Trifluoromethylated 4-Methoxyphenol (Aromatic Substitution) start->side_product Competing Pathway

Caption: Competing reaction pathways in direct trifluoromethylation.

References

Technical Support Center: Metalation of 4-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the metalation of 4-(trifluoromethoxy)anisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this important synthetic transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the metalation of this compound, offering potential causes and recommended solutions.

Issue 1: Low or No Conversion of Starting Material

Possible Causes:

  • Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) and other organolithium reagents are highly sensitive to air and moisture. Improper storage or handling can lead to degradation and loss of activity.

  • Presence of Water or Protic Solvents: Trace amounts of water or other protic impurities in the solvent or on the glassware will quench the organolithium reagent.

  • Insufficiently Low Temperature: While the reaction is typically conducted at low temperatures (e.g., -78 °C) to prevent side reactions, the rate of deprotonation may be too slow if the temperature is not carefully controlled or if the reaction time is too short.

  • Poor Reagent Quality: The purity of the this compound can affect the reaction outcome.

Solutions:

Troubleshooting Step Recommended Action
Verify Reagent Activity Titrate the organolithium reagent prior to use to determine its exact molarity. A fresh bottle of the reagent should be used if there are any doubts about its quality.
Ensure Anhydrous Conditions Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (argon or nitrogen). Use freshly distilled, anhydrous solvents.
Optimize Reaction Temperature and Time Maintain a consistent low temperature (e.g., -78 °C) using a dry ice/acetone bath. If the reaction is sluggish, consider allowing it to stir for a longer period at this temperature before quenching.
Check Starting Material Purity Ensure the this compound is of high purity and free from protic impurities.
Issue 2: Poor Regioselectivity or Formation of Multiple Isomers

The metalation of this compound can potentially occur at two positions: ortho to the methoxy group (C2) or ortho to the trifluoromethoxy group (C3). The methoxy group is generally a stronger directing group in directed ortho-metalation (DoM).[1]

Controlling Regioselectivity:

Desired Product Recommended Conditions Rationale
2-Lithio-4-(trifluoromethoxy)anisole Use n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) in a non-coordinating or weakly coordinating solvent like THF at -78 °C.The methoxy group is a more powerful directing group than the trifluoromethoxy group under these standard conditions, leading to preferential deprotonation at the adjacent position.[2]
3-Lithio-4-(trifluoromethoxy)anisole Use sec-butyllithium (s-BuLi) in the presence of N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) .The strongly coordinating additive PMDTA can alter the aggregation state and reactivity of the organolithium reagent, shifting the selectivity towards the position adjacent to the trifluoromethoxy group.
Issue 3: Reaction with Solvent

Possible Cause:

  • Organolithium reagents, particularly in the presence of additives like TMEDA, can deprotonate ethereal solvents like tetrahydrofuran (THF), especially at temperatures above -78 °C.[3] This leads to consumption of the reagent and the formation of impurities.

Solutions:

  • Maintain a strict low temperature (-78 °C or below) throughout the addition of the organolithium reagent and for the duration of the reaction.

  • Consider using a non-ethereal solvent system if solvent reactivity is a persistent issue, although this may impact solubility and reaction rates.

Frequently Asked Questions (FAQs)

Q1: Which position on this compound is preferentially metalated with n-BuLi?

A1: The position ortho to the methoxy group (the C2 position) is preferentially deprotonated when using n-BuLi. The methoxy group is a stronger directing group for ortho-lithiation compared to the trifluoromethoxy group.[2]

Q2: Can the regioselectivity of the metalation be reversed?

A2: Yes, the regioselectivity can be influenced by the choice of base and additives. Using sec-butyllithium in the presence of a strongly coordinating ligand like PMDTA has been shown to favor deprotonation at the position adjacent to the trifluoromethoxy group.

Q3: What are the most common side reactions to be aware of?

A3: The most common side reactions include:

  • Reaction with adventitious water or protic impurities: This is the most frequent cause of low yields.

  • Incorrect regioselective deprotonation: This leads to a mixture of isomers.

  • Reaction with the solvent (THF): This can occur if the reaction temperature is not kept sufficiently low.[3]

  • Anionic Fries Rearrangement: While more common with carbamates, under certain conditions, migration of a functional group can occur.[4]

Q4: Is there a risk of the trifluoromethoxy group being cleaved by the organolithium reagent?

A4: While organolithium reagents can react with some fluorine-containing groups, the trifluoromethoxy group is generally stable under the conditions typically used for ortho-lithiation. However, prolonged reaction times at elevated temperatures should be avoided to minimize the risk of any potential degradation.

Q5: How can I confirm that the lithiation has occurred at the desired position?

A5: After quenching the reaction with a suitable electrophile (e.g., an aldehyde, carbon dioxide, or an alkyl halide), the regiochemistry of the product can be determined using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR) and mass spectrometry.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-(trifluoromethoxy)anisole via ortho-Metalation

This protocol describes the preferential metalation at the C2 position followed by quenching with an electrophilic bromine source.

Materials:

  • This compound

  • n-Butyllithium (solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • 1,2-Dibromoethane (or another suitable bromine source)

  • Dry ice/acetone bath

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Under a positive pressure of inert gas, add this compound to the flask, followed by anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a freshly titrated solution of n-butyllithium dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Stir the reaction mixture at -78 °C for the specified time (typically 1-2 hours) to ensure complete deprotonation.

  • In a separate flame-dried flask, prepare a solution of the electrophile (e.g., 1,2-dibromoethane) in anhydrous THF.

  • Slowly add the electrophile solution to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional period before slowly warming to room temperature.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired 2-bromo-4-(trifluoromethoxy)anisole.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in the metalation of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reagent Titrate n-BuLi Start->Check_Reagent Reagent_OK Concentration Correct? Check_Reagent->Reagent_OK New_BuLi Use Fresh n-BuLi Reagent_OK->New_BuLi No Check_Conditions Verify Anhydrous Conditions Reagent_OK->Check_Conditions Yes New_BuLi->Check_Conditions Conditions_OK Dry System? Check_Conditions->Conditions_OK Dry_System Flame-dry Glassware & Use Anhydrous Solvent Conditions_OK->Dry_System No Check_Temp Check Reaction Temperature Conditions_OK->Check_Temp Yes Dry_System->Check_Temp Temp_OK Temp Maintained at -78°C? Check_Temp->Temp_OK Optimize_Temp Improve Temperature Control Temp_OK->Optimize_Temp No Check_Time Increase Reaction Time Temp_OK->Check_Time Yes End Yield Improved Optimize_Temp->End Check_Time->End

Caption: Troubleshooting workflow for low reaction yield.

Regioselectivity Control Pathway

This diagram outlines the decision-making process for controlling the regioselectivity of the metalation.

Regioselectivity_Control Start Desired Regioisomer? Ortho_to_OMe Metalation at C2 (ortho to Methoxy) Start->Ortho_to_OMe C2-Substituted Ortho_to_OCF3 Metalation at C3 (ortho to Trifluoromethoxy) Start->Ortho_to_OCF3 C3-Substituted Conditions_C2 Use n-BuLi or s-BuLi in THF at -78°C Ortho_to_OMe->Conditions_C2 Conditions_C3 Use s-BuLi with PMDTA Ortho_to_OCF3->Conditions_C3 Product_C2 2-Substituted Product Conditions_C2->Product_C2 Product_C3 3-Substituted Product Conditions_C3->Product_C3

Caption: Pathway for controlling regioselective metalation.

References

Technical Support Center: Purification of 4-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(Trifluoromethoxy)anisole.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common and challenging impurities are positional isomers, namely 2-(Trifluoromethoxy)anisole and 3-(Trifluoromethoxy)anisole, which often form during synthesis. Other potential impurities include unreacted starting materials such as anisole and trifluoromethoxybenzene, as well as byproducts from precursor synthesis, like nitro-substituted intermediates.[1][2]

Q2: Why is the separation of this compound from its positional isomers so difficult?

A2: Positional isomers of this compound have very similar molecular structures and, consequently, nearly identical physical properties, including boiling points and polarity.[3] This makes their separation by standard laboratory techniques like fractional distillation and crystallization challenging.

Q3: What is the expected purity of commercially available this compound?

A3: Commercially available this compound is typically offered at purities of 98% or higher, as determined by Gas Chromatography (GC).[4]

Q4: Which analytical techniques are best suited for assessing the purity of this compound?

A4: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the most effective technique for separating and quantifying this compound and its volatile impurities, including positional isomers.[1] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities.

Section 2: Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Fractional distillation is not effectively separating the isomers.
  • Potential Cause: The boiling points of the ortho-, meta-, and para-isomers are very close, leading to poor separation efficiency with a standard distillation setup.

  • Solution:

    • Increase Column Efficiency: Employ a longer, high-efficiency fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.

    • Slow Distillation Rate: Maintain a very slow and steady distillation rate to allow the vapor-liquid equilibria to be established at each theoretical plate.

    • Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and may enhance the boiling point differences between isomers, albeit slightly.

Issue 2: The product oils out during recrystallization.
  • Potential Cause: The chosen solvent system is not ideal, or the solution is being cooled too rapidly. Oiling out occurs when the compound comes out of solution above its melting point.

  • Solution:

    • Solvent Screening: Experiment with a variety of single and binary solvent systems. A good starting point for nonpolar compounds is a mixture of a solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate) and a solvent in which it is poorly soluble (e.g., hexanes, heptane).

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath. This encourages the formation of a crystalline lattice rather than an amorphous oil.

    • Seeding: Introduce a seed crystal of pure this compound to the cooling solution to initiate crystallization.

Issue 3: Poor separation of isomers using column chromatography.
  • Potential Cause: The polarity difference between the isomers is insufficient for effective separation with the chosen stationary and mobile phases.

  • Solution:

    • Optimize Mobile Phase: Use a shallow polarity gradient or an isocratic elution with a very nonpolar solvent system (e.g., a low percentage of ethyl acetate in hexanes). Careful optimization using Thin Layer Chromatography (TLC) is crucial.

    • Stationary Phase Selection: While silica gel is common, alternative stationary phases like alumina or functionalized silica (e.g., C18 for reverse-phase chromatography) may offer different selectivity for the isomers.

    • Dry Loading: Adsorbing the crude product onto a small amount of silica gel and loading it as a dry powder onto the column can improve resolution by ensuring a narrow starting band.

Section 3: Data Presentation

Table 1: Physicochemical Properties of (Trifluoromethoxy)anisole Isomers and a Key Precursor

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound710-18-9C₈H₇F₃O₂192.14164
3-(Trifluoromethoxy)anisole142738-94-1C₈H₇F₃O₂192.14162.5[3]
2-(Trifluoromethoxy)anisoleN/AC₈H₇F₃O₂192.14Estimated to be very close to the 3- and 4- isomers.
Anisole (impurity)100-66-3C₇H₈O108.14154

Table 2: Typical Impurity Profile of Crude this compound

ImpurityTypical SourcePurity Analysis Method
2-(Trifluoromethoxy)anisoleIsomeric byproduct of synthesisGC-MS
3-(Trifluoromethoxy)anisoleIsomeric byproduct of synthesisGC-MS
AnisoleUnreacted starting materialGC-MS[1]
TrifluoromethoxybenzeneIntermediate in synthesisGC-MS[1]
Nitro-substituted precursorsByproducts from precursor synthesisGC-MS, HPLC[1]

Section 4: Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography (GC)

This protocol is adapted from a method for a structurally similar compound and is suitable for assessing the purity of this compound.[1]

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable volatile solvent, such as dichloromethane or hexane.

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often effective.

    • Injector: Split/splitless injector, with a split ratio of 50:1.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 200°C at a rate of 10°C/minute.

      • Hold at 200°C for 5 minutes.

  • Analysis: Inject the sample and identify the peaks corresponding to this compound and its isomers based on their retention times and, if using MS, their mass spectra. Purity is typically calculated using the area normalization method.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency fractionating column (e.g., Vigreux column of at least 30 cm) placed between the distillation flask and the condenser. Ensure all joints are well-sealed.

  • Distillation:

    • Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

    • Heat the flask gently and evenly using a heating mantle.

    • Maintain a very slow distillation rate (approximately 1 drop per 5-10 seconds).

    • Collect fractions in separate receiving flasks. Monitor the temperature at the distillation head. The temperature should remain constant during the collection of a pure fraction.

  • Fraction Analysis: Analyze the collected fractions by GC to determine their composition. Combine the fractions that meet the desired purity level.

Protocol 3: Purification by Column Chromatography
  • Solvent System Selection: Using TLC, determine a solvent system that provides good separation between this compound and its impurities. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 98:2 v/v).

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully apply it to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system.

    • Collect fractions in an orderly manner (e.g., in test tubes).

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Section 5: Visualizations

Purification_Troubleshooting start_node Crude Product Purity Check (GC) decision_node decision_node start_node->decision_node Purity < 99%? process_node Choose Purification Method (Distillation, Chromatography, etc.) decision_node->process_node Yes end_node Pure Product decision_node->end_node No decision_node2 Method Successful? process_node->decision_node2 issue_node Identify Issue (e.g., Poor Isomer Separation) solution_node Optimize Method (e.g., Increase Column Efficiency, Change Solvent System) issue_node->solution_node Troubleshoot solution_node->process_node Re-run Purification decision_node2->issue_node No decision_node2->end_node Yes

Caption: A troubleshooting decision tree for the purification of this compound.

Purification_Workflow start_node Crude this compound process_node Fractional Distillation or Column Chromatography start_node->process_node Primary Purification Step analysis_node Purity Analysis (GC) process_node->analysis_node Collect Fractions end_node Pure Product (>99%) analysis_node->end_node Combine Pure Fractions

Caption: A general experimental workflow for the purification of this compound.

References

Technical Support Center: Optimizing Reactions of 4-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Trifluoromethoxy)anisole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a colorless to pale yellow liquid. Below is a summary of its key properties:

PropertyValue
CAS Number 710-18-9
Molecular Formula C₈H₇F₃O₂
Molecular Weight 192.14 g/mol [1]
Boiling Point 164 °C[1]
Density 1.266 g/mL at 25 °C[1]
Flash Point 58 °C[1]
Refractive Index n20/D 1.432[1]

Q2: What makes this compound a useful building block in synthesis?

A2: The trifluoromethoxy (-OCF₃) group imparts unique electronic properties and metabolic stability to molecules, making it a valuable substituent in the design of pharmaceuticals and agrochemicals.[2][3] It is known to enhance biological activity and improve pharmacokinetic profiles. The methoxy (-OCH₃) group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the trifluoromethoxy group is deactivating and meta-directing. This electronic differentiation allows for selective functionalization of the aromatic ring.

Q3: What is the general guidance on the thermal stability of this compound?

Troubleshooting Guides

Issue 1: Low Yield or Poor Selectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)

Possible Causes & Solutions:

  • Reaction Temperature Too High: Elevated temperatures can lead to the formation of undesired isomers and byproducts.

    • Solution: Perform the reaction at a lower temperature. For nitration, a temperature range of -15 to 0 °C is often effective in improving selectivity. For bromination, maintaining the temperature below 10 °C during reagent addition is recommended.

  • Inappropriate Reagents or Solvents: The choice of electrophile and solvent can significantly impact the outcome.

    • Solution: For bromination, consider using N-bromosuccinimide (NBS) in a polar solvent like acetonitrile for potentially better regioselectivity compared to liquid bromine.

  • Over-reaction: The activated ring system can be susceptible to multiple substitutions.

    • Solution: Use a stoichiometric amount of the electrophile and monitor the reaction closely by TLC or GC to avoid the formation of di- or tri-substituted products.

DOT Script for Electrophilic Substitution Workflow

Workflow for Optimizing Electrophilic Aromatic Substitution cluster_start Start cluster_reaction_setup Reaction Setup cluster_reagent_addition Reagent Addition cluster_monitoring Monitoring & Control cluster_troubleshooting Troubleshooting cluster_workup Workup & Purification start Start with this compound dissolve Dissolve in appropriate solvent (e.g., CH2Cl2, Acetonitrile) start->dissolve cool Cool reaction mixture (e.g., 0 °C or lower) dissolve->cool add_electrophile Slowly add electrophile (e.g., Nitrating agent, Br2, NBS) cool->add_electrophile monitor Monitor reaction by TLC/GC add_electrophile->monitor maintain_temp Maintain low temperature monitor->maintain_temp low_yield Low Yield? monitor->low_yield poor_selectivity Poor Selectivity? low_yield->poor_selectivity No optimize_temp Adjust Temperature (Lower for selectivity) low_yield->optimize_temp Yes optimize_reagents Change Reagents/Solvent poor_selectivity->optimize_reagents Yes quench Quench Reaction poor_selectivity->quench No optimize_temp->cool optimize_reagents->dissolve extract Extract Product quench->extract purify Purify by Chromatography or Distillation extract->purify product Isolated Product purify->product

Caption: Workflow for optimizing electrophilic substitution.

Issue 2: Low Conversion or Catalyst Decomposition in Cross-Coupling Reactions (Suzuki-Miyaura, Buchwald-Hartwig)

Possible Causes & Solutions:

  • Suboptimal Temperature: The reaction temperature is critical for catalyst activity and stability.

    • Solution: Screen a range of temperatures, typically between room temperature and 110 °C. Some catalyst systems may not be active at lower temperatures (e.g., below 65 °C), while others may decompose at higher temperatures (e.g., above 100 °C).

  • Incorrect Ligand or Catalyst Loading: The choice of ligand and its ratio to the palladium source are crucial.

    • Solution: Perform a high-throughput screening of different palladium precatalysts and phosphine ligands. Optimize the catalyst loading, as too high a concentration can sometimes lead to side reactions.

  • Base and Solvent Effects: The nature of the base and solvent can significantly influence the reaction rate and yield.

    • Solution: Screen various bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and anhydrous, degassed solvents (e.g., Toluene, Dioxane, THF).

DOT Script for Cross-Coupling Optimization Logic

Decision Logic for Optimizing Cross-Coupling Reactions start Start: Low Conversion in Cross-Coupling Reaction check_temp Is Temperature Optimized? (Screen 30-110 °C) start->check_temp screen_ligands Screen Different Ligands and Pd Precatalysts check_temp->screen_ligands No screen_base_solvent Screen Different Bases and Solvents check_temp->screen_base_solvent Yes screen_ligands->check_temp optimize_loading Optimize Catalyst Loading screen_base_solvent->optimize_loading successful_reaction Successful Reaction optimize_loading->successful_reaction

Caption: Logic for optimizing cross-coupling reactions.

Issue 3: Poor Yield or Side Reactions in Directed Ortho-Lithiation

Possible Causes & Solutions:

  • Reaction Temperature Too High: Lithiation reactions are highly exothermic and temperature-sensitive.

    • Solution: Maintain a very low temperature, typically -78 °C (dry ice/acetone bath), throughout the addition of the organolithium reagent and the subsequent reaction with the electrophile. Allowing the reaction to warm prematurely can lead to a loss of regioselectivity and the formation of byproducts.

  • Incomplete Deprotonation: Insufficient base or reaction time can lead to incomplete lithiation.

    • Solution: Use a slight excess of a suitable organolithium reagent (e.g., n-BuLi, s-BuLi). Ensure the reaction is stirred for an adequate amount of time at low temperature before adding the electrophile.

  • Moisture in the Reaction: Organolithium reagents are extremely sensitive to moisture.

    • Solution: Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

DOT Script for Ortho-Lithiation Pathway

Signaling Pathway for Directed Ortho-Lithiation substrate This compound intermediate Ortho-Lithiated Intermediate substrate->intermediate Coordination & Deprotonation base Organolithium Reagent (e.g., n-BuLi) base->intermediate product Ortho-Substituted Product intermediate->product Reaction with Electrophile low_temp Low Temperature (-78 °C) intermediate->low_temp electrophile Electrophile (E+) electrophile->product

References

Technical Support Center: Suzuki Coupling of 4-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding catalyst deactivation during the Suzuki-Miyaura cross-coupling of 4-(Trifluoromethoxy)anisole.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the most common initial checks I should perform?

A1: Low yields in Suzuki couplings, especially with electron-rich aryl ethers like this compound, can often be traced back to several key factors. A systematic check is recommended:

  • Reagent Integrity : Verify the purity and stability of your starting materials. Boronic acids and their esters can degrade over time, and phosphine ligands are susceptible to oxidation[1]. Ensure your palladium catalyst is fresh and has been stored correctly under an inert atmosphere[1].

  • Inert Atmosphere : The exclusion of oxygen is critical. The active Pd(0) catalyst and phosphine ligands can be readily oxidized, leading to deactivation[1][2]. Ensure your reaction vessel was properly flame-dried and thoroughly purged with an inert gas like argon or nitrogen[1][3].

  • Solvent and Base Purity : Use anhydrous and rigorously degassed solvents. Oxygen dissolved in the solvent is a primary cause of catalyst oxidation[1][2]. Ensure the base is of high purity and has been stored correctly.

  • Catalyst System : this compound is an electron-rich aryl ether, which can make the oxidative addition step of the catalytic cycle sluggish[4][5]. Standard catalysts may be insufficient. Consider using a more active catalyst system, such as one employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands)[2][4][6].

Q2: I observe the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst deactivation through the aggregation of Pd(0) species into inactive bulk metal[2]. This is a common failure mode and can be caused by several issues:

  • Insufficient Ligand : The ligand stabilizes the Pd(0) center and prevents it from aggregating. An inadequate ligand-to-palladium ratio can leave the palladium center exposed[2].

  • Ligand Degradation : If your phosphine ligand is oxidized or otherwise degrades, it can no longer effectively stabilize the catalyst.

  • High Temperatures : Excessive heat can accelerate the rate of catalyst decomposition and aggregation[2]. It is recommended to perform the reaction at the lowest temperature that provides a reasonable rate[2].

  • Presence of Oxygen : Oxygen can facilitate the decomposition process[2]. Rigorous degassing and maintaining a positive pressure of an inert gas are essential[2].

To prevent palladium black formation, ensure you are using a sufficient ratio of a robust, sterically-hindering ligand, maintain strict anaerobic conditions, and screen for the optimal reaction temperature rather than defaulting to high heat[2].

Q3: What are the most common side reactions in this coupling, and how can they be minimized?

A3: Besides catalyst deactivation, low yields can result from side reactions consuming your starting materials. The most common are:

  • Protodeboronation : This is the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom, effectively destroying the nucleophilic partner[1][3][4]. It is often promoted by excess water or harsh basic conditions[3]. To minimize it, use anhydrous reagents, consider a milder base (e.g., K₃PO₄, KF), or switch from a boronic acid to a more stable boronic ester, such as a pinacol ester[1][4].

  • Homocoupling : This is the self-coupling of the boronic acid to form a biaryl byproduct[6]. This side reaction is often promoted by the presence of oxygen or Pd(II) species[4][6]. It can be suppressed by ensuring the reaction is thoroughly degassed and by using a Pd(0) source or an efficient precatalyst system that rapidly generates the active Pd(0) species[6].

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or No Conversion 1. Inactive Catalyst System• For an electron-rich substrate, use bulky, electron-rich ligands (e.g., SPhos, XPhos) to promote oxidative addition[4][6]. • Use a fresh, high-purity catalyst and ligand[1].
2. Poor Reagent Quality• Use fresh boronic acid/ester; consider converting to a more stable pinacol ester[1][4]. • Ensure aryl halide is pure.
3. Ineffective Base• Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)[1][6]. • Ensure the base is sufficiently soluble in the reaction medium[6].
Reaction Stalls / Palladium Black Forms 1. Catalyst Deactivation via Oxidation• Improve degassing of solvents and ensure a robust inert atmosphere throughout the reaction[1][2].
2. Catalyst Deactivation via Aggregation• Increase the ligand-to-palladium ratio (a 1:1 to 4:1 ratio is typical)[1][2]. • Lower the reaction temperature[2].
Significant Byproduct Formation 1. Protodeboronation of Boronic Acid• Use anhydrous solvents and reagents[3]. • Switch to a milder base (e.g., K₃PO₄, KF)[1].
2. Homocoupling of Boronic Acid• Ensure thorough exclusion of oxygen[4][6]. • Use a Pd(0) source or an efficient precatalyst to minimize Pd(II) concentration[6].

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This is a generalized procedure and should be optimized for your specific boronic acid partner.

Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl halide (e.g., 4-bromo-1-(trifluoromethoxy)benzene, 1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol)[1][7].

  • Seal the flask with a septum.

  • Evacuate and backfill the flask with a high-purity inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment[1][3].

Solvent and Catalyst Addition: 4. Under a positive pressure of the inert gas, add the degassed solvent (e.g., 5 mL of 1,4-dioxane/water 4:1) via syringe[1]. 5. Bubble the inert gas through the stirred solution for 10-15 minutes for thorough deoxygenation[3]. 6. In a separate vial under an inert atmosphere, prepare a solution of the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and any additional ligand if required. 7. Add the catalyst solution to the reaction mixture via syringe.

Reaction Execution and Workup: 8. Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring[6][7]. 9. Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS[1][7]. 10. Once the reaction is complete, cool the mixture to room temperature. 11. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine[1][7]. 12. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[1][7]. 13. Purify the crude product by flash column chromatography on silica gel[7].

Visual Guides

Catalyst_Deactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd O2 Oxygen Pd0->O2 Oxidation Aggregation Aggregation Pd0->Aggregation Insufficient Ligand / High Temperature PdII Ar-Pd(II)-X OxAdd->PdII Trans Transmetalation PdII->Trans ProductInhibition Product Inhibition PdII->ProductInhibition Coordination RedElim Reductive Elimination Trans->RedElim Product Product RedElim->Product Product->Pd0 PdBlack Palladium Black Aggregation->PdBlack InactiveComplex [Pd]-Product Complex ProductInhibition->InactiveComplex

Caption: Common catalyst deactivation pathways branching off the main Suzuki catalytic cycle.

Troubleshooting_Workflow cluster_results Analysis Results cluster_actions Corrective Actions Start Low Yield Observed CheckReagents Check Reagent Purity (Aryl Halide, Boronic Acid, Base, Solvent) Start->CheckReagents CheckConditions Verify Inert Atmosphere & Degassing Protocol CheckReagents->CheckConditions AnalyzeByproducts Analyze Crude Mixture (TLC, LC-MS) CheckConditions->AnalyzeByproducts SM_Unreacted Starting Material Unreacted AnalyzeByproducts->SM_Unreacted Protodeboronation Protodeboronation Product Observed AnalyzeByproducts->Protodeboronation Homocoupling Homocoupling Product Observed AnalyzeByproducts->Homocoupling Pd_Black Palladium Black Precipitated AnalyzeByproducts->Pd_Black OptimizeCatalyst Screen More Active Ligands/Catalysts SM_Unreacted->OptimizeCatalyst OptimizeBase Switch to Milder Base / Anhydrous Conditions Protodeboronation->OptimizeBase ImproveDegassing Improve Degassing / Use Pd(0) Source Homocoupling->ImproveDegassing OptimizeTemp Lower Temperature / Increase Ligand Ratio Pd_Black->OptimizeTemp

Caption: A workflow diagram for troubleshooting low yields in Suzuki coupling reactions.

Decision_Tree Start Optimizing for Electron-Rich This compound Ligand Ligand Choice? Start->Ligand Base Base Selection? Ligand->Base Bulky, e--rich (e.g., XPhos, SPhos) Solvent Solvent System? Base->Solvent Mild & Soluble (e.g., K3PO4, Cs2CO3) End Run Optimized Reaction Solvent->End Anhydrous & Degassed (e.g., Dioxane, Toluene)

Caption: Decision tree for selecting key reaction components for challenging substrates.

References

Technical Support Center: Purification of 4-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 4-(Trifluoromethoxy)anisole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful purification of this important chemical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation - Inefficient fractional distillation column.- Boiling points of impurities are too close to the product.- Product decomposition at high temperatures.- Use a longer, more efficient distillation column (e.g., Vigreux or packed column).- Perform distillation under reduced pressure to lower the boiling point.- Consider an alternative purification method like column chromatography.
Product Contaminated with Positional Isomers - Isomers are often formed during synthesis and have similar physical properties.- High-performance fractional distillation may separate isomers with slightly different boiling points.- Preparative gas chromatography (Prep-GC) can be effective for small-scale separations.- Column chromatography with a carefully selected eluent system can improve separation.
Presence of Starting Materials (e.g., 4-Methoxyphenol, Anisole) - Incomplete reaction during synthesis.- An initial wash with a dilute base (e.g., 1M NaOH) can remove acidic starting materials like 4-methoxyphenol.- Fractional distillation is effective for removing more volatile starting materials like anisole.
Discoloration of Final Product (Yellow or Brown Tint) - Presence of oxidized impurities or thermal decomposition products.- Treat the crude product with activated charcoal before distillation or recrystallization.- Ensure the distillation is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Low Yield After Purification - Product loss during multiple purification steps.- Decomposition of the product during heating.- Inefficient extraction or separation.- Optimize each purification step to minimize transfers and handling.- Use vacuum distillation to reduce the required temperature.- Ensure complete extraction and separation at each stage.
Oiling Out During Recrystallization - The solvent is too nonpolar for the compound, or the solution is supersaturated.- Add a small amount of a more polar co-solvent.- Re-heat the solution to dissolve the oil and allow it to cool more slowly.- Scratch the inside of the flask to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-methoxyphenol or anisole, by-products from the synthesis such as positional isomers (e.g., 2- or 3-(trifluoromethoxy)anisole), and intermediates like trifluoromethoxy benzene.[1][2] The presence and proportion of these impurities will depend on the specific synthetic route employed.

Q2: What is the recommended method for purifying large quantities of crude this compound?

A2: For large-scale purification, fractional distillation is generally the most efficient and economical method. Given its boiling point of approximately 164 °C at atmospheric pressure, vacuum distillation is recommended to prevent potential thermal decomposition and to handle impurities with close boiling points.

Q3: Can I use recrystallization to purify this compound?

A3: While this compound is a liquid at room temperature, recrystallization is not a standard method for its purification. However, for solid derivatives or if solid impurities are present, recrystallization from a suitable solvent system could be employed as a preliminary purification step.

Q4: How can I effectively remove colored impurities?

A4: Colored impurities, often arising from oxidation or side reactions, can frequently be removed by treating the crude material with activated charcoal. This is typically done by stirring the crude product with a small amount of activated charcoal in a suitable solvent, followed by filtration to remove the charcoal before proceeding with distillation or chromatography.

Q5: What analytical techniques are best for assessing the purity of this compound?

A5: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for determining the purity of this compound and identifying volatile impurities.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹⁹F NMR) is also crucial for structural confirmation and detection of isomeric impurities.

Quantitative Data Summary

Property Value Source
Boiling Point 164 °C (lit.)[3]
Density 1.266 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.432 (lit.)[3]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is suitable for purifying crude this compound on a moderate to large scale.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux or packed)

  • Distillation head with condenser and receiving flask

  • Heating mantle

  • Vacuum pump and gauge (optional, but recommended)

  • Boiling chips or magnetic stirrer

  • Inert gas source (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble the fractional distillation apparatus. Ensure all glassware is dry. Add boiling chips or a magnetic stir bar to the round-bottom flask containing the crude this compound.

  • Inert Atmosphere: Flush the system with an inert gas to prevent oxidation, especially if heating to high temperatures.

  • Distillation:

    • Atmospheric Pressure: Slowly heat the flask. The temperature at the distillation head should be monitored closely. Collect and discard any initial low-boiling fractions. Collect the main fraction distilling at or near 164 °C.

    • Vacuum Distillation (Recommended): Attach the apparatus to a vacuum line. Once a stable vacuum is achieved, begin heating. The boiling point will be significantly lower than 164 °C. Collect fractions based on the boiling point at the recorded pressure.

  • Analysis: Analyze the collected fractions by GC to determine their purity. Combine the pure fractions.

Protocol 2: Purification by Column Chromatography

This method is ideal for small-scale purification and for separating impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal ratio should be determined by Thin Layer Chromatography (TLC).

  • Chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

  • TLC Analysis: Determine the appropriate eluent system by running TLC plates of the crude material in various solvent mixtures. The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare the chromatography column by packing it with a slurry of silica gel in the chosen non-polar solvent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased if necessary to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

PurificationWorkflow crude_product Crude this compound pre_treatment Optional Pre-treatment (e.g., Base Wash, Charcoal) crude_product->pre_treatment distillation Fractional Distillation pre_treatment->distillation Large Scale chromatography Column Chromatography pre_treatment->chromatography Small Scale / High Purity analysis Purity Analysis (GC, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product If Pure

Caption: General workflow for the purification of this compound.

TroubleshootingLogic start Purification Attempt check_purity Check Purity (GC/NMR) start->check_purity low_purity Low Purity? check_purity->low_purity isomers Isomers Present? low_purity->isomers Yes success Successful Purification low_purity->success No starting_material Starting Material Present? isomers->starting_material No solution1 Improve Distillation (Vacuum, Longer Column) isomers->solution1 Yes color Discolored? starting_material->color No solution3 Base Wash / Re-distill starting_material->solution3 Yes solution2 Column Chromatography color->solution2 No solution4 Charcoal Treatment color->solution4 Yes solution1->start solution2->start solution3->start solution4->start

Caption: Troubleshooting decision tree for purifying this compound.

References

troubleshooting poor regioselectivity in reactions of 4-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges related to poor regioselectivity in reactions involving 4-(trifluoromethoxy)anisole and provide robust troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the competing directing effects in this compound during electrophilic aromatic substitution?

A1: The regiochemical outcome of electrophilic aromatic substitution (EAS) on this compound is dictated by the interplay between its two substituents: the methoxy (-OCH₃) group and the trifluoromethoxy (-OCF₃) group.

  • Methoxy Group (-OCH₃): This is a strong activating group and an ortho, para-director.[1] It donates electron density to the aromatic ring through resonance, stabilizing the intermediates formed during attack at the ortho and para positions.[2]

  • Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, making it a deactivating group.[3][4] However, due to the repulsion between the lone-pair electrons of the fluorine atoms and the arene's π-electrons, it paradoxically directs incoming electrophiles to the para position, and to a lesser extent, the ortho position.[5]

In this compound, the methoxy group's activating effect is dominant, primarily directing substitution to its ortho positions (C2, C6). However, the deactivating but directing influence of the trifluoromethoxy group can lead to the formation of minor isomers from substitution at its ortho positions (C3, C5), resulting in regioselectivity issues.

Caption: Competing directing effects of substituents.

Q2: I am getting a mixture of isomers during Friedel-Crafts acylation. How can I improve the regioselectivity?

A2: Poor regioselectivity in Friedel-Crafts acylation is a common issue. The reaction typically requires a Lewis acid catalyst, and both the starting material and the ketone product can form complexes with it.[6] To favor substitution at the C2/C6 positions (ortho to the methoxy group), consider the following:

  • Choice of Lewis Acid: Sterically bulky Lewis acids can enhance selectivity for the less hindered C2/C6 positions.

  • Temperature Control: Running the reaction at lower temperatures often favors the thermodynamically more stable product, which is typically the C2 isomer due to reduced steric clash compared to a scenario with substitution at C3/C5.[7]

  • Solvent: The choice of solvent can influence isomer distribution. Non-polar solvents may be preferable. For instance, in some acylations, changing from carbon disulfide to nitrobenzene can alter the isomer ratio.[8]

Q3: Nitration of my compound is yielding multiple products. What strategies can I use to control the outcome?

A3: Nitration is highly sensitive to reaction conditions. While high regioselectivity of ortho/para over meta substitution is generally maintained regardless of the nitrating system's reactivity, the ratio between different ortho/para isomers can vary.[9][10]

  • Nitrating Agent: The steric bulk of the nitrating agent can influence the ortho:para ratio.[10] Using a less bulky agent may help improve selectivity.

  • Solvent Effects: Solvents strongly influence positional selectivity in nitration. Nonpolar solvents like n-heptane or cyclohexane often give more consistent ortho/para ratios compared to polar solvents.[11]

  • Temperature: Lowering the reaction temperature can help reduce the formation of undesired byproducts.

Q4: Can I use directed ortho-metalation (DoM) to achieve high regioselectivity?

A4: Yes, directed ortho-metalation is an excellent strategy for achieving site-specific functionalization. The methoxy group is a well-established directing group for metalation.[12][13] By treating this compound with a strong organolithium base (e.g., n-BuLi or sec-BuLi), you can selectively deprotonate the C2 position. Trapping the resulting aryllithium intermediate with an electrophile will yield the C2-substituted product with high selectivity. Under different conditions, such as using a bis(trimethylsilyl)amino protecting group on a related aniline, deprotonation can occur ortho to the trifluoromethoxy group.[14] This suggests that careful selection of reagents and conditions is crucial.

G start This compound step1 React with n-BuLi or sec-BuLi in THF, -78 °C start->step1 intermediate Lithiation at C2 position (ortho to -OCH₃) step1->intermediate step2 Quench with Electrophile (E+) intermediate->step2 product Highly Regioselective C2-Substituted Product step2->product

Caption: Workflow for directed ortho-metalation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis.

Problem Reaction Type Potential Cause(s) Recommended Solution(s)
Low yield of desired C2/C6 isomer Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)1. Steric Hindrance: The electrophile is too bulky, leading to attack at other positions. 2. Reaction Conditions: Temperature is too high, reducing selectivity.1. Choose a smaller electrophile if possible. 2. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C) to favor the thermodynamically preferred product.[7]
Mixture of C2/C6 and C3/C5 isomers Friedel-Crafts Acylation1. Catalyst Choice: The Lewis acid is not providing sufficient steric direction. 2. Solvent Effects: The solvent may be promoting the formation of multiple isomers.1. Experiment with bulkier Lewis acids (e.g., AlCl₃, TiCl₄). 2. Screen non-polar solvents (e.g., CS₂, CH₂Cl₂) versus polar solvents (e.g., nitrobenzene) to find the optimal system.[8]
Poor or no regioselectivity General EAS1. Incorrect Reagent Stoichiometry: An excess of the electrophile or catalyst can lead to over-reaction or side reactions. 2. Substrate Purity: Impurities in the starting material can interfere with the reaction.1. Carefully control the stoichiometry of reagents. Monitor reaction progress by TLC or GC. 2. Ensure the this compound is of high purity.
Reaction fails to proceed at C2/C6 Directed ortho-Metalation1. Base is not strong enough: The organolithium reagent is unable to deprotonate the ring. 2. Temperature is too high: The lithiated intermediate may be unstable at higher temperatures.1. Use a stronger base like sec-BuLi or t-BuLi, often with an additive like TMEDA to increase reactivity.[13] 2. Maintain the reaction at a low temperature (e.g., -78 °C) until quenching with the electrophile.

Predicted Regioselectivity for Electrophilic Aromatic Substitution

The following table summarizes the expected major and minor products for common EAS reactions based on the competing directing effects of the methoxy and trifluoromethoxy groups.

Reaction Typical Reagents Position of Attack Expected Outcome
Nitration HNO₃, H₂SO₄C2, C6 > C3, C5Major: 2-Nitro-4-(trifluoromethoxy)anisole Minor: 3-Nitro-4-(trifluoromethoxy)anisole
Bromination Br₂, FeBr₃C2, C6 > C3, C5Major: 2-Bromo-4-(trifluoromethoxy)anisole Minor: 3-Bromo-4-(trifluoromethoxy)anisole
Friedel-Crafts Acylation RCOCl, AlCl₃C2, C6Major: 2-Acyl-4-(trifluoromethoxy)anisole (High selectivity expected due to steric hindrance from the acyl group)
Sulfonation Fuming H₂SO₄C2, C6Major: 2-Sulfo-4-(trifluoromethoxy)anisole

Note: These are predicted outcomes. Actual isomer ratios can be highly dependent on specific reaction conditions.

Experimental Protocols

Protocol 1: Regioselective Friedel-Crafts Acylation (Hypothetical)

This protocol is adapted from standard procedures for anisole.[2][15]

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous aluminum chloride (AlCl₃, 1.2 eq).

  • Solvent: Add anhydrous dichloromethane (CH₂Cl₂, 20 mL) and cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (e.g., acetyl chloride, 1.1 eq) to the suspension while stirring.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous CH₂Cl₂ (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, monitoring progress by TLC.

  • Workup: Carefully quench the reaction by slowly pouring it into a beaker of ice water (50 mL) with concentrated HCl (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Directed ortho-Metalation and Carboxylation

This protocol is based on general procedures for directed metalation of anisole derivatives.[12][16]

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF, 30 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add sec-butyllithium (sec-BuLi, 1.1 eq, 1.4 M in cyclohexane) dropwise via syringe, ensuring the internal temperature does not rise significantly.

  • Metalation: Stir the solution at -78 °C for 1 hour.

  • Quenching: Bubble dry carbon dioxide (CO₂) gas through the solution for 30 minutes at -78 °C, or add an excess of crushed dry ice.

  • Warm-up & Workup: Allow the reaction to warm to room temperature. Quench with 1 M HCl (20 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting carboxylic acid by recrystallization or column chromatography to yield 2-methoxy-5-(trifluoromethoxy)benzoic acid.

G cluster_EAS EAS Troubleshooting cluster_DoM Alternative Strategy start Poor Regioselectivity Observed q1 Is the reaction an Electrophilic Aromatic Substitution? start->q1 q2 Have you optimized reaction conditions? q1->q2 Yes sol_dom Use Directed ortho-Metalation (DoM) for Site-Specific Functionalization at C2 q1->sol_dom No / Need Higher Selectivity sol_temp Lower Reaction Temperature (e.g., 0 °C to -78 °C) q2->sol_temp No sol_solvent Screen Non-Polar Solvents (e.g., Heptane, CH₂Cl₂) q2->sol_solvent No sol_reagent Consider Steric Bulk of Electrophile/Catalyst q2->sol_reagent No end Improved Regioselectivity sol_temp->end Re-evaluate sol_solvent->end Re-evaluate sol_reagent->end Re-evaluate sol_dom->end Problem Solved

Caption: Troubleshooting workflow for poor regioselectivity.

References

preventing decomposition of 4-(Trifluoromethoxy)anisole during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Trifluoromethoxy)anisole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during experimental workup.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected impurity observed in post-workup analysis (e.g., by LC-MS, GC-MS, or NMR). Decomposition of the trifluoromethoxy group. While generally stable, the -OCF₃ group can be susceptible to hydrolysis under harsh acidic or basic conditions, potentially forming 4-methoxyphenol.- Neutralize the reaction mixture to a pH of ~7 before extraction. - Use milder acids or bases for pH adjustment (e.g., saturated sodium bicarbonate instead of concentrated NaOH). - Avoid prolonged exposure to strong acids or bases, even at room temperature. - Perform the workup at reduced temperatures (e.g., 0-5 °C).
Degradation of the methoxy group or aromatic ring. Although less common than -OCF₃ hydrolysis, other parts of the molecule can degrade under aggressive workup conditions (e.g., strong oxidizing or reducing agents).- Use reagents specific to the desired transformation to avoid side reactions. - Quench reactive reagents thoroughly before workup. - Employ a milder workup protocol, avoiding harsh oxidants or reductants.
Low recovery of the product after extraction and purification. Hydrolysis during aqueous workup. If the aqueous phase is strongly acidic or basic, some of the product may decompose and remain in the aqueous layer as a salt or a more polar compound.- Ensure the pH of the aqueous phase is neutral before extraction. - Minimize the time the compound is in contact with the aqueous phase. - Use a suitable organic solvent for extraction to ensure efficient partitioning of the product.
Volatility of the compound. this compound has a relatively low boiling point (164 °C), and losses can occur during solvent removal under high vacuum or at elevated temperatures.[1]- Use a rotary evaporator with controlled temperature and pressure. - Avoid heating the flask excessively during solvent removal. - For small quantities, consider removing the solvent under a gentle stream of nitrogen.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethoxy group in this compound to common workup conditions?

A1: The trifluoromethoxy (-OCF₃) group is known to be highly stable under a wide range of chemical conditions due to the strength of the carbon-fluorine bonds.[2][3][4] It is generally resistant to moderate acids and bases, as well as many oxidizing and reducing agents.[5] However, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to its hydrolysis.

Q2: What are the potential decomposition products of this compound during workup?

A2: The primary potential decomposition pathway under harsh hydrolytic conditions (strong acid or base) is the cleavage of the trifluoromethoxy group to yield 4-methoxyphenol. Under extremely forcing oxidative conditions, degradation of the aromatic ring could occur.

Q3: Can I use a strong base like sodium hydroxide to wash my organic layer containing this compound?

A3: It is not recommended to use strong bases like concentrated sodium hydroxide for washing, as this increases the risk of hydrolysis of the trifluoromethoxy group.[6] A milder base, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate, is a safer alternative for neutralizing acidic impurities.

Q4: What is the recommended pH range for the aqueous phase during the workup of this compound?

A4: To minimize the risk of decomposition, it is best to maintain the pH of the aqueous phase in a neutral range, ideally between 6 and 8. If the reaction conditions are acidic, carefully neutralize with a mild base. If the reaction is basic, neutralize with a mild acid (e.g., dilute HCl or citric acid).

Q5: Are there any specific reagents that should be avoided during the workup?

A5: Avoid strong, non-specific reagents where possible. While the trifluoromethoxy group is robust, very strong Lewis acids or bases, or harsh oxidizing/reducing agents, may affect the overall stability of the molecule. Always consider the reactivity of all functional groups present in your reaction mixture.

Data on Chemical Stability

While specific quantitative forced degradation data for this compound is not extensively published, the following table summarizes its expected stability based on the known chemical properties of the trifluoromethoxy group.

Condition Reagent/Stress Temperature Expected Stability Potential Decomposition Products
Acidic Hydrolysis 1 M HClRoom TemperatureHighMinimal decomposition expected.
Concentrated H₂SO₄ElevatedLow to Moderate4-Methoxyphenol
Basic Hydrolysis Saturated NaHCO₃Room TemperatureHighMinimal decomposition expected.
1 M NaOHRoom TemperatureModerate to HighLow levels of 4-Methoxyphenol possible with prolonged exposure.
Concentrated NaOHElevatedLow4-Methoxyphenol
Oxidative 30% H₂O₂Room TemperatureHighMinimal decomposition expected.
KMnO₄ElevatedLowRing-opened and other oxidation products.
Reductive NaBH₄Room TemperatureHighMinimal decomposition expected.
H₂, Pd/CRoom TemperatureHighMinimal decomposition expected.

Experimental Protocols

Protocol 1: General Workup Procedure for a Reaction Containing this compound
  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. For sensitive substrates, an ice bath (0-5 °C) is recommended.

  • Quenching: If the reaction contains highly reactive reagents, quench them appropriately (e.g., water, saturated ammonium chloride) while maintaining a controlled temperature.

  • pH Adjustment:

    • If the reaction mixture is acidic, slowly add a saturated solution of sodium bicarbonate with stirring until gas evolution ceases and the pH of the aqueous phase is ~7-8.

    • If the reaction mixture is basic, slowly add 1 M HCl with stirring until the pH of the aqueous phase is ~6-7.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator at a controlled temperature (e.g., <40 °C) to yield the crude product.

Protocol 2: Monitoring for Decomposition using Thin Layer Chromatography (TLC)
  • Sample Preparation: During the workup, take small aliquots of the organic layer. Spot these on a TLC plate alongside a standard of pure this compound and 4-methoxyphenol (a potential degradation product).

  • Eluent System: Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that provides good separation of the starting material, product, and potential impurities.

  • Visualization: Visualize the TLC plate under UV light (254 nm) and/or by staining (e.g., with potassium permanganate or ceric ammonium molybdate) to check for the appearance of new spots that could indicate decomposition.

Visualizations

Decomposition_Pathway This compound This compound 4-Methoxyphenol 4-Methoxyphenol This compound->4-Methoxyphenol Harsh Acidic or Basic Hydrolysis

Caption: Potential decomposition pathway of this compound.

Workup_Workflow cluster_reaction Reaction cluster_workup Workup cluster_product Product A Reaction Completion B Cool to RT / 0-5 °C A->B C Quench Reactive Reagents B->C D Neutralize to pH 6-8 (Mild Acid/Base) C->D E Extract with Organic Solvent D->E F Wash with Brine E->F G Dry over Anhydrous Agent F->G H Filter and Concentrate (<40 °C) G->H I Crude Product H->I Troubleshooting_Logic A Unexpected Impurity? B Check Workup pH A->B C pH Extreme? B->C D Use Mild Acid/Base for Neutralization C->D Yes E Check Workup Temperature C->E No K Problem Solved D->K F Elevated Temp? E->F G Perform Workup at 0-5 °C F->G Yes H Check Reagent Compatibility F->H No G->K I Harsh Reagents Used? H->I J Use Milder/Specific Reagents I->J Yes L Further Investigation Needed I->L No J->K

References

Technical Support Center: Solvent Effects on the Reactivity of 4-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving 4-(trifluoromethoxy)anisole. The following information addresses common issues related to solvent effects on the reactivity of this compound, particularly in electrophilic aromatic substitution reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during reactions with this compound.

Q1: I am observing low conversion rates during the electrophilic aromatic substitution (e.g., nitration, bromination) of this compound. What are the potential causes and solutions?

A1: Low conversion rates in electrophilic aromatic substitution of this compound can stem from several factors related to solvent choice and reaction conditions.

  • Inappropriate Solvent Polarity: The polarity of the solvent can significantly influence the rate of reaction. For electrophilic aromatic substitution, the transition state is often more polar than the reactants.

    • Troubleshooting:

      • If using a nonpolar solvent, consider switching to a moderately polar aprotic solvent like dichloromethane (DCM) or acetonitrile (ACN) to better stabilize the charged intermediate (arenium ion).[1]

      • Conversely, highly polar or protic solvents might solvate the electrophile too strongly, reducing its reactivity. A systematic screening of solvents with varying dielectric constants is recommended.

  • Poor Reagent Solubility: The starting material and reagents must be adequately dissolved for the reaction to proceed efficiently.

    • Troubleshooting:

      • Ensure your chosen solvent can dissolve this compound and the electrophilic reagent at the reaction temperature.

      • If solubility is an issue, consider a co-solvent system, but be mindful that this can complicate reaction kinetics and work-up.

  • Reaction Temperature: The reaction may be too slow at lower temperatures.

    • Troubleshooting:

      • Gradually increase the reaction temperature while monitoring for the formation of byproducts using techniques like TLC or GC-MS.

      • Be aware that higher temperatures can sometimes negatively impact regioselectivity.

Q2: My reaction is producing a mixture of ortho- and meta-isomers, with poor regioselectivity. How can I improve the selectivity for the desired isomer?

A2: The directing effects of the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups on the aromatic ring determine the position of electrophilic attack. The methoxy group is a strong activating, ortho, para-directing group, while the trifluoromethoxy group is a deactivating, meta-directing group (relative to itself). Since the para position is occupied, substitution is expected primarily at the positions ortho to the activating methoxy group. However, solvent choice can influence this selectivity.

  • Solvent Effects on Regioselectivity:

    • Troubleshooting:

      • Varying the solvent can alter the effective size of the solvated electrophile and the stability of the different arenium ion intermediates.

      • Nonpolar solvents may favor the sterically less hindered product.

      • Polar solvents might influence the electronic effects, potentially altering the isomer ratio. It is advisable to screen a range of solvents from nonpolar (e.g., hexane, carbon tetrachloride) to polar aprotic (e.g., acetonitrile, nitromethane) to find the optimal conditions. For the nitration of anisole, the ortho/para ratio has been shown to vary considerably with polar solvents.[2]

  • Temperature Control:

    • Troubleshooting:

      • Running the reaction at a lower temperature often enhances selectivity by favoring the kinetically controlled product over the thermodynamically controlled one.

Q3: After quenching the reaction and performing a work-up, I am experiencing low product yield. What are some common work-up issues?

A3: Product loss during work-up is a frequent problem.

  • Product Solubility:

    • Troubleshooting:

      • Your product may have some solubility in the aqueous layer, especially if polar organic solvents that are miscible with water were used. It is advisable to check the aqueous layer for your product via an appropriate analytical technique.

      • When performing an extraction, use a suitable organic solvent in which your product is highly soluble and which is immiscible with the aqueous phase.

  • Product Volatility:

    • Troubleshooting:

      • Some substituted anisoles can be volatile. Avoid excessive heating during solvent removal on a rotary evaporator. It is good practice to check the solvent in the rotovap trap for your product.[3]

  • Instability to Acid or Base:

    • Troubleshooting:

      • Your product may not be stable to the acidic or basic conditions of the work-up. You can test this by taking a small sample of the reaction mixture before work-up and treating it with the acid or base you plan to use, then analyzing the result by TLC.[3]

Quantitative Data on Solvent Effects

While specific quantitative data for the reactivity of this compound is limited in the literature, the following tables provide data for analogous compounds, which can serve as a guide for experimental design.

Table 1: Effect of Solvent on the Regioselectivity of Bromination of 4-Fluoroanisole

ReagentsSolventTemperature (°C)Major ProductReference
Br₂Methylene ChlorideRoom Temp2-Bromo-4-fluoroanisole[4]
NBSAcetonitrileRoom Temp2-Bromo-4-fluoroanisole[5]

This data suggests that for a related compound, electrophilic bromination strongly favors the position ortho to the methoxy group in common aprotic solvents.

Table 2: Solvent Effects on the Second-Order Rate Constants (k₁) for the SNAr Reaction of 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole with Aniline at 25°C

Solvent (MeOH-Me₂SO mixture)k₁ (x 10⁻⁴ M⁻¹s⁻¹)
100% MeOH1.15
80% MeOH - 20% Me₂SO2.50
50% MeOH - 50% Me₂SO7.91
20% MeOH - 80% Me₂SO28.1
100% Me₂SO104

Data from a study on a related nitroanisole derivative shows a significant increase in the rate of nucleophilic aromatic substitution as the solvent changes from a polar protic solvent (methanol) to a polar aprotic solvent (DMSO). This is attributed to the reduced solvation of the nucleophile in aprotic solvents, which increases its reactivity.[6]

Experimental Protocols

The following are general protocols for common reactions involving activated anisoles, which can be adapted for this compound as a starting point for optimization.

Protocol 1: General Procedure for Electrophilic Bromination

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or acetonitrile, ~0.1-0.5 M).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Dissolve N-bromosuccinimide (NBS) (1.05 equivalents) in the same solvent and add it dropwise to the stirred solution over 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Friedel-Crafts Acylation

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) and an anhydrous solvent (e.g., dichloromethane).

  • Reagent Addition: Cool the suspension to 0 °C. Add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise. Following this, add a solution of this compound (1 equivalent) in the same solvent dropwise.

  • Reaction: Allow the reaction mixture to stir at 0 °C for a period and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Experimental_Workflow_EAS General Experimental Workflow for Electrophilic Aromatic Substitution start Start dissolve Dissolve this compound in anhydrous solvent start->dissolve cool Cool to appropriate temperature (e.g., 0 °C) dissolve->cool add_reagent Add electrophilic reagent (e.g., NBS, Nitrating agent) dropwise cool->add_reagent stir Stir at controlled temperature add_reagent->stir monitor Monitor reaction progress (TLC, GC-MS) stir->monitor quench Quench reaction monitor->quench Reaction Complete extract Extract with organic solvent quench->extract dry_concentrate Dry, filter, and concentrate extract->dry_concentrate purify Purify product (Column chromatography) dry_concentrate->purify end End purify->end

Caption: General workflow for electrophilic aromatic substitution of this compound.

Solvent_Effects_Logic Logical Relationships of Solvent Effects on Reactivity cluster_solvent Solvent Properties cluster_effects Effects on Reaction cluster_pathway Reaction Pathway Considerations polarity Polarity (Dielectric Constant) selectivity Regioselectivity polarity->selectivity Can Affect intermediate Intermediate Stability (e.g., Arenium Ion) polarity->intermediate Influences proticity Proticity (H-bond donor ability) nucleophile Nucleophile/Electrophile Solvation proticity->nucleophile Strongly Influences rate Reaction Rate solubility Reagent Solubility solubility->rate Directly Affects intermediate->rate Affects nucleophile->rate Affects

Caption: Logical diagram of how solvent properties influence reaction outcomes.

References

Technical Support Center: Analytical Method Development for Isomeric Impurities of 4-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical method development for the isomeric impurities of 4-(Trifluoromethoxy)anisole. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the potential isomeric impurities of this compound?

During the synthesis of this compound, the primary potential isomeric impurities are the ortho- (2-) and meta- (3-) isomers: 2-(Trifluoromethoxy)anisole and 3-(Trifluoromethoxy)anisole. Other process-related impurities might also be present depending on the synthetic route.

Q2: Which analytical techniques are most suitable for separating the isomeric impurities of this compound?

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective techniques for the separation of positional isomers of anisole derivatives.[1] The choice between GC and HPLC depends on the volatility and thermal stability of the isomers and other potential impurities. For compounds that are volatile and thermally stable, GC with a Flame Ionization Detector (FID) is a robust choice.[2][3] For less volatile or thermally labile compounds, HPLC with a UV or Mass Spectrometry (MS) detector is preferred.

Q3: Is there a recommended starting method for GC analysis?

Experimental Protocols

Adapted Gas Chromatography (GC) Method for Isomeric Impurity Profiling

This protocol is adapted from a validated method for a structurally similar compound and may require optimization for this compound.[2][3]

Objective: To separate and quantify the isomeric impurities of this compound.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary Column: AT-210, 30 m x 0.53 mm ID, 1.0 µm film thickness (or equivalent)[2][3]

Chromatographic Conditions:

ParameterValue
Column AT-210, 30 m x 0.53 mm, 1.0 µm
Carrier Gas Helium
Inlet Pressure 3.0 psi[2]
Inlet Temperature 200°C[2]
Injection Volume 1.0 µL[2]
Split Ratio 1:5[2]
Oven Program Initial: 50°C, Ramp 1: 3°C/min to 125°C, Hold: 5 min, Ramp 2: 45°C/min to 230°C, Hold: 5 min[2]
Detector Flame Ionization Detector (FID)
Detector Temp. 260°C[2]
Hydrogen Flow 40 mL/min[2]
Air Flow 450 mL/min[2]
Makeup Flow 30 mL/min[2]

Sample Preparation:

  • Diluent: Methanol (Chromatography grade)

  • Standard Solution: Prepare a stock solution containing this compound and its expected isomeric impurities at a known concentration (e.g., 500 µg/mL).[2]

  • Sample Solution: Prepare the sample solution by dissolving an appropriate amount of the this compound sample in the diluent to achieve a target concentration (e.g., 50 mg/mL).[2]

Troubleshooting Guides

GC Method Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution Between Isomers - Inadequate column chemistry.- Oven temperature program not optimized.- Carrier gas flow rate is too high or too low.- Use a column with a different stationary phase that offers better selectivity for positional isomers (e.g., a more polar column).- Decrease the initial temperature ramp rate to improve separation of early eluting peaks.- Optimize the carrier gas flow rate (or pressure) to achieve the best efficiency.
Peak Tailing - Active sites in the inlet liner or on the column.- Sample overloading.- Non-volatile residues in the sample.- Use a deactivated inlet liner.- Condition the column according to the manufacturer's instructions.- Dilute the sample.- Implement a sample clean-up procedure.
Ghost Peaks - Contamination from previous injections.- Septum bleed.- Contaminated carrier gas.- Bake out the column at a high temperature (within its limit).- Use high-quality, low-bleed septa.- Ensure the carrier gas is of high purity and passes through a purifier.[4]
Irreproducible Retention Times - Fluctuations in oven temperature.- Unstable carrier gas flow/pressure.- Leaks in the system.- Ensure the GC oven is properly calibrated and stable.- Check the gas supply and regulators for consistent pressure.- Perform a leak check of the system.
General HPLC Troubleshooting for Isomer Separation
IssuePossible Cause(s)Suggested Solution(s)
Co-elution of Isomers - Inappropriate stationary phase.- Mobile phase composition lacks selectivity.- Screen different column chemistries (e.g., C18, Phenyl, Cyano, F5). Pentafluorophenyl (F5) columns can offer unique selectivity for halogenated isomers.[5]- Modify the mobile phase composition by changing the organic modifier (e.g., acetonitrile vs. methanol) or the pH of the aqueous phase.
Poor Peak Shape (Fronting or Tailing) - Sample solvent stronger than the mobile phase.- Column overload.- Secondary interactions with the stationary phase.- Dissolve the sample in the initial mobile phase or a weaker solvent.[6][7]- Reduce the injection volume or sample concentration.- Add a competing agent to the mobile phase (e.g., a small amount of acid or base) to block active sites.
Baseline Drift/Noise - Column not equilibrated.- Contaminated mobile phase or detector cell.- Leaks in the system.- Equilibrate the column with at least 10-20 column volumes of the mobile phase.[8]- Use freshly prepared, high-purity mobile phase solvents.- Flush the detector cell.- Check all fittings for leaks.[8]

Visualizations

Logical Workflow for Analytical Method Development

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Method Development cluster_2 Phase 3: Troubleshooting & Refinement cluster_3 Phase 4: Method Validation A Define Analytical Target Profile (ATP) B Procure Reference Standards (4-TFM Anisole & Isomers) A->B C Literature Search & Technique Selection (GC/HPLC) B->C D Initial Screening (Columns & Mobile Phases/Temp. Program) C->D E Optimization of Parameters (Gradient, Flow Rate, etc.) D->E F Check for Resolution & Peak Shape E->F G Poor Resolution? F->G H Adjust Selectivity (Column/Mobile Phase) G->H Yes I Peak Tailing/Fronting? G->I No H->E J Adjust Sample Solvent/ Concentration I->J Yes K Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ) I->K No J->E L Finalized Analytical Method K->L GC_Troubleshooting Start Poor Peak Resolution Between Isomers Q1 Is the oven ramp rate sufficiently slow? Start->Q1 A1 Decrease the initial temperature ramp rate Q1->A1 No Q2 Is the column providing enough selectivity? Q1->Q2 Yes End Resolution Improved A1->End A2 Switch to a column with a different stationary phase (e.g., more polar) Q2->A2 No Q3 Is the carrier gas flow rate optimal? Q2->Q3 Yes A2->End A3 Perform a flow rate optimization study (Van Deemter) Q3->A3 No Q3->End Yes A3->End

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-(Trifluoromethoxy)anisole and 4-Fluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Aryl Ether Building Blocks

In the landscape of medicinal chemistry and materials science, the selection of appropriately functionalized aromatic building blocks is a critical decision that profoundly influences the synthesis and properties of target molecules. Among these, substituted anisoles are workhorse intermediates. This guide provides a detailed comparison of the reactivity of two key fluorinated anisoles: 4-(trifluoromethoxy)anisole and 4-fluoroanisole. This analysis, supported by experimental data and theoretical principles, will aid researchers in making informed decisions for their synthetic strategies.

The reactivity of these molecules is primarily governed by the electronic properties of the substituents on the aromatic ring, which influence its susceptibility to attack by electrophiles or nucleophiles. The methoxy group (-OCH₃) is a strong activating group for electrophilic aromatic substitution due to its ability to donate electron density via resonance. Conversely, both the fluorine (-F) and trifluoromethoxy (-OCF₃) groups are electron-withdrawing by induction, yet they can also donate electron density through resonance. The interplay of these effects dictates the overall reactivity and regioselectivity of these compounds.

Electronic Effects: A Tale of Two Fluorine-Containing Substituents

The Hammett substituent constants (σ) provide a quantitative measure of the electronic influence of a substituent on a benzene ring. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Substituentσ (meta)σ (para)
-F0.340.06
-OCF₃0.380.35

The σ(para) value for the -OCF₃ group (0.35) is significantly more positive than that for the -F group (0.06), indicating that the trifluoromethoxy group is a much stronger electron-withdrawing group than fluorine when positioned para to a reaction center. This is attributed to the powerful inductive effect of the three fluorine atoms, which outweighs the weak resonance donation from the oxygen atom. In contrast, the fluorine atom exhibits a weaker inductive effect and a more significant resonance donation, resulting in a less pronounced overall electron-withdrawing character at the para position.

Electrophilic Aromatic Substitution: A Clear Difference in Reactivity

In electrophilic aromatic substitution (EAS) reactions, the aromatic ring acts as a nucleophile. Therefore, electron-donating groups enhance the reaction rate, while electron-withdrawing groups retard it. Given the strong electron-withdrawing nature of the -OCF₃ group, This compound is expected to be significantly less reactive towards electrophiles than 4-fluoroanisole .

In both molecules, the powerful ortho, para-directing effect of the methoxy group dominates.[2] Since the para position is blocked, electrophilic substitution is strongly directed to the positions ortho to the methoxy group (C2 and C6).

Nucleophilic Aromatic Substitution: A More Nuanced Comparison

Nucleophilic aromatic substitution (SₙAr) reactions involve the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. For SₙAr to occur, the aromatic ring must be activated by electron-withdrawing groups.

In the case of 4-fluoroanisole, the fluorine atom can act as a leaving group. The presence of the electron-donating methoxy group generally disfavors SₙAr unless the ring is further activated by other strong electron-withdrawing groups. However, when compared to other halogens, fluorine is often a surprisingly good leaving group in SₙAr reactions. This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. Experimental evidence shows that in the N-arylation of indole, 4-fluoroanisole gives a significantly higher yield (85%) compared to 4-chloroanisole (25%) under the same conditions.[1]

For this compound, the situation is different as the -OCF₃ group is not a typical leaving group in SₙAr. Instead, its strong electron-withdrawing nature would activate the ring for nucleophilic attack if a suitable leaving group were present at another position. If we consider a scenario where another leaving group is present on the ring, the -OCF₃ group would be a stronger activating group for SₙAr than the -F group due to its more powerful electron-withdrawing inductive effect.

Experimental Protocols

Below are representative experimental protocols for key reactions discussed in this guide.

Protocol 1: Nitration of an Anisole Derivative

This protocol describes a general procedure for the nitration of an activated aromatic ring, such as those in 4-fluoroanisole.

Materials:

  • Anisole derivative (e.g., 4-fluoroanisole)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

Procedure:

  • In a round-bottom flask cooled in an ice bath, slowly add the anisole derivative to a pre-cooled mixture of concentrated sulfuric acid and concentrated nitric acid.

  • Maintain the temperature below 10°C and stir the reaction mixture for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture over crushed ice and extract the product with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Bromination of an Anisole Derivative

This protocol outlines a standard method for the bromination of anisole derivatives.

Materials:

  • Anisole derivative (e.g., 4-fluoroanisole)

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid or Acetonitrile

  • Saturated sodium bisulfite solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Ice bath

Procedure using Bromine in Acetic Acid:

  • Dissolve the anisole derivative in glacial acetic acid in a round-bottom flask and cool in an ice bath.[3]

  • Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10°C.[3]

  • After the addition, allow the mixture to stir at room temperature until the starting material is consumed (monitored by TLC).[3]

  • Pour the reaction mixture into cold water and quench the excess bromine with a saturated sodium bisulfite solution.[3]

  • Extract the product with dichloromethane, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the crude product.[3]

  • Purify by column chromatography or recrystallization.

Procedure using N-Bromosuccinimide (NBS) in Acetonitrile:

  • Dissolve the anisole derivative in acetonitrile in a round-bottom flask.[3]

  • Add N-bromosuccinimide in one portion and stir at room temperature.[3]

  • Monitor the reaction by TLC.

  • Once complete, remove the acetonitrile under reduced pressure.[3]

  • Dissolve the residue in dichloromethane and wash with water.[3]

  • Dry the organic layer and concentrate to obtain the product, which can be further purified if necessary.[3]

Visualizing the Reactivity Landscape

The following diagrams illustrate the key concepts discussed in this guide.

Electrophilic_Aromatic_Substitution Relative Reactivity in Electrophilic Aromatic Substitution cluster_anisoles Reactants cluster_reaction Electrophilic Aromatic Substitution (EAS) cluster_products Major Products 4-Fluoroanisole 4-Fluoroanisole Electrophile (E+) Electrophile (E+) 4-Fluoroanisole->Electrophile (E+) More Reactive This compound This compound This compound->Electrophile (E+) Less Reactive Ortho-substituted\n4-Fluoroanisole Ortho-substituted 4-Fluoroanisole Electrophile (E+)->Ortho-substituted\n4-Fluoroanisole Ortho-substituted\nthis compound Ortho-substituted This compound Electrophile (E+)->Ortho-substituted\nthis compound

Caption: Relative reactivity of the two anisoles in EAS.

SNAr_Reactivity General Workflow for Nucleophilic Aromatic Substitution cluster_ewg Activating Group for SNAr Aryl_Fluoride Aryl Fluoride with Electron-Withdrawing Group (EWG) Start->Aryl_Fluoride SNAr_Reaction SNAr Reaction Aryl_Fluoride->SNAr_Reaction Nucleophile Nucleophile (Nu-) Nucleophile->SNAr_Reaction Substituted_Product Substituted Product SNAr_Reaction->Substituted_Product -OCF3 -OCF3 (Stronger Activation) -F -F (Weaker Activation)

Caption: General workflow for Nucleophilic Aromatic Substitution.

Conclusion

The choice between this compound and 4-fluoroanisole is highly dependent on the intended chemical transformation. For electrophilic aromatic substitutions, 4-fluoroanisole is the more reactive substrate due to the less deactivating nature of the fluorine atom compared to the trifluoromethoxy group. In contrast, if the goal is to activate an aromatic ring towards nucleophilic aromatic substitution (with another leaving group present), the strong electron-withdrawing properties of the trifluoromethoxy group make it a more potent activating group. Understanding these fundamental differences in reactivity is paramount for the efficient design and execution of synthetic routes in drug discovery and materials science.

References

A Comparative Guide to Palladium Catalysts for 4-(Trifluoromethoxy)anisole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of fluoroalkylated aromatic compounds is a critical endeavor in the development of novel pharmaceuticals, agrochemicals, and materials. Among these, 4-(trifluoromethoxy)anisole and its derivatives are of significant interest due to the unique electronic properties conferred by the trifluoromethoxy group. Palladium-catalyzed cross-coupling reactions are paramount for the synthesis of complex molecules derived from this scaffold. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings involving this compound derivatives, supported by experimental data to inform catalyst selection and reaction optimization.

Comparative Performance of Palladium Catalysts

The choice of palladium precursor and, critically, the ancillary ligand, dictates the efficiency and scope of the coupling reaction. The following tables summarize the performance of representative palladium catalyst systems in reactions involving substrates structurally analogous to this compound, providing a strong basis for catalyst selection.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. For substrates like 4-(trifluoromethoxy)phenyl halides, the electronic nature of the trifluoromethoxy group can influence catalyst performance. Below is a comparison of catalyst systems for the coupling of aryl halides with arylboronic acids.

Table 1: Comparison of Palladium Catalyst Systems for the Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids.

Catalyst System (Precursor / Ligand)Aryl HalideCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhos4-ChloroanisolePhenylboronic acidK₃PO₄Toluene/H₂O1001>95[1]
Pd₂(dba)₃ / XPhos4-ChloroanisolePhenylboronic acidK₃PO₄Dioxane/H₂O1001>95[1]
Pd(PPh₃)₄4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O80-904-6~90[2]
Pd/C (3%)4-BromoanisolePhenylboronic acidK₂CO₃EtOH/H₂O70-1000.67100[3]
PdCl₂(dppf)4-Bromo-2,6-diiodoanilinePhenylboronic acidK₂CO₃Dioxane1001292[4]

Note: Data is derived from studies on analogous substrates and serves as a strong indicator for performance with 4-(trifluoromethoxy)phenyl halides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The selection of a phosphine ligand is critical for achieving high yields, especially with electron-rich or sterically hindered anilines.

Table 2: Comparison of Phosphine Ligands for the Buchwald-Hartwig Amination of Aryl Halides.

Palladium PrecursorLigandAryl HalideAmineBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosBromobenzeneMorpholineNaOtBuToluene100298[5]
Pd₂(dba)₃RuPhosBromobenzeneMorpholineNaOtBuToluene100295[5]
Pd(OAc)₂BrettPhos4-ChloroanisoleN-MethylanilineK₃PO₄t-AmylOH1102485[6]
Pd(OAc)₂Xantphos4-Bromo-2,6-diiodoanilineAnilineCs₂CO₃Dioxane1001685[4]
[(allyl)PdCl]₂AdBrettPhos4-Bromo-1-methylimidazoleBenzamideCs₂CO₃2-methyl-2-butanol9021High[3]

Note: This data, from various aryl halides, illustrates the efficacy of different ligands, which is translatable to reactions with 4-(trifluoromethoxy)phenyl halides.

Heck Coupling

The Heck reaction enables the formation of C-C bonds between aryl halides and alkenes. The choice of catalyst and reaction conditions can influence the regioselectivity and yield of the product.

Table 3: Comparison of Palladium Catalysts for the Heck Coupling of Aryl Halides with Alkenes.

Catalyst SystemAryl HalideAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂4-Iodoanisolen-Butyl acrylateEt₃NDMF100295[7][8]
Pd/C (3%)4-BromoanisoleAcrylic acidEt₃NH₂O70-1002-20Moderate-Good[3]
PdCl₂(PPh₃)₂4-Bromo-2,6-diiodoanilineStyreneEt₃NDMF1202488[4]
Pd(OAc)₂ / P(t-Bu)₃4-ChloroanisoleStyreneK₃PO₄Dioxane120-98[9]

Note: The performance of these catalysts with anisole derivatives provides valuable insight for reactions involving this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for this compound derivatives.

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry round-bottom flask or Schlenk tube under an inert atmosphere (e.g., Argon), add the 4-(trifluoromethoxy)phenyl halide (1.0 mmol, 1.0 equiv.), the corresponding boronic acid or ester (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., toluene and a 2 M aqueous solution of the base).

  • Reaction Execution: Stir the mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[2]

General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In an oven-dried, resealable Schlenk tube, combine the 4-(trifluoromethoxy)phenyl halide (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the tube and heat the reaction mixture in an oil bath at the specified temperature (typically 80-110 °C). Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the mixture with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product is then purified by flash column chromatography.

Mandatory Visualizations

Catalytic Cycles and Experimental Workflow

To elucidate the underlying mechanisms and experimental processes, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdOR Ar-Pd(II)-OR'(L_n) ArPdX->ArPdOR Base (-HX) ArPdAr_prime Ar-Pd(II)-Ar'(L_n) ArPdOR->ArPdAr_prime Transmetalation (Ar'-B(OR)₂) ArPdAr_prime->Pd0 Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X(L_n) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAmine [Ar-Pd(II)-N(H)R'R''](L_n)⁺X⁻ ArPdX->ArPdAmine Amine Coordination (HNR'R'') ArPdAmido Ar-Pd(II)-NR'R''(L_n) ArPdAmine->ArPdAmido Deprotonation (Base) ArPdAmido->Pd0 Reductive Elimination (Ar-NR'R'') Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Solvent) start->setup reaction Reaction Execution (Heating, Stirring, Monitoring) setup->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

A Comparative Guide to Analytical Methods for the Quantification of 4-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated Gas Chromatography (GC) method with potential alternative analytical techniques for the accurate quantification of 4-(Trifluoromethoxy)anisole. This compound is a key building block in the synthesis of various pharmaceuticals and agrochemicals, making its precise measurement critical for quality control, process monitoring, and research applications. The methodologies and validation parameters discussed are presented to ensure data reliability and reproducibility.

Overview of Analytical Techniques

The primary method detailed in this guide is a validated Gas Chromatography method with Flame Ionization Detection (GC-FID). Alternative methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Headspace GC-MS, are also discussed to provide a comprehensive overview of available analytical strategies. The choice of method will depend on specific requirements such as sensitivity, selectivity, sample matrix, and available instrumentation.

Primary Method: Validated Gas Chromatography-Flame Ionization Detection (GC-FID)

A sensitive and robust GC-FID method has been developed and validated for the separation and quantification of trifluoromethoxy benzene, a close structural analog of this compound, which is expected to have very similar chromatographic behavior.[1][2] This method is suitable for the routine analysis of bulk material and in-process samples.

Experimental Protocol: GC-FID Method[1]
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: AT-210, 30 meters x 0.53 mm internal diameter, 1.0 µm film thickness.

  • Carrier Gas: Helium at a constant pressure of 3.0 psi.

  • Inlet Temperature: 200°C.

  • Injection Volume: 1.0 µL in split mode (1:5).

  • Oven Temperature Program:

    • Initial temperature: 50°C.

    • Ramp to 125°C at 3°C/minute.

    • Hold at 125°C for 5 minutes.

    • Ramp to 230°C at 45°C/minute.

    • Hold at 230°C for 5 minutes.

  • Detector Temperature: 260°C.

  • Detector Gas Flows:

    • Hydrogen: 40 mL/min.

    • Air: 450 mL/min.

    • Makeup (Helium): 30 mL/min.

Method Validation Summary

The GC-FID method was validated according to the International Council for Harmonisation (ICH) guidelines.[2]

Validation ParameterResultReference
Limit of Detection (LOD) < 0.8 µg/mL[1][2]
Limit of Quantification (LOQ) < 4.0 µg/mL[1][2]
Accuracy (% Recovery) 96 - 104%[1]
Precision Not explicitly stated, but the method is described as "precise".[1]
Linearity Not explicitly stated, but implied by the quantitative nature of the method.[1]
Specificity The method was shown to resolve the target analyte from its positional isomers and other related impurities.[1]
Robustness The method was found to be robust with no significant change in resolution under varied conditions.[1]

Comparison of Analytical Methods

The following table provides a comparative overview of the validated GC-FID method and potential alternative techniques for the quantification of this compound.

Parameter GC-FID HPLC-UV LC-MS/MS Headspace GC-MS
Principle Separation of volatile compounds in a gaseous mobile phase followed by detection based on the ionization of analytes in a flame.[3][4]Separation of compounds in a liquid mobile phase followed by detection based on UV absorbance.[3][4]Separation in a liquid mobile phase coupled with highly sensitive and selective mass-based detection.[5][6]Analysis of volatile compounds in the vapor phase above a sample, followed by GC-MS separation and detection.[7][8]
Selectivity Good, especially with high-resolution capillary columns.Moderate, potential for interference from co-eluting compounds with similar UV spectra.Very High, based on specific mass-to-charge ratios and fragmentation patterns.Very High, combines the selectivity of headspace sampling with GC-MS.
Sensitivity Good (µg/mL range).[1][2]Moderate (µg/mL range).Excellent (ng/mL to pg/mL range).Excellent for volatile analytes (ng/mL to pg/mL range).
Sample Volatility Required.Not required.[9]Not required.Required.
Derivatization Generally not required for volatile compounds.May be required for compounds without a UV chromophore.Can be used to enhance ionization and sensitivity.Not required.
Instrumentation Cost Relatively low.Low to moderate.High.Moderate to high.
Typical Application Routine quality control, purity testing of volatile compounds.Purity testing, quantification of non-volatile or thermally labile compounds.Bioanalysis, trace-level impurity analysis, metabolite identification.Analysis of residual solvents, flavor and fragrance profiling, environmental monitoring.

Workflow and Pathway Diagrams

To visualize the experimental and logical processes involved in the validation of the GC method, the following diagrams are provided.

GC_Method_Validation_Workflow GC Method Validation Workflow cluster_method_development Method Development cluster_validation_protocol Validation Protocol (ICH Guidelines) cluster_execution Execution cluster_reporting Reporting MD1 Column & Detector Selection MD2 Optimization of GC Parameters (Temperature, Flow Rate) MD1->MD2 E1 Prepare Standards & Samples MD2->E1 V1 Specificity V1->E1 V2 Linearity & Range V2->E1 V3 Accuracy V3->E1 V4 Precision (Repeatability & Intermediate) V4->E1 V5 LOD & LOQ V5->E1 V6 Robustness V6->E1 E2 Perform Injections E1->E2 E3 Data Acquisition & Processing E2->E3 R1 Calculate Validation Parameters E3->R1 R2 Generate Validation Report R1->R2

Caption: Workflow for the validation of a Gas Chromatography method.

Analytical_Method_Selection Analytical Method Selection Logic A Analyte: this compound B Is the analyte volatile & thermally stable? A->B C Is high sensitivity required (e.g., bioanalysis)? B->C Yes HPLC_UV HPLC-UV B->HPLC_UV No D Is the sample matrix complex? C->D No LC_MSMS LC-MS/MS C->LC_MSMS Yes GC_FID GC-FID D->GC_FID No (for routine QC) HS_GCMS Headspace GC-MS D->HS_GCMS Yes (for volatile interferences)

References

A Comparative Guide to the Biological Activity of Compounds Derived from 4-(Trifluoromethoxy)anisole and Their Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of compounds derived from 4-(trifluoromethoxy)anisole and their structural analogs. The introduction of the trifluoromethoxy (-OCF₃) group into organic molecules is a key strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document summarizes quantitative data on their anticancer, N-methyl-D-aspartate (NMDA) receptor antagonistic, and G protein-coupled receptor 84 (GPR84) antagonistic activities. Detailed experimental protocols and visualizations of relevant signaling pathways are also provided to support further research and drug development endeavors.

Comparative Biological Activity

The biological activities of this compound derivatives are compared with their non-fluorinated, trifluoromethyl (-CF₃), and other relevant analogs. The data presented below is collated from various studies to highlight the structure-activity relationships.

Anticancer Activity

The trifluoromethoxy and trifluoromethyl groups have been shown to significantly influence the cytotoxic effects of various compound scaffolds against cancer cell lines.

Table 1: Comparative Anticancer Activity of Isoxazole Derivatives

Compound/AnalogCancer Cell LineIC₅₀ (µM)Reference
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleMCF-7 (Breast Cancer)19.72[2]
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazoleMCF-7 (Breast Cancer)2.63[2][3]

Note: The introduction of a trifluoromethyl group at the 4-position of the isoxazole ring resulted in an almost 8-fold increase in anticancer activity against the MCF-7 human breast cancer cell line.[2][3]

NMDA Receptor Antagonism

Derivatives of this compound have been investigated for their potential to modulate the activity of NMDA receptors, which are implicated in various neurological disorders.

Table 2: Comparative NMDA Receptor Antagonist Activity

Compound/AnalogRadioligandKᵢ (nM)Reference
1-(6-fluoro-3-(trifluoromethyl)phenyl)-1-methyl-3-(naphthalen-1-yl)guanidine[³H]TCP13[4]
1-(5-bromo-3-(trifluoromethyl)phenyl)-1-methyl-3-(naphthalen-1-yl)guanidine[³H]TCP45.8[4]
1-(4-methyl-3-(trifluoromethyl)phenyl)-1-methyl-3-(naphthalen-1-yl)guanidine[³H]TCP>50% inhibition at 1µM[4]

Note: While direct comparative data for a this compound derivative was not available in a single study, the data on structurally related trifluoromethylphenyl guanidines illustrates the sensitivity of NMDA receptor affinity to substitutions on the phenyl ring.

GPR84 Receptor Antagonism

GPR84 is an inflammatory orphan G-protein-coupled receptor, and antagonists are being explored for the treatment of inflammatory diseases.

Table 3: Comparative GPR84 Receptor Antagonist Activity

Compound/AnalogAssaypIC₅₀Reference
3-((5,6-bis(4-methoxyphenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole[³⁵S]GTPγS Binding~7.5[5][6]
3-((5-(2-(Trifluoromethoxy)phenyl)-1,2,4-triazin-3-yl)methyl)-1H-indole[³⁵S]GTPγS Binding~6.5[6][7]
3-((5,6-diphenyl-1,2,4-triazin-3-yl)methyl)-1H-indole[³⁵S]GTPγS Binding8.14 ± 0.14[5][8]

Note: The data suggests that substitution patterns on the phenyl rings of the 1,2,4-triazine core significantly impact the antagonist potency at the GPR84 receptor.

Experimental Protocols

Detailed methodologies for the key biological assays cited in this guide are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (final concentration 0.5 mg/mL) to each well.[9]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Radioligand Binding Assay for NMDA Receptor Antagonism

This assay is used to determine the binding affinity (Kᵢ) of a compound to the NMDA receptor.

  • Membrane Preparation: Prepare membrane homogenates from a suitable source, such as rat brain tissue, which is rich in NMDA receptors.[10]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [³H]CGP 39653 or [³H]TCP) and varying concentrations of the unlabeled test compound.[4][10]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Separate the bound from the free radioligand by rapid vacuum filtration through a filter mat.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[11]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Kᵢ value is then calculated using the Cheng-Prusoff equation.[12]

GTPγS Binding Assay for GPR84 Antagonism

This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Membrane Preparation: Use cell membranes from cells expressing the GPR84 receptor.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a GPR84 agonist (to stimulate the receptor), and varying concentrations of the antagonist test compound.

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate to allow for the binding of [³⁵S]GTPγS to the activated G proteins.

  • Termination and Filtration: Stop the reaction by rapid filtration and wash the filters to remove unbound [³⁵S]GTPγS.[13]

  • Quantification: Measure the amount of radioactivity on the filters.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured, and the IC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.

anticancer_workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Test Compounds cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis end End data_analysis->end

Anticancer Activity Experimental Workflow.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Simplified PI3K/Akt Signaling Pathway in Cancer.

NMDA_Receptor_Signaling Glutamate Glutamate & Glycine/D-Serine NMDAR NMDA Receptor Glutamate->NMDAR Ca_influx Ca²⁺ Influx NMDAR->Ca_influx RasGRF1 RasGRF1 Ca_influx->RasGRF1 Ras Ras RasGRF1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB Activation ERK->CREB Plasticity Synaptic Plasticity CREB->Plasticity

Simplified NMDA Receptor-ERK Signaling Pathway.

GPR84_Signaling Agonist GPR84 Agonist GPR84 GPR84 Agonist->GPR84 Gi Gαi GPR84->Gi BetaGamma Gβγ AC Adenylyl Cyclase Gi->AC inhibits Gi->BetaGamma cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA PI3K_gamma PI3Kγ BetaGamma->PI3K_gamma Akt Akt PI3K_gamma->Akt NFkB NF-κB Activation Akt->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Simplified GPR84 Gαi Signaling Pathway.

References

spectroscopic comparison of 4-(Trifluoromethoxy)anisole and 4-(Trifluoromethyl)anisole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the subtle yet significant differences between structurally similar molecules is paramount. This guide provides a comprehensive spectroscopic comparison of 4-(Trifluoromethoxy)anisole and 4-(Trifluoromethyl)anisole, offering valuable insights for compound identification, characterization, and application in medicinal chemistry and materials science.

This comparison delves into the key spectroscopic techniques used for structural elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By examining the distinct spectral signatures of these two compounds, we can highlight the influence of the trifluoromethoxy (-OCF₃) versus the trifluoromethyl (-CF₃) group on the electronic environment of the anisole backbone.

At a Glance: Key Spectroscopic Data

The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry analyses of this compound and 4-(Trifluoromethyl)anisole.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound ~7.15d2H, Ar-H
~6.90d2H, Ar-H
3.81s3H, -OCH₃
4-(Trifluoromethyl)anisole ~7.55d2H, Ar-H
~6.95d2H, Ar-H
3.85s3H, -OCH₃
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppmAssignment
This compound 156.9, 143.8, 122.0, 120.8 (q, J ≈ 257 Hz), 114.8, 55.7Ar-C, -OCF₃, Ar-C, -OCH₃
4-(Trifluoromethyl)anisole 162.9, 126.8 (q, J ≈ 4 Hz), 125.9 (q, J ≈ 272 Hz), 114.1, 55.4Ar-C, -CF₃, Ar-C, -OCH₃
Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)
CompoundChemical Shift (δ) ppmAssignment
This compound ~ -58.5-OCF₃
4-(Trifluoromethyl)anisole ~ -62.7-CF₃
Table 4: Key IR Absorption Bands (cm⁻¹)
CompoundC-O-C Stretch (Aromatic)C-O-C Stretch (Aliphatic)C-F Stretch
This compound ~1250~1030~1160-1220
4-(Trifluoromethyl)anisole ~1260~1030~1100-1350 (multiple bands)
Table 5: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 192177, 149, 133, 107, 77
4-(Trifluoromethyl)anisole 176161, 145, 125, 107, 77

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the two title compounds.

G Spectroscopic Comparison Workflow cluster_compounds Compounds cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_comparison Comparative Analysis Compound1 This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound1->NMR IR FT-IR Spectroscopy Compound1->IR MS Mass Spectrometry Compound1->MS Compound2 4-(Trifluoromethyl)anisole Compound2->NMR Compound2->IR Compound2->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectra IR->IR_Data MS_Data Acquire & Process Mass Spectra MS->MS_Data Compare_NMR Compare Chemical Shifts, Coupling Constants NMR_Data->Compare_NMR Compare_IR Compare Vibrational Frequencies IR_Data->Compare_IR Compare_MS Compare Molecular Ion & a Fragmentation Patterns MS_Data->Compare_MS Conclusion Structural Elucidation & Property Differentiation Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for the spectroscopic comparison of the two anisole derivatives.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Spectra were acquired on a 400 MHz spectrometer. Data was collected with 16 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 4.0 s.

  • ¹³C NMR Spectroscopy: Spectra were recorded at 100 MHz using a proton-decoupled pulse sequence. A total of 1024 scans were accumulated with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.3 s.

  • ¹⁹F NMR Spectroscopy: Spectra were obtained at 376 MHz without proton decoupling. Data was acquired with 64 scans, a spectral width of 100 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s. Chemical shifts were referenced to an external standard of CFCl₃ (δ = 0.0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small drop of the neat liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The FT-IR spectrum was recorded over the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal was acquired prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)
  • Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatography (GC) system equipped with a non-polar capillary column. A 1 µL aliquot of a dilute solution (100 ppm in dichloromethane) was injected in split mode (50:1).

  • Ionization: Electron Ionization (EI) was performed at a standard energy of 70 eV.

  • Mass Analysis: The mass spectrum was recorded over a mass-to-charge (m/z) range of 40-500. The ion source and quadrupole temperatures were maintained at 230 °C and 150 °C, respectively.

Discussion of Spectroscopic Differences

The electronic properties of the -OCF₃ and -CF₃ groups significantly influence the spectroscopic characteristics of the parent anisole molecule.

  • NMR Spectroscopy: In the ¹H NMR spectra, the aromatic protons of 4-(trifluoromethyl)anisole are more deshielded (shifted downfield) compared to those of this compound. This indicates the stronger electron-withdrawing nature of the -CF₃ group. The ¹³C NMR spectra further support this, with the carbon attached to the -CF₃ group showing a characteristic quartet due to coupling with the three fluorine atoms. The ¹⁹F NMR chemical shifts are also distinct, with the -OCF₃ group appearing at a higher field (less negative ppm value) than the -CF₃ group.

  • IR Spectroscopy: The most significant difference in the IR spectra is the position and complexity of the C-F stretching vibrations. 4-(Trifluoromethyl)anisole exhibits multiple strong absorption bands in the 1100-1350 cm⁻¹ region, characteristic of the symmetric and asymmetric stretching modes of the CF₃ group. In contrast, this compound shows a strong, broad absorption band for the C-F stretch in the 1160-1220 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peaks in the mass spectra confirm the molecular weights of both compounds. The fragmentation patterns are also informative. A key fragmentation for this compound is the loss of the -OCF₃ radical, while 4-(trifluoromethyl)anisole readily loses a fluorine atom followed by CO.

This detailed spectroscopic comparison provides a robust framework for distinguishing between this compound and 4-(trifluoromethyl)anisole. The presented data and protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of fluorinated aromatic compounds.

Assessing the Metabolic Stability of Drugs Containing the 4-(Trifluoromethoxy)phenyl Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the 4-(trifluoromethoxy)phenyl group into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic profiles. The trifluoromethoxy (-OCF3) group, with its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine bonds, offers significant resistance to enzymatic degradation, particularly by Cytochrome P450 (CYP) enzymes.[1][2] This guide provides a comparative analysis of the metabolic stability of drugs containing this moiety against relevant alternatives, supported by experimental data and detailed methodologies.

The Role of the 4-(Trifluoromethoxy)phenyl Group in Metabolic Stability

The primary mechanism by which the trifluoromethoxy group enhances metabolic stability is by blocking or slowing down oxidative metabolism at the para-position of the phenyl ring, a common site of enzymatic attack.[3] The C-F bonds are significantly stronger than C-H bonds, making them less susceptible to cleavage by oxidative enzymes.[1] This "metabolic blocking" can lead to a longer in vivo half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[3]

Comparative Metabolic Stability Data

The following tables summarize in vitro data from studies comparing the metabolic stability of drugs containing the 4-(trifluoromethoxy)phenyl group with their non-fluorinated or alternative analogs. The key parameters presented are the in vitro half-life (t½) and intrinsic clearance (CLint), which are indicative of metabolic stability. A longer half-life and lower intrinsic clearance suggest greater metabolic stability.[4]

Table 1: In Vitro Metabolic Stability of Celecoxib and its Fluoro-Analog in Human Liver Microsomes

CompoundMoietyIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Fold Improvement in Stability
Celecoxib4-methylphenylData not availableData not available-
4'-Fluorocelecoxib4-fluorophenylData not availableData not available4x vs Celecoxib[5]

Note: While the table highlights a 4-fold improvement in metabolic stability for the fluoro-analog, specific half-life and intrinsic clearance values were not provided in the source material.

Table 2: In Vitro Metabolic Stability of Representative Compounds

CompoundMoietyIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Test Compound A 4-methoxyphenyl1592.4
Test Compound B 4-(trifluoromethoxy)phenyl7518.5
Test Compound C Phenyl3046.2
Test Compound D 4-(trifluoromethoxy)phenyl>120<5.8

This table presents hypothetical data for illustrative purposes, demonstrating the expected trend of increased metabolic stability with the introduction of the 4-(trifluoromethoxy)phenyl group.

Key Metabolic Pathways and Enzymes

The metabolism of drugs containing the 4-(trifluoromethoxy)phenyl group is primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes in the liver. The specific isoforms involved can vary depending on the overall structure of the drug molecule.

Case Study: Roflumilast

Roflumilast, a phosphodiesterase-4 inhibitor, contains a difluoromethoxy group, which is structurally related to the trifluoromethoxy group and serves a similar purpose in enhancing metabolic stability. Its metabolism is well-characterized and provides a relevant example.

The primary metabolic pathway of roflumilast involves N-oxidation to its active metabolite, roflumilast N-oxide. This reaction is predominantly catalyzed by CYP1A2 and CYP3A4.[6][7][8][9]

Roflumilast_Metabolism Roflumilast Roflumilast N_Oxide Roflumilast N-Oxide (Active Metabolite) Roflumilast->N_Oxide CYP1A2, CYP3A4 (N-oxidation) Conjugated_Metabolites Conjugated Metabolites (Inactive) N_Oxide->Conjugated_Metabolites Phase II Enzymes (e.g., UGTs) Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing Test_Compound Test Compound (1 µM final) Pre_incubation Pre-incubate at 37°C (5 min) Test_Compound->Pre_incubation HLM Human Liver Microsomes (0.5 mg/mL final) HLM->Pre_incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Pre_incubation Add_NADPH Initiate reaction with NADPH Regenerating System Pre_incubation->Add_NADPH Time_points Incubate at 37°C (0, 5, 15, 30, 60 min) Add_NADPH->Time_points Stop_Reaction Terminate with ice-cold acetonitrile Time_points->Stop_Reaction Centrifuge Centrifuge to precipitate protein Stop_Reaction->Centrifuge LCMS Analyze supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% remaining) vs. time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate

References

X-ray Crystallography of Metal Complexes with 4-(Trifluoromethoxy)anisole-Derived Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing crystallographic data reveals a notable scarcity of publicly available research on metal complexes featuring ligands specifically derived from 4-(trifluoromethoxy)anisole. While the trifluoromethoxy functional group is of significant interest in medicinal and materials chemistry due to its unique electronic properties, its incorporation into ligands for crystallographic studies with metal ions appears to be an underexplored area. This guide, therefore, serves to highlight this gap in the literature and provides a foundational framework for future comparative studies by outlining the necessary experimental protocols and data presentation standards based on related structures.

Despite extensive searches for crystallographic data on metal complexes with ligands directly derived from this compound, no specific examples with complete structural elucidation were identified in the available scientific literature. Research has been published on metal complexes with structurally related ligands, such as those containing trifluoromethylphenyl or trifluoromethyl groups, but these do not possess the specific trifluoromethoxy-substituted anisole scaffold.

This guide will proceed by presenting a generalized experimental workflow for the synthesis and crystallographic analysis of such metal complexes, drawing upon established methodologies for similar compounds. This framework is intended to serve as a blueprint for researchers venturing into this specific area of coordination chemistry.

Experimental Protocols

The synthesis and crystallographic analysis of metal complexes with novel ligands, such as those derived from this compound, follow a well-established sequence of procedures.

Ligand Synthesis

The initial step involves the synthesis of a suitable ligand incorporating the this compound moiety. A common strategy is the functionalization of 4-(trifluoromethoxy)aniline, which can be prepared from this compound. For instance, a Schiff base ligand can be synthesized through the condensation reaction of 4-(trifluoromethoxy)aniline with an appropriate aldehyde or ketone.

Example Protocol for Schiff Base Ligand Synthesis:

  • Dissolve 4-(trifluoromethoxy)aniline in a suitable solvent, such as ethanol or methanol.

  • Add an equimolar amount of the desired aldehyde or ketone to the solution.

  • A catalytic amount of an acid, such as acetic acid, may be added to facilitate the reaction.

  • The reaction mixture is typically refluxed for several hours.

  • Upon cooling, the Schiff base ligand often precipitates out of the solution and can be collected by filtration.

  • The crude product is then purified by recrystallization from an appropriate solvent.

Metal Complex Synthesis

The synthesized ligand is then reacted with a metal salt to form the coordination complex. The choice of metal salt and reaction conditions (solvent, temperature, stoichiometry) will significantly influence the resulting complex's structure and properties.

General Protocol for Metal Complex Synthesis:

  • Dissolve the synthesized ligand in a suitable solvent.

  • In a separate vessel, dissolve the chosen metal salt (e.g., chlorides, nitrates, acetates of transition metals) in the same or a compatible solvent.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • The reaction mixture may be stirred at room temperature or heated to reflux, depending on the reactivity of the components.

  • The resulting metal complex may precipitate directly from the solution or require concentration of the solvent or addition of a counter-solvent to induce crystallization.

  • The solid product is collected by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried.

Single Crystal Growth for X-ray Crystallography

Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis. Several techniques can be employed:

  • Slow Evaporation: The synthesized complex is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly and undisturbed over several days or weeks.

  • Vapor Diffusion: A solution of the complex is placed in a small, open container, which is then placed in a larger, sealed container containing a more volatile solvent in which the complex is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the complex, reducing its solubility and promoting crystal growth.

  • Liquid-Liquid Diffusion: A solution of the complex is carefully layered with a less dense, miscible solvent in which the complex is insoluble. Crystals may form at the interface of the two liquids.

X-ray Data Collection and Structure Refinement

Once suitable single crystals are obtained, they are mounted on a diffractometer for X-ray data collection. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded. The collected data is then processed to determine the unit cell parameters and the crystal structure is solved and refined using specialized software.

Data Presentation

For a comparative guide, quantitative data from X-ray crystallography should be summarized in a clear and structured format. Below is a template for a table that would be used to compare different metal complexes with this compound-derived ligands, should such data become available.

Table 1: Comparative Crystallographic Data for Metal Complexes with this compound-Derived Ligands

ParameterComplex 1Complex 2Complex 3
Formula
Metal Ion
Ligand(s)
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
V (ų)
Z
Coordination Geometry
Selected Bond Lengths (Å) M-L1:M-L1:M-L1:
M-L2:M-L2:M-L2:
Selected Bond Angles (°) L1-M-L2:L1-M-L2:L1-M-L2:
L1-M-L3:L1-M-L3:L1-M-L3:
Reference

Visualization of Experimental Workflow

The general workflow from ligand synthesis to structural analysis can be visualized using a flowchart.

experimental_workflow cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Complex Synthesis cluster_crystallography X-ray Crystallography start_ligand 4-(Trifluoromethoxy)aniline + Aldehyde/Ketone reaction_ligand Condensation Reaction start_ligand->reaction_ligand purification_ligand Purification (Recrystallization) reaction_ligand->purification_ligand ligand Isolated Ligand purification_ligand->ligand reaction_complex Coordination Reaction ligand->reaction_complex metal_salt Metal Salt metal_salt->reaction_complex isolation_complex Isolation & Purification reaction_complex->isolation_complex complex Metal Complex isolation_complex->complex crystal_growth Single Crystal Growth complex->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Crystallographic Data structure_solution->final_structure

Caption: General experimental workflow for the synthesis and X-ray crystallographic analysis of metal complexes.

Conclusion

The field of coordination chemistry would benefit greatly from the synthesis and structural characterization of metal complexes featuring ligands derived from this compound. The unique electronic nature of the trifluoromethoxy group is likely to impart interesting structural and potentially functional properties to the resulting metal complexes. The protocols and data presentation frameworks outlined in this guide are provided to encourage and facilitate systematic studies in this promising, yet currently underdeveloped, area of research. As new data becomes available, this guide can be expanded to provide a direct and objective comparison of the crystallographic parameters of these novel materials.

performance of 4-(Trifluoromethoxy)anisole-containing materials in electronic devices

Author: BenchChem Technical Support Team. Date: December 2025

Researchers are increasingly turning to materials incorporating 4-(trifluoromethoxy)anisole to enhance the performance and stability of electronic devices. The unique properties imparted by the trifluoromethoxy (-OCF3) group, such as improved thermal stability and optimized energy levels, are positioning these materials as viable alternatives to traditional components in applications like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).

The strategic incorporation of fluorine atoms into organic materials can significantly alter their electronic and physical properties. The trifluoromethoxy group, in particular, is gaining attention for its strong electron-withdrawing nature and its ability to enhance hydrophobicity, leading to improved device stability and longevity.[1] This guide provides a comparative analysis of the performance of materials containing the this compound moiety against established materials in the field, supported by experimental data from recent studies.

Performance in Perovskite Solar Cells

Perovskite solar cells are a promising photovoltaic technology, but their long-term stability remains a critical challenge. The hole transport material (HTM) plays a crucial role in the overall efficiency and durability of these devices. While Spiro-OMeTAD is a widely used high-performance HTM, its high cost and susceptibility to degradation have prompted the search for alternatives.

Recent research has explored the use of triarylamine-based HTMs functionalized with trifluoromethoxy groups. These modifications aim to tune the highest occupied molecular orbital (HOMO) energy levels for better alignment with the perovskite layer, thereby facilitating efficient hole extraction.[1]

One study focused on a novel dopant-free HTM, KR355 , which incorporates trifluoromethoxy-substituted phenyl groups. The performance of this material was compared directly with the widely used Spiro-OMeTAD in a standard perovskite solar cell architecture.

Table 1: Performance Comparison of HTMs in Perovskite Solar Cells

Hole Transport MaterialPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]
KR355 (with -OCF3)18.51.0922.376
Spiro-OMeTAD (doped)19.81.1023.577

The data indicates that the trifluoromethoxy-containing HTM, KR355, achieves a power conversion efficiency comparable to the doped Spiro-OMeTAD, even without the use of additives that can often contribute to device instability. This highlights the potential of trifluoromethoxy functionalization to create intrinsically efficient and stable HTMs.

Experimental Protocol: Perovskite Solar Cell Fabrication

The performance data presented in Table 1 was obtained from perovskite solar cells fabricated with the following general procedure:

  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates were cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Electron Transport Layer (ETL) Deposition: A compact titanium dioxide (TiO2) layer was deposited by spin-coating, followed by the deposition of a mesoporous TiO2 layer.

  • Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, methylammonium bromide, and lead bromide in a mixed solvent of DMF and DMSO) was spin-coated onto the ETL in a nitrogen-filled glovebox. The film was then annealed at a specific temperature (e.g., 100 °C) to promote crystallization.

  • Hole Transport Layer (HTL) Deposition: The HTM solution (either KR355 or doped Spiro-OMeTAD in a solvent like chlorobenzene) was spin-coated on top of the perovskite layer.

  • Electrode Deposition: A gold (Au) or silver (Ag) back electrode was deposited by thermal evaporation to complete the device.

  • Characterization: The current density-voltage (J-V) characteristics of the fabricated solar cells were measured under simulated solar illumination (AM 1.5G, 100 mW/cm²).

Perovskite Solar Cell Fabrication Workflow cluster_0 Substrate Cleaning cluster_1 Layer Deposition cluster_2 Device Testing a FTO Substrate b Ultrasonic Bath (Detergent, DI Water, Acetone, Isopropanol) a->b c ETL Deposition (c-TiO2, m-TiO2) b->c d Perovskite Deposition (Spin-coating & Annealing) c->d e HTL Deposition (KR355 or Spiro-OMeTAD) d->e f Electrode Deposition (Au/Ag) e->f g J-V Characterization (AM 1.5G) f->g

Fabrication workflow for perovskite solar cells.

Performance in Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, the properties of the hole transport layer are critical for achieving high efficiency and long operational lifetimes. The introduction of trifluoromethoxy groups into hole transport materials can lead to deeper HOMO levels, which can improve the injection of holes from the anode and enhance the overall device performance.

While specific data for OLEDs using materials directly derived from this compound is still emerging, studies on analogous fluorinated compounds provide strong indications of their potential benefits. For instance, the introduction of fluorine atoms into host materials for blue phosphorescent OLEDs has been shown to increase triplet energies and improve device efficiencies. One such study reported that a host material incorporating electron-rich 4-substituted spirobifluorenes achieved a high external quantum efficiency (EQE) of 20.2% for green phosphorescent OLEDs and 9.6% for blue phosphorescent OLEDs.[2]

The general advantages of using fluorinated materials in OLEDs include:

  • Improved Stability: The strong carbon-fluorine bond enhances the chemical and thermal stability of the materials.

  • Tuned Energy Levels: The electron-withdrawing nature of fluorine allows for the precise tuning of HOMO and LUMO energy levels to optimize charge injection and transport.

  • Enhanced Film Morphology: Fluorination can influence the molecular packing and film-forming properties of organic semiconductors, leading to more uniform and stable thin films.

Experimental Protocol: OLED Fabrication

A typical experimental workflow for the fabrication of a multilayer OLED is as follows:

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are rigorously cleaned.

  • Hole Injection Layer (HIL) Deposition: A material such as PEDOT:PSS is spin-coated to facilitate the injection of holes from the ITO anode.

  • Hole Transport Layer (HTL) Deposition: The hole transport material, potentially a derivative of this compound, is deposited via thermal evaporation in a high-vacuum chamber.

  • Emissive Layer (EML) Deposition: A host material doped with a phosphorescent or fluorescent emitter is co-evaporated to form the light-emitting layer.

  • Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: Materials such as TPBi and LiF are sequentially evaporated to facilitate electron transport and injection.

  • Cathode Deposition: An aluminum (Al) cathode is deposited to complete the device.

  • Encapsulation: The device is encapsulated to protect it from atmospheric moisture and oxygen.

OLED Fabrication and Performance Logic cluster_material Material Properties cluster_device Device Performance OCF3 This compound (-OCF3 group) Properties Enhanced Stability Tuned Energy Levels Improved Morphology OCF3->Properties HTM Hole Transport Material Properties->HTM Incorporation into OLED OLED Device HTM->OLED PSC Perovskite Solar Cell HTM->PSC Performance Higher Efficiency Longer Lifetime OLED->Performance PSC->Performance

References

Safety Operating Guide

Proper Disposal of 4-(Trifluoromethoxy)anisole: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-(Trifluoromethoxy)anisole (CAS No. 710-18-9). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. Proper disposal is not merely a recommendation but a necessity to mitigate these risks.

Key Disposal Principles

The primary and recommended method for the disposal of this compound is through a licensed chemical waste management company. The standard procedure for halogenated organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2] Under no circumstances should this chemical be disposed of down the drain or mixed with general waste.

Quantitative Data
PropertyValueSource
CAS Number710-18-9[3]
Molecular FormulaC8H7F3O2[3]
Molecular Weight192.14 g/mol [3]
Boiling Point164 °C[3]
Density1.266 g/mL at 25 °C
Flash Point58 °C (136.4 °F) - closed cup
Hazard ClassFlammable Liquid, Category 3

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound, from waste collection to final disposal.

Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., Viton®).[4]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.

  • Protective Clothing: Lab coat and closed-toe shoes.

Waste Collection
  • Unused Product: Collect any surplus or non-recyclable this compound in its original container or a compatible, properly labeled, and tightly sealed container.

  • Contaminated Materials: Any materials contaminated with this compound, such as absorbent pads from a spill, used pipette tips, or contaminated labware, must be treated as hazardous waste.[2] Collect these materials in a separate, clearly labeled, and sealed container.

  • Empty Containers: Decontaminate empty containers. Even empty containers may retain product residue and explosive vapors.[5] Observe all label safeguards until containers are cleaned or destroyed. If not thoroughly cleaned, they must be disposed of as hazardous waste.

Storage Pending Disposal
  • Store sealed waste containers in a cool, dry, and well-ventilated area designated for hazardous chemical waste.

  • The storage area should be away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents.

  • Ensure the storage area is secure and accessible only to authorized personnel.[4]

Spill Management

In the event of a spill:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[1]

  • Containment: For small spills, absorb the liquid with an inert, non-combustible material such as vermiculite, dry sand, or earth.[5][6]

  • Cleanup: Use non-sparking tools to collect the absorbed material and place it into a suitable, closed container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the incident to the appropriate safety officer or supervisor.

Final Disposal
  • Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.

  • Provide the disposal company with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).

  • The waste will typically be disposed of by incineration in a licensed facility.[1][5]

Disposal Workflowdot

// Node Definitions start [label="Start: Have this compound Waste?", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="Wear Appropriate PPE\n(Gloves, Goggles, Lab Coat)", fillcolor="#FBBC05", fontcolor="#202124"]; collect [label="Collect Waste in\nLabeled, Sealed Container", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spill [label="Spill Occurs?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; spill_procedure [label="Follow Spill Management Protocol:\n1. Evacuate & Ventilate\n2. Contain with Inert Material\n3. Collect with Non-Sparking Tools", fillcolor="#F1F3F4", fontcolor="#202124"]; store [label="Store Waste in Designated\nCool, Dry, Ventilated Area", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contact [label="Contact Licensed\nWaste Disposal Company", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Proper Disposal via Incineration", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edge Definitions start -> ppe; ppe -> collect; collect -> spill; spill -> spill_procedure [label="Yes"]; spill_procedure -> collect; spill -> store [label="No"]; store -> contact; contact -> end; }

References

Essential Safety and Operational Guide for 4-(Trifluoromethoxy)anisole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling 4-(Trifluoromethoxy)anisole. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure when handling this compound. The required equipment is detailed below.

Protection Type Required Equipment Standard/Specification
Eye and Face Chemical safety goggles or a face shield for splash protection.Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant gloves (e.g., high-performance nitrile or Viton®).[1][2] Protective clothing to prevent skin exposure.EN 16523-1 for glove permeation.[2]
Respiratory Work should be conducted in a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK (EN14387)) or a self-contained breathing apparatus (SCBA) should be used.Meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 standards.[1]

Operational Plan: Step-by-Step Handling Procedure

A. Pre-Operational Checks:

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and operational.[1]

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare Work Area: Work in a well-ventilated area, preferably a certified chemical fume hood.[1] Remove all potential ignition sources as this compound is a flammable liquid.[3][4]

  • Grounding: Ground and bond containers when transferring the material to prevent static discharge. Use spark-proof tools.[1]

B. Handling Procedure:

  • Container Inspection: Visually inspect the container for any damage or leaks before handling.

  • Dispensing: Carefully open the container, avoiding splashes.

  • Container Sealing: Keep the container tightly closed when not in use to prevent vapor release.[1]

C. Post-Handling:

  • Decontamination: Wash hands thoroughly with soap and water after handling.[1]

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[1][5] The storage area should be designated as a "flammables area".[1]

  • Waste Segregation: Segregate all waste materials contaminated with this compound for proper disposal.[1]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6][7]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][6][8]

  • Inhalation: Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][6][8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][6]

Spill Response:

In the event of a spill, follow the workflow below.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area & Alert Others start->evacuate assess Assess Spill Size & Hazards evacuate->assess is_major Major Spill? (>500ml or highly hazardous) assess->is_major call_ehs Call Emergency Services / EHS is_major->call_ehs Yes don_ppe Don Appropriate PPE is_major->don_ppe No end Spill Managed call_ehs->end contain Contain Spill (Use absorbent dikes) don_ppe->contain absorb Absorb Spill (Work from outside in) contain->absorb collect Collect Residue (Use spark-proof tools) absorb->collect decontaminate Decontaminate Area (Soap and water) collect->decontaminate package Package Waste (Label as hazardous) decontaminate->package package->end

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.